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N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide Documentation Hub

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  • Product: N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Core Science & Biosynthesis

Foundational

Chemical properties of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Executive Summary N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (CAS: 1018582-53-0) is a specialized heterocyclic sulfonamide derivative used primarily as a pharmacophore scaffold and chemical building block in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (CAS: 1018582-53-0) is a specialized heterocyclic sulfonamide derivative used primarily as a pharmacophore scaffold and chemical building block in medicinal chemistry. It belongs to the class of thiophene sulfonamides , which are privileged structures in the design of Carbonic Anhydrase (CA) inhibitors , antibacterial agents, and antitumor compounds.

Unlike simple sulfonamides, this compound features a 5-chlorothiophene core (providing unique electronic and lipophilic properties) and an ethylenediamine tail. The primary amine on the tail serves as a critical "handle" for further chemical modification, making this molecule an ideal linker-payload intermediate for fragment-based drug discovery (FBDD) or the creation of bivalent inhibitors.

Critical Distinction: Researchers must distinguish this compound from N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7), a casein kinase inhibitor. While they share the "aminoethyl-sulfonamide" motif, the core rings (thiophene vs. isoquinoline) dictate completely different biological targets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Core Identifiers
PropertyDetail
Chemical Name N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide
CAS Number 1018582-53-0 (Free base) / 1423026-54-3 (HCl salt)
Molecular Formula C₆H₉ClN₂O₂S₂
Molecular Weight 240.73 g/mol
SMILES Clc1ccc(s1)S(=O)(=O)NCCN
InChI Key DGZXAKHMISTQSA-UHFFFAOYSA-N
Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models (XLogP3, ACD/Labs).

ParameterValueSignificance
LogP (Octanol/Water) ~0.9 - 1.2Moderately lipophilic; good membrane permeability potential.
pKa (Sulfonamide NH) ~9.5 - 10.1Weakly acidic; remains neutral at physiological pH (7.4).
pKa (Terminal Amine) ~8.8 - 9.2Basic; predominantly protonated (cationic) at physiological pH.
H-Bond Donors 2 (Sulfonamide NH, Amine NH₂)Critical for active site binding (e.g., Zn²⁺ coordination).
H-Bond Acceptors 4 (Sulfonyl oxygens, Thiophene S, Amine N)Facilitates solvent interaction and receptor docking.
Solubility Low in water (Free base); High in DMSO, DMF, Methanol.Protocol Note: Use HCl salt for aqueous buffers or predissolve in DMSO.

Synthesis & Manufacturing

The synthesis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide follows a nucleophilic substitution pathway. The core challenge is preventing the formation of the bis-sulfonamide (where one diamine molecule reacts with two sulfonyl chlorides).

Reaction Mechanism

The reaction involves the attack of the ethylenediamine nitrogen on the electrophilic sulfur of 5-chlorothiophene-2-sulfonyl chloride .

Key Reagents:

  • Precursor: 5-Chlorothiophene-2-sulfonyl chloride (CAS: 2766-74-7).[1][2]

  • Nucleophile: Ethylenediamine (in large excess) or N-Boc-ethylenediamine (for controlled mono-substitution).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.

Visualization: Synthetic Pathway

Synthesis cluster_mech Mechanism: Nucleophilic Acyl Substitution Precursor 5-Chlorothiophene-2- sulfonyl chloride (Electrophile) Intermediate N-Boc-Protected Sulfonamide Precursor->Intermediate DCM, TEA 0°C to RT Reagent N-Boc-Ethylenediamine (Protected Nucleophile) Reagent->Intermediate Product N-(2-aminoethyl)-5-chlorothiophene- 2-sulfonamide (Target) Intermediate->Product TFA or HCl Deprotection

Caption: Controlled synthesis via N-Boc protection prevents polymerization and ensures mono-sulfonylation.[1]

Biological Applications & Pharmacology[5]

A. Carbonic Anhydrase (CA) Inhibition

Thiophene sulfonamides are established inhibitors of Carbonic Anhydrase (EC 4.2.1.1).[3][4]

  • Mechanism: The sulfonamide moiety (

    
    ) acts as a Zinc-Binding Group (ZBG).[3] The nitrogen atom coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Role of the 5-Chloro Substituent: The chlorine atom at position 5 fills the hydrophobic pocket of the enzyme active site, enhancing binding affinity compared to the unsubstituted thiophene.

  • Selectivity: This scaffold is often used to target transmembrane isoforms (CA IX, XII) associated with hypoxic tumors, rather than the cytosolic isoforms (CA I, II).

B. Linker Chemistry & Probe Design

The free primary amine (


) on the ethyl chain allows this molecule to function as a heterobifunctional linker .
  • Fluorescent Probes: Can be conjugated to fluorescein or rhodamine NHS-esters to visualize CA expression in tissues.

  • Surface Immobilization: Used to tether the inhibitor to SPR chips or affinity chromatography columns for screening potential drug candidates.

Visualization: Pharmacophore Interaction

Pharmacophore Zn Zn²⁺ Ion (Enzyme Active Site) Pocket Hydrophobic Pocket Sulfonamide Sulfonamide Group (-SO₂NH-) Sulfonamide->Zn Coordination Bond Thiophene 5-Chlorothiophene Ring Thiophene->Pocket Van der Waals / Lipophilic Interaction Linker Aminoethyl Tail (-CH₂CH₂NH₂) Solvent Solvent / External Tag Linker->Solvent Solubilizing / Conjugation Site

Caption: Structural basis for biological activity. The sulfonamide coordinates Zinc, while the ring drives specificity.[3]

Experimental Protocols

Protocol 1: Synthesis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (HCl Salt)

Note: This protocol uses the "excess diamine" method to avoid protection steps, suitable for scale-up.

Reagents:

  • 5-Chlorothiophene-2-sulfonyl chloride (1.0 eq)

  • Ethylenediamine (5.0 eq) – Excess is critical to prevent dimer formation.

  • Dichloromethane (DCM) (Anhydrous)[5]

  • HCl (1M in diethyl ether)

Step-by-Step Methodology:

  • Preparation: Dissolve ethylenediamine (5.0 eq) in anhydrous DCM in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Dissolve 5-chlorothiophene-2-sulfonyl chloride (1.0 eq) in DCM. Add this solution dropwise to the stirred amine solution over 30 minutes. Slow addition favors mono-substitution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Work-up:

    • Wash the organic layer with water (3x) to remove excess ethylenediamine and salts.

    • Dry the organic layer over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure to obtain the crude free base.

  • Salt Formation: Dissolve the crude oil in a minimum amount of ethanol. Add 1M HCl in diethyl ether dropwise until precipitation occurs.

  • Purification: Filter the white solid precipitate and wash with cold ether. Recrystallize from EtOH/Ether if necessary.

Protocol 2: Stability & Storage
  • Solid State: Stable for >2 years at -20°C if protected from moisture.

  • Solution State:

    • DMSO: Stable for months at -20°C.

    • Aqueous Buffer: Prone to slow hydrolysis; prepare fresh for assays.

  • Handling: The free base is an amine and can absorb

    
     from the air (forming carbamates). Store under nitrogen or argon.[5]
    

References

  • PubChem. (n.d.).[6] N-(2-Aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for Thiophene Sulfonamide mechanism).

Sources

Exploratory

Advanced Structural and Physicochemical Profiling of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide in Drug Discovery

Abstract In modern medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency of combinatorial library synthesis and the pharmacokinetic viability of the resulting lead compounds. This tec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency of combinatorial library synthesis and the pharmacokinetic viability of the resulting lead compounds. This technical whitepaper provides an in-depth analysis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (CAS: 1018582-53-0)[1]. By deconstructing its molecular weight, structural logic, and physicochemical properties, this guide equips researchers with the mechanistic insights required to integrate this scaffold into advanced drug discovery workflows.

Molecular Structure and Chemical Identity

Understanding the exact atomic composition and mass of a building block is the first step in synthetic planning and mass spectrometry (LC-MS) validation.

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is defined by the molecular formula C₆H₉ClN₂O₂S₂ [2]. The molecule possesses a molecular weight of 240.73 g/mol [3] and a monoisotopic mass of 239.9794 Da [4], which is the critical value used for high-resolution mass spectrometry (HRMS) tracking during synthesis.

Structural Causality in Drug Design

As an application scientist, I emphasize that every functional group in this molecule serves a distinct pharmacological or synthetic purpose:

  • The 5-Chlorothiophene Core: Thiophene rings are classic bioisosteres for phenyl groups, offering altered electron density and improved solubility. The strategic placement of the chlorine atom at the C5 position is highly intentional; it blocks the most metabolically susceptible site on the thiophene ring from cytochrome P450-mediated oxidation, thereby increasing the metabolic half-life of the final drug candidate.

  • The Sulfonamide Linkage: While primary thiophene sulfonamides are potent inhibitors of metalloenzymes like Carbonic Anhydrase[5], this molecule features a secondary (N-substituted) sulfonamide. This shifts its role from a zinc-binding group (ZBG) to a rigid, highly polar vector that improves aqueous solubility and dictates the spatial orientation of the attached pharmacophore.

  • The Ethylenediamine Tail: The terminal primary amine (–NH₂) is a highly reactive nucleophile. At physiological pH, it is predominantly protonated, but in synthetic environments, it serves as the primary anchor point for amide couplings, reductive aminations, and urea formations.

Quantitative Data Summary

To facilitate rapid reference during experimental design, the core physicochemical and structural parameters of the compound are summarized below.

PropertyValueSource
Chemical Name N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide[1]
CAS Registry Number 1018582-53-0[1]
Molecular Formula C₆H₉ClN₂O₂S₂[2]
Molecular Weight 240.73 g/mol [3]
Monoisotopic Mass 239.9794 Da[4]
Canonical SMILES C1=C(SC(=C1)Cl)S(=O)(=O)NCCN[4]

Modular Assembly Workflow (Visualization)

The true value of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide lies in its modularity. The diagram below illustrates the logical pathways through which this core building block is diversified into complex lead compounds.

G A N-(2-aminoethyl)-5-chlorothiophene- 2-sulfonamide (Core) B Primary Amine (-NH2) Reactive Center A->B Structural feature C Chlorothiophene Sulfonamide Pharmacophore Core A->C Structural feature D Amide Coupling (HATU, DIPEA) B->D E Reductive Amination (NaBH(OAc)3) B->E F Urea Formation (Isocyanates) B->F G Diversified Lead Compounds (Library Generation) D->G E->G F->G

Figure 1: Modular synthetic workflow utilizing N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide.

Experimental Protocols: Self-Validating Amide Coupling

To ensure trustworthiness and reproducibility, the following protocol details the conjugation of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide with a generic carboxylic acid (R-COOH). This workflow is designed as a self-validating system , meaning each phase contains an analytical checkpoint to prevent the propagation of errors.

Phase 1: Activation of the Carboxylic Acid
  • Procedure: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Causality: Why HATU and DIPEA? HATU is selected over traditional carbodiimides (like EDC) because it forms a highly reactive 7-azabenzotriazole active ester, which drastically accelerates the coupling kinetics and minimizes the epimerization of stereocenters. DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the active ester. Anhydrous DMF is critical to prevent the hydrolytic degradation of the active ester intermediate.

Phase 2: Nucleophilic Addition
  • Procedure: Add 1.1 equivalents of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide to the activated mixture. Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS Checkpoint): Before proceeding to workup, extract a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation criteria: The complete disappearance of the 240.73 m/z peak (representing the unreacted free amine)[3] and the appearance of the product mass[M+H]⁺ confirms 100% conversion. If the 240.73 m/z peak persists, add an additional 0.5 eq of HATU/DIPEA.

Phase 3: Quenching and Purification
  • Procedure: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Procedure: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Causality: The 5% LiCl wash is a highly specific, experience-driven step. DMF is notoriously difficult to remove via standard evaporation; LiCl forms a water-soluble complex with DMF, ensuring the organic layer is completely free of the solvent prior to chromatography, which prevents peak tailing and poor separation on the silica column.

References

  • Title: C6H9ClN2O2S2 - Explore - PubChemLite Source: Université du Luxembourg URL: [Link]

Sources

Foundational

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide CAS number and identifiers

The following technical guide details the chemical profile, synthesis, and applications of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide , a critical building block in medicinal chemistry. CAS Number: 1018582-53-0 (Fr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and applications of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide , a critical building block in medicinal chemistry.

CAS Number: 1018582-53-0 (Free Base) | 1423026-54-3 (HCl Salt)

Executive Summary

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is a bifunctional chemical intermediate widely utilized in Fragment-Based Drug Discovery (FBDD). It combines a 5-chlorothiophene-2-sulfonamide pharmacophore—a privileged structure known for Carbonic Anhydrase (CA) inhibition and Factor Xa affinity—with a reactive ethylenediamine linker .

This compound serves as a "diversity vector," allowing researchers to couple the bioactive thiophene sulfonamide moiety to various core scaffolds via amide bonds, reductive amination, or urea formation. Its primary utility lies in the development of metalloenzyme inhibitors and antithrombotic agents.

Physicochemical Specifications

The following data aggregates experimental and predicted values for the free base and its hydrochloride salt.

PropertyValueNotes
IUPAC Name 5-chloro-N-(2-aminoethyl)thiophene-2-sulfonamide
CAS (Free Base) 1018582-53-0Primary identifier for synthesis
CAS (HCl Salt) 1423026-54-3Common commercial form (higher stability)
Molecular Formula C₆H₉ClN₂O₂S₂
Molecular Weight 240.73 g/mol Free Base
Exact Mass 239.979 g/mol Monoisotopic
SMILES Clc1ccc(s1)S(=O)(=O)NCCN
InChIKey DGZXAKHMISTQSA-UHFFFAOYSA-N
pKa (Basic) ~9.8Primary amine (–NH₂)
pKa (Acidic) ~10.2Sulfonamide (–SO₂NH–)
logP 0.90Predicted (XLogP3)
H-Bond Donors 2Primary amine + Sulfonamide NH
H-Bond Acceptors 4Sulfonyl oxygens + Nitrogens

Structural Biology & Mechanism of Action

The utility of this compound stems from its two distinct structural domains, each serving a specific function in ligand-protein interactions.

The Pharmacophore: 5-Chlorothiophene-2-sulfonamide

This moiety acts as a bioisostere for benzene sulfonamides but offers unique electronic properties due to the thiophene ring.

  • Zinc Binding (ZBG): The sulfonamide group (

    
    ) coordinates directly to the catalytic Zinc ion (
    
    
    
    ) in metalloenzymes like Carbonic Anhydrase (CA).
  • Hydrophobic Interaction: The 5-chloro substituent occupies the hydrophobic pocket of the enzyme active site, enhancing potency and selectivity over unsubstituted analogs.

The Linker: Ethylenediamine

The 2-aminoethyl tail provides a flexible spacer (approx. 3-4 Å) that extends the molecule out of the primary binding pocket, allowing the terminal amine to interact with solvent-exposed residues or be coupled to a secondary pharmacophore (fragment linking).

PharmacophoreLogic Thiophene 5-Chlorothiophene Core (Lipophilic Scaffold) Sulfonamide Sulfonamide Group (Zinc Binding Motif) Thiophene->Sulfonamide Electronic Tuning Target Target Enzyme (e.g., CA-II, CA-IX) Thiophene->Target Hydrophobic Pocket Linker Ethylenediamine Linker (Solvent Extension) Sulfonamide->Linker Attachment Point Sulfonamide->Target Zn2+ Coordination Linker->Target H-Bonding / Exit Vector

Figure 1: Pharmacophore decomposition showing the functional role of each structural component in enzyme inhibition.

Synthesis & Experimental Protocols

The synthesis requires careful control of stoichiometry to prevent the formation of the bis-sulfonamide byproduct (where one diamine molecule reacts with two sulfonyl chloride molecules).

Synthesis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Reaction Class: Nucleophilic Substitution (Sulfonylation)

Reagents:

  • 5-Chlorothiophene-2-sulfonyl chloride (1.0 eq)

  • Ethylenediamine (5.0 - 10.0 eq) – Large excess is critical to favor mono-substitution.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

  • Triethylamine (Optional, if not using excess diamine as base)

Protocol:

  • Preparation: Dissolve ethylenediamine (10.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask. Cool to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Dissolve 5-chlorothiophene-2-sulfonyl chloride (1.0 eq) in a separate volume of DCM. Add this solution dropwise to the diamine solution over 30 minutes. Slow addition prevents high local concentration of the electrophile.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup:

    • Dilute with DCM.

    • Wash with water (

      
      ) to remove the excess ethylenediamine and hydrochloride salts. Note: The product is an amine and may partially partition into water if the pH is too low. Ensure the aqueous phase is basic (pH > 10) during extraction.
      
    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0%

    
     10% MeOH in DCM with 1% 
    
    
    
    ) or convert to the HCl salt by adding 4M HCl in dioxane and filtering the precipitate.
Derivatization: Amide Coupling

This protocol describes using the building block to create a library of amides.

Reagents:

  • Carboxylic Acid (Partner Fragment)

  • HATU or EDC/HOBt (Coupling Agents)

  • DIPEA (Base)

  • DMF (Solvent)

Protocol:

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.

  • Add N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (1.0 eq).[1]

  • Stir at RT for 2–16 hours.

  • Validation: Confirm product formation via LC-MS (Look for

    
     corresponding to Acid + Amine - 
    
    
    
    ).

Applications in Drug Discovery[4]

Carbonic Anhydrase (CA) Inhibition

The 5-chlorothiophene-2-sulfonamide motif is a potent inhibitor of human Carbonic Anhydrases, specifically isoforms hCA II (glaucoma target) and hCA IX/XII (tumor-associated targets).

  • Mechanism: The sulfonamide nitrogen acts as a proton shuttle, while the ionized form binds the Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • Selectivity: The 5-chloro group fits tightly into the hydrophobic sub-pocket of hCA IX, often improving selectivity over the ubiquitous hCA I isoform.

Fragment-Based Drug Discovery (FBDD)

This compound is classified as a "Growable Fragment."

  • Starting Point: It binds weak-to-moderately (µM range) to the target.

  • Optimization: The primary amine allows rapid parallel synthesis (e.g., reaction with 96-well plate acid libraries) to probe adjacent binding pockets ("Fragment Growing").

LibraryGen Core N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (Core Scaffold) Reaction Amide Coupling (HATU/DIPEA) Core->Reaction Library Carboxylic Acid Library (R-COOH) Library->Reaction Products Sulfonamide-Amide Conjugates (Diversity Library) Reaction->Products High-Throughput Synthesis

Figure 2: Workflow for utilizing the scaffold in high-throughput library generation.

Safety & Handling

  • Hazards: As a primary amine and sulfonamide derivative, treat as an irritant (Skin Irrit. 2, Eye Irrit. 2A). The precursor sulfonyl chloride is corrosive.

  • Storage: Store the HCl salt at -20°C; it is hygroscopic. The free base should be kept under inert gas to prevent oxidation or carbonate formation from atmospheric

    
    .
    
  • Disposal: Dispose of as hazardous chemical waste containing sulfur and halogens.

References

  • PubChem. N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride (CID 28753997). National Library of Medicine.[2] [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for Sulfonamide CA inhibition). [Link]

Sources

Exploratory

Literature review on N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide bioactivity

This technical guide provides an in-depth analysis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide , a specialized chemical scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and enzyme inhibition studie...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide , a specialized chemical scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and enzyme inhibition studies.

Executive Summary

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is a bifunctional pharmacophore combining a thiophene-sulfonamide core (a privileged structure for metalloenzyme inhibition) with an ethylenediamine linker . While often confused with the isoquinoline-based kinase inhibitor CKI-7 due to side-chain similarity, this thiophene derivative is distinct. Its primary bioactivity lies in Carbonic Anhydrase (CA) inhibition and its utility as a high-value intermediate for synthesizing antibacterial and antitumor agents.

Chemical Profile & Structural Logic

The compound functions as a "linker-equipped" sulfonamide. Its structure dictates its dual role: the sulfonamide head binds the biological target, while the amine tail serves as a solubility enhancer or a handle for further chemical elaboration.

PropertyDetail
Systematic Name N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide
Molecular Formula C₆H₉ClN₂O₂S₂
Molecular Weight 240.73 g/mol
Key Moiety 1 Sulfonamide (-SO₂NH-): Acts as a Zinc-Binding Group (ZBG), critical for inhibiting metalloenzymes like Carbonic Anhydrase.
Key Moiety 2 5-Chlorothiophene: Lipophilic core that fits into hydrophobic pockets of enzyme active sites (e.g., hCA II).
Key Moiety 3 Primary Amine (-NH₂): A reactive handle for amide coupling, allowing the creation of larger, more potent drug candidates.

Pharmacology: Mechanism of Action

Primary Target: Carbonic Anhydrase (CA) Inhibition

The most well-validated bioactivity of thiophene-2-sulfonamides is the inhibition of human Carbonic Anhydrases (hCAs). These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide.

  • Mechanism: The sulfonamide nitrogen (ionized at physiological pH) coordinates directly to the catalytic Zinc ion (Zn²⁺) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

  • Selectivity: The 5-chloro substituent on the thiophene ring enhances lipophilicity, improving binding affinity towards hCA II (glaucoma target) and hCA IX/XII (tumor-associated isoforms).

Distinction from CKI-7
  • CRITICAL NOTE: Researchers often confuse this compound with N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7), a potent Casein Kinase 1 inhibitor.

  • Differentiation: The thiophene scaffold described here lacks the ATP-mimetic properties of the isoquinoline ring found in CKI-7, making it inactive against Casein Kinase 1 but highly active against Carbonic Anhydrases.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism at the molecular level.

CA_Inhibition Enzyme Carbonic Anhydrase (hCA) Zinc Active Site Zn2+ Enzyme->Zinc Contains Substrate CO2 + H2O Zinc->Substrate Catalyzes Hydration Complex Enzyme-Inhibitor Complex (Inactive) Zinc->Complex Blocked by Sulfonamide Product HCO3- + H+ Substrate->Product Native Reaction Inhibitor N-(2-aminoethyl)-5-chlorothiophene -2-sulfonamide Inhibitor->Zinc Coordinates (N-Zn bond) Complex->Substrate Steric Hindrance

Caption: Competitive inhibition of Carbonic Anhydrase by sulfonamide coordination to the catalytic Zinc ion.

Therapeutic Applications & Bioactivity Data[1][2][3][4][5][6][7][8]

Fragment-Based Drug Discovery (FBDD)

This compound is widely used as a "fragment" to probe biological pockets. The free amine allows researchers to attach various "tails" to probe the S2 or S3 subsites of proteases or the hydrophobic regions of CA isoforms.

Antimicrobial Activity

Thiophene sulfonamides exhibit broad-spectrum antibacterial activity, particularly against Gram-negative bacteria like Klebsiella pneumoniae.

  • Inferred Mechanism: Interference with bacterial folate synthesis (dihydropteroate synthase inhibition), similar to classical sulfa drugs.

Comparative Potency Profile (Scaffold Level Data): Data below represents typical Ki (Inhibition Constant) ranges for 5-chlorothiophene-2-sulfonamide derivatives.

Target IsoformBiological RoleTypical Ki RangeTherapeutic Relevance
hCA I Red blood cell function50 - 200 nMGeneral systemic effects
hCA II Intraocular pressure0.5 - 10 nM Glaucoma treatment
hCA IX Tumor acidification10 - 50 nMHypoxic tumor targeting
hCA XII Tumor cell proliferation10 - 60 nMCancer therapy

Experimental Protocols

Protocol: Carbonic Anhydrase Esterase Activity Assay

Objective: Determine the inhibition constant (


) of the compound against hCA II.
Principle:  hCA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow), measurable at 400 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Enzyme: Recombinant hCA II (100 nM stock).

  • Substrate: 4-nitrophenyl acetate (3 mM in acetonitrile).

  • Inhibitor: N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (dissolved in DMSO).

Workflow:

  • Preparation: Dilute inhibitor in Assay Buffer to concentrations ranging from 0.1 nM to 1 µM.

  • Incubation: Mix 10 µL of enzyme solution with 10 µL of inhibitor solution. Incubate for 10 mins at 25°C to allow equilibrium binding.

  • Initiation: Add 180 µL of Substrate solution (4-NPA).

  • Measurement: Monitor absorbance at 400 nm every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. log[Inhibitor] to determine IC50. Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: Synthetic Derivatization (Amide Coupling)

Objective: Utilize the free amine handle to attach a lipophilic tail (e.g., benzoic acid) to improve potency.

Synthesis_Workflow Start Starting Material: N-(2-aminoethyl)-5-chlorothiophene -2-sulfonamide Reaction Reaction: RT, 4-12 Hours Amide Bond Formation Start->Reaction Reagents Reagents: Carboxylic Acid (R-COOH) HATU / DIPEA / DMF Reagents->Reaction Workup Workup: Ethyl Acetate Extraction Wash w/ NaHCO3, Brine Reaction->Workup Purification Purification: Flash Column Chromatography (Hexane/EtOAc) Workup->Purification Product Final Product: N-(2-(R-amido)ethyl)-5-chlorothiophene -2-sulfonamide Purification->Product

Caption: General workflow for functionalizing the aminoethyl handle via amide coupling.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to oxidation and carbamate formation from atmospheric CO₂.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • PubChem. (2024). Compound Summary: N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide. National Library of Medicine.

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating thiophene-sulfonamide moieties possessing powerful inhibitory properties. Journal of Medicinal Chemistry.

  • Chugai Pharmaceutical Co. (1989). Isoquinolinesulfonamide derivatives (CKI-7 distinction).[1] Patent US4877790A.

  • Kalaycıoğlu, Ö., et al. (2019). Synthesis and bioactivity of novel thiophene-sulfonamide derivatives.[2] Bioorganic Chemistry.[3][4]

Sources

Exploratory

Metabolic stability predictions for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Technical Guide: Metabolic Stability & Bioactivation Profiling of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide Executive Summary Compound: N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide Chemical Class: Thiophene-su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Metabolic Stability & Bioactivation Profiling of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Executive Summary

Compound: N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide Chemical Class: Thiophene-sulfonamide conjugate with a primary ethylamine tail. Critical Assessment: This molecule presents a dichotomy in metabolic stability. While the 5-chloro substitution effectively blocks the highly reactive


-carbon of the thiophene ring (a common site for oxidative metabolism), the thiophene sulfur  remains vulnerable to S-oxidation. Furthermore, the N-(2-aminoethyl)  side chain introduces a high-clearance liability via amine oxidases (MAO/SSAO).

This guide details a tiered experimental framework to predict metabolic stability (


, 

) and, crucially, to assess the bioactivation potential (toxicity risk) inherent to the thiophene moiety.

Part 1: Structural Analysis & Metabolic Soft Spots

Before initiating wet-lab protocols, we must map the "Metabolic Soft Spots" to select the correct assay cofactors and inhibitors.

Structural Alerts (In Silico Assessment)
  • Thiophene Ring (The Toxicophore Risk):

    • Mechanism:[1][2] Cytochrome P450 (CYP) mediated oxidation of the thiophene sulfur leads to the formation of Thiophene-S-oxide and S,S-dioxide .[3][4][5] These are highly electrophilic Michael acceptors capable of covalent binding to hepatic proteins (hepatotoxicity).

    • Mitigation: The 5-Cl substituent sterically and electronically hinders the C5 position, but does not prevent S-oxidation.

  • Primary Amine (The Clearance Driver):

    • Mechanism:[2] The terminal primary amine (

      
      ) on the ethyl chain is a prime substrate for Monoamine Oxidases (MAO-A/B)  and Semicarbazide-Sensitive Amine Oxidase (SSAO) .
      
    • Impact: Rapid oxidative deamination leads to an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid. This pathway often dominates clearance, bypassing CYP enzymes.

  • Sulfonamide Linker:

    • Generally stable, but the sulfonamide nitrogen (

      
      ) can undergo N-glucuronidation (Phase II), though this is sterically less favorable in this specific scaffold compared to the primary amine.
      

Part 2: Visualizing the Metabolic Fate

The following diagram maps the predicted biotransformation pathways and the experimental decision tree.

MetabolicPathways Parent Parent Compound N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide CYP CYP450 (Oxidation) Parent->CYP Phase I MAO MAO / SSAO (Deamination) Parent->MAO Non-CYP UGT UGT (Glucuronidation) Parent->UGT Phase II SOxide Reactive Intermediate Thiophene-S-Oxide CYP->SOxide S-oxidation Aldehyde Intermediate Aldehyde MAO->Aldehyde Oxidative Deamination N_Gluc N-Glucuronide UGT->N_Gluc Conjugation GSH_Adduct GSH Adduct (Detoxification Marker) SOxide->GSH_Adduct + Glutathione (GSH) Acid Stable Metabolite Carboxylic Acid Aldehyde->Acid Aldehyde Dehydrogenase

Caption: Predicted biotransformation pathways. Note the bifurcation between CYP-mediated bioactivation (left) and MAO-mediated clearance (center).

Part 3: Experimental Protocols

To accurately predict stability and toxicity, we cannot rely on a standard "Phase I" screen alone. We must employ a Reactive Metabolite Trapping Assay .

Protocol A: Microsomal Stability with GSH Trapping

Objective: Determine Intrinsic Clearance (


) and detect reactive thiophene-S-oxides.

Materials:

  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactors: NADPH (Regenerating system: NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Trapping Agent: L-Glutathione (GSH) or Dansyl-GSH (fluorescent for higher sensitivity).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM final assay concentration (0.1% DMSO final).

  • Incubation Mix:

    • Microsomes (0.5 mg/mL final).[6]

    • GSH (5 mM final) – Crucial addition for this specific compound.

    • Buffer to volume.

  • Pre-incubation: 5 min at 37°C.

  • Initiation: Add NADPH (1 mM final).

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000g for 20 min. Collect supernatant for LC-MS/MS.

Self-Validating Control:

  • Positive Control:[6][7][8]Tienilic Acid (Known thiophene bioactivation) or Furosemide .

  • Negative Control: Incubate without NADPH to rule out chemical instability.

Protocol B: Non-CYP Clearance (MAO Check)

Objective: Assess contribution of the aminoethyl tail to clearance. Microsomes often lack sufficient MAO activity.

Modification:

  • Use Human Hepatocytes (Cryopreserved) or S9 Fraction (contains both cytosolic and microsomal enzymes).

  • Inhibitor Check: Run parallel incubations with Pargyline (non-selective MAO inhibitor).

    • Logic: If

      
       decreases significantly with Pargyline, the primary amine is the metabolic driver.
      

Part 4: Analytical Methodology (LC-MS/MS)

Due to the chlorine atom, the mass spectrum will show a distinct isotopic pattern (


 ratio of 3:1), which aids in metabolite identification.

Instrument Parameters:

  • Ionization: Electrospray Positive (

    
    ).
    
  • MRM Transitions (Example):

    • Parent:

      
       Fragment (Loss of 
      
      
      
      or cleavage of ethyl chain).
    • GSH-Adduct:

      
       (Displacement of Cl) or 
      
      
      
      (S-oxide addition).

Data Analysis Table:

ParameterFormulaInterpretation
Elimination Rate Constant (

)

of

vs. Time
Speed of depletion.
Half-life (

)

Time to reduce concentration by 50%.
Intrinsic Clearance (

)

Enzyme efficiency (mL/min/mg).
Bioactivation Potential

Ratio > 0.1 indicates significant reactive risk.

Part 5: References

  • Dansette, P. M., et al. (2005). Metabolic activation of the thiophene ring: S-oxidation and epoxidation.[3][4][9] Biochemical and Biophysical Research Communications.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][4]

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition.[3][4]

  • Bauman, J. N., et al. (2009). Can in vitro metabolism data predict the potential for drug-drug interactions? Chemical Research in Toxicology.

Sources

Foundational

Deconstructing the Hydrogen Bonding Capacity of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide: A Technical Guide for Rational Drug Design

Executive Summary In the realm of structure-based drug design, the precise mapping of non-covalent interactions is paramount. N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is a highly versatile pharmacophore that brid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of structure-based drug design, the precise mapping of non-covalent interactions is paramount. N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is a highly versatile pharmacophore that bridges the robust anchoring capabilities of a sulfonamide with the dynamic electrostatic potential of a primary amine. This technical whitepaper dissects the hydrogen-bonding (H-bond) capacity of this molecule, providing researchers and drug development professionals with a mechanistic understanding of its binding kinetics, structural profiling, and the self-validating experimental protocols required to quantify its interactions.

Structural and Electronic Profiling of the H-Bond Network

To leverage this compound in rational drug design, we must first deconstruct its functional domains. The molecule’s hydrogen-bonding capacity is not static; it is heavily influenced by the dielectric environment and physiological pH.

  • The Sulfonamide Core (-SO₂NH-): The sulfonamide moiety adopts a tetrahedral geometry, projecting its two sulfonyl oxygens into optimal vectors to act as potent H-bond acceptors. The nitrogen proton serves as a strong H-bond donor. The electron-withdrawing nature of the adjacent 5-chlorothiophene ring increases the acidity of this NH proton, thereby enhancing its donor capacity.

  • The 2-Aminoethyl Appendage (-CH₂CH₂NH₂): This flexible aliphatic linker terminates in a primary amine. With a pKa typically between 9 and 10, this amine exists predominantly in the protonated state (-NH₃⁺) at physiological pH (7.4). This state shift is critical: it converts the moiety from a dual-donor/single-acceptor system into a potent three-donor system capable of forming charge-assisted hydrogen bonds (salt bridges).

  • The 5-Chlorothiophene Ring: While the thiophene sulfur and the chlorine atom are traditionally considered weak H-bond acceptors, their primary structural role lies in halogen bonding and hydrophobic packing. The chlorine atom can form highly directional halogen-π or halogen-oxygen interactions that lock the ligand into its active conformation.

H_Bond_Logic Mol N-(2-aminoethyl)-5-chloro thiophene-2-sulfonamide Donors H-Bond Donors (NH, NH2/NH3+) Mol->Donors Provides Acceptors H-Bond Acceptors (SO2 Oxygens) Mol->Acceptors Provides Target Protein Target (e.g., hCA / FKBP12) Donors->Target Binds to Backbone C=O Acceptors->Target Binds to Backbone NH

Molecular hydrogen bonding network mapping to protein targets.

Mechanistic Role in Target Binding

Understanding the causality behind experimental binding affinities requires analyzing how these H-bond networks interface with target proteins.

Sulfonamides are universally recognized as ideal anchors for targets such as human carbonic anhydrase (hCA) and FK506-binding proteins (FKBP12). In the context of hCA, the deprotonated sulfonamide nitrogen coordinates directly with the active-site zinc ion, while the sulfonyl oxygens form an intricate, highly conserved network of hydrogen bonds with the backbone amides of the protein (e.g., Thr199) 1.

Furthermore, high-resolution co-crystal structures of sulfonamide analogs buried in deep protein pockets reveal that sulfonamide oxygens frequently engage in unusual but highly conserved S=O···H-C interactions with aromatic side chains, effectively acting as transition state mimics 2. The addition of the 2-aminoethyl group in this specific molecule allows it to reach out of the primary binding pocket to engage solvent-exposed residues or water networks, drastically altering the binding enthalpy and providing a vector for further synthetic optimization.

Quantitative H-Bond Metrics

The following table summarizes the theoretical hydrogen-bonding capacity of the molecule, highlighting the critical differences between its neutral state and its state at physiological pH.

Functional MoietyH-Bond Donors (Neutral / pH 7.4)H-Bond Acceptors (Neutral / pH 7.4)Geometric Preference & Interaction Type
Sulfonamide (-SO₂NH-) 1 / 12 / 2Tetrahedral; O atoms prefer angles ~109°. Strong dipole interactions.
2-Aminoethyl (-NH₂) 2 / 31 / 0Flexible; dynamic rotation. Forms charge-assisted H-bonds at pH 7.4.
5-Chlorothiophene 0 / 00 (Weak S/Cl)Planar; Participates in Halogen-π and hydrophobic packing.
Total Molecule 3 / 4 3 / 2 Highly dependent on local microenvironment.

Experimental Methodologies for H-Bond Validation

To empirically validate the hydrogen-bonding capacity of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide, a self-validating, multi-modal approach is required. Relying solely on static crystal structures can be misleading due to crystal packing forces; therefore, we pair solid-state crystallography with dynamic, solution-state NMR.

Protocol 1: High-Pressure X-Ray Absorption Spectroscopy (XAS) and Crystallography

Causality: High-pressure XAS at the sulfur K-edge is an element-specific technique that detects minute changes in the electronic density of the sulfur atom as the hydrogen-bond network compresses or shifts under pressure [[3]](). This provides direct evidence of H-bond strength rather than just inferred distances.

  • Co-Crystallization: Setup hanging-drop vapor diffusion plates containing 1 mM target protein (e.g., hCA II) and 5 mM ligand in a suitable mother liquor (e.g., PEG 4000, Tris-HCl pH 7.8).

  • High-Pressure Mounting: Harvest the resulting co-crystals and mount them in a Diamond Anvil Cell (DAC) using a hydrostatic pressure medium (e.g., neon or helium).

  • Data Collection: Perform High-Pressure XAS at the sulfur K-edge alongside standard X-Ray Diffraction (XRD).

  • Quantification: Map the electron density using Phenix or CCP4. Quantify the donor-acceptor distances (optimal H-bond distances: 2.7–3.2 Å) and correlate them with the XAS spectral shifts to determine bond enthalpy.

Exp_Workflow S1 1. Co-Crystallization (Ligand + Target) S2 2. High-Pressure XAS & XRD Data S1->S2 S3 3. Electron Density Mapping S2->S3 S4 4. H-Bond Network Quantification S3->S4

Step-by-step experimental workflow for validating H-bond networks.

Protocol 2: Solution-State NMR Titration

Causality: NMR provides dynamic validation of H-bond formation in solution, confirming that the interactions observed in the solid state are energetically favorable and not merely artifacts of crystal packing.

  • Sample Preparation: Dissolve 5 mM of the ligand in a non-competing, aprotic deuterated solvent (e.g., DMSO-

    
    ) to ensure slow exchange of the sulfonamide and amine protons.
    
  • Titration: Sequentially titrate a known H-bond acceptor model (e.g., a carbonyl-containing peptide mimic) from 0.1 to 10 molar equivalents into the NMR tube.

  • Spectral Acquisition: Acquire 1D ¹H-NMR and 2D ¹H-¹⁵N HSQC spectra after each addition. Monitor the chemical shift of the sulfonamide NH and aminoethyl NH₂ protons.

  • Analysis: A progressive downfield shift (higher ppm) indicates the deshielding effect characteristic of H-bond formation. Plot the change in chemical shift (

    
    ) versus titrant concentration to derive the association constant (
    
    
    
    ).

References

  • Source: Sistema Vasco de Ciencia (science.eus)
  • Source: PubMed (nih.gov)
  • Source: JACS Au (acs.org)

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Abstract & Strategic Overview N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is a critical fragment in medicinal chemistry, often utilized as a "linker" scaffold in the development of Factor Xa inhibitors (e.g., Rivaro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is a critical fragment in medicinal chemistry, often utilized as a "linker" scaffold in the development of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and antibacterial agents.[1] Its structure combines a lipophilic, electron-withdrawing 5-chlorothiophene tail with a hydrophilic, basic ethylenediamine head.[1]

Synthesis Strategy: While direct aminolysis of sulfonyl chlorides with ethylenediamine is possible, it frequently leads to the formation of the


 symmetric byproduct, N,N'-bis(5-chlorothiophen-2-sulfonyl)ethylenediamine  (the "dimer"), due to the high nucleophilicity of the product's primary amine.[1]

To ensure Drug Development Grade purity (>98%), this guide prioritizes the Boc-Protection Route . This pathway guarantees mono-functionalization and simplifies purification via a self-validating acid-base extraction workflow.

Reaction Scheme & Logic (Graphviz)

The following diagram illustrates the "Gold Standard" synthetic pathway, highlighting the critical decision points and phase transitions.

Synthesis_Pathway SM1 5-Chlorothiophene-2- sulfonyl chloride Inter Intermediate: N-Boc-Protected Sulfonamide SM1->Inter Nucleophilic Substitution SM2 N-Boc-ethylenediamine SM2->Inter Prod Target Product: N-(2-aminoethyl)-5-chlorothiophene- 2-sulfonamide (HCl Salt) Inter->Prod Acidic Deprotection Reagent1 DCM, Et3N 0°C to RT, 2h Reagent2 4M HCl in Dioxane or TFA/DCM

Figure 1: Step-wise synthesis pathway ensuring mono-selectivity via Boc-protection.

Detailed Protocol: The Boc-Protection Route

Phase 1: Sulfonylation

Objective: Covalent attachment of the scaffold while masking the second amine.

  • Reagents:

    • 5-Chlorothiophene-2-sulfonyl chloride (1.0 equiv) [CAS: 2766-74-7][1]

    • N-Boc-ethylenediamine (1.1 equiv) [CAS: 57260-71-6][1]

    • Triethylamine (Et3N) (1.5 equiv)

    • Dichloromethane (DCM) (Anhydrous, 10 mL/g of SM)

  • Step-by-Step:

    • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Solubilization: Dissolve N-Boc-ethylenediamine (1.1 equiv) and Et3N (1.5 equiv) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

    • Addition: Dissolve 5-chlorothiophene-2-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 20 minutes.

      • Expert Insight: Dropwise addition at 0°C prevents exotherms that could degrade the sulfonyl chloride or cause side reactions.

    • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Quench: Wash the reaction mixture with 1M HCl (to remove excess Et3N and unreacted diamine) followed by Brine. Dry over

      
      , filter, and concentrate.
      
    • Intermediate: The resulting white/off-white solid is the Boc-protected intermediate.[1] It is usually pure enough for the next step.

Phase 2: Deprotection & Self-Validating Purification

Objective: Removal of the Boc group and isolation of the free amine.

  • Reagents:

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

    • DCM (Solvent).[2][3]

  • Step-by-Step:

    • Deprotection: Dissolve the intermediate in DCM (5 mL/g). Add TFA (20% v/v final concentration) or 4M HCl in Dioxane (5 equiv). Stir at RT for 1–2 hours.

    • Confirmation: LCMS should show the disappearance of the Boc-adduct mass (

      
       or 
      
      
      
      ) and appearance of the target mass (
      
      
      for
      
      
      ).
    • Workup (The "Self-Validating" System):

      • Evaporation: Remove volatiles (TFA/DCM) under reduced pressure.

      • Partition: Dissolve the residue in EtOAc. Add water.

      • Acid Wash: Adjust aqueous layer to pH 2–3 . The product (amine) will migrate to the Aqueous Phase . Impurities (non-basic) remain in the Organic Phase. Discard Organic Phase.

      • Base Extraction: Basify the aqueous phase to pH >11 using 2M NaOH. The product becomes neutral and precipitates or oils out.

      • Final Extraction: Extract the aqueous phase with DCM (3x).[4]

      • Drying: Dry combined DCM layers over

        
         and concentrate.[3]
        

Visualization: Purification Logic

This flowchart demonstrates the acid-base extraction logic, which acts as a chemical filter to guarantee the identity of the product.

Workup_Logic Crude Crude Deprotection Mix (Product + Byproducts) Acidify Acidify to pH 2 (Partition EtOAc/Water) Crude->Acidify Org_Waste Organic Layer (Non-basic impurities) Acidify->Org_Waste Discard Aq_Layer Aqueous Layer (Product as Salt) Acidify->Aq_Layer Keep Basify Basify to pH 12 (Extract with DCM) Aq_Layer->Basify Final_Org DCM Layer (Pure Product) Basify->Final_Org Product Final_Aq Aqueous Waste (Salts) Basify->Final_Aq Waste

Figure 2: Acid-Base extraction workflow for isolating the target amine.

Analytical Validation (Expected Data)

AnalysisParameterExpected Result / Interpretation
LC-MS

(

)
240.98 (

) and 242.98 (

).[1] Characteristic 3:1 isotopic ratio confirms Chlorine.
1H NMR Thiophene Region

7.45 (d, 1H),

7.05 (d, 1H). Two doublets indicate 2,5-substitution.[1]
1H NMR Linker Region

3.05 (t, 2H,

),

2.85 (t, 2H,

).
Appearance Physical StateOff-white to pale yellow solid (Free base).[1] White solid (HCl salt).

Troubleshooting Note:

  • Missing Product in Final Extraction: If the product is not recovered in the final DCM extraction, it may be too water-soluble (common for small diamines). Solution: Saturate the aqueous phase with NaCl (Brine) before the final extraction or use CHCl3/IPA (3:1) as the extraction solvent.[3][5]

Safety & Handling

  • 5-Chlorothiophene-2-sulfonyl chloride: Corrosive and moisture-sensitive.[1] Store under inert gas at 2–8°C. Hydrolyzes to produce HCl gas.

  • Ethylenediamine derivatives: Can be sensitizers. Use proper ventilation.

  • Reaction: The reaction with amines is exothermic. Always cool to 0°C before addition.

References

  • Sigma-Aldrich. 5-Chlorothiophene-2-sulfonyl chloride Product Sheet. Link

  • National Center for Advancing Translational Sciences (NCATS). 5-Chlorothiophene-2-sulfonamide Structure & Data. Link

  • BenchChem. Selective Mono-Boc Protection of Ethylenediamine: Application Note. Link

  • PubChem. N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride Compound Summary. Link

  • Thermo Scientific. General Procedures for Sulfonamide Synthesis. Link

Sources

Application

Application Note: Precision Coupling of 5-Chlorothiophene-2-Sulfonyl Chloride with Diamines

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-fidelity coupling of 5-chlorothiophene-2-sulfonyl chloride with diamines. This specific transformatio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-fidelity coupling of 5-chlorothiophene-2-sulfonyl chloride with diamines. This specific transformation is critical in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and other bioactive sulfonamide scaffolds.

Executive Summary & Scientific Rationale

The sulfonyl chloride moiety is a cornerstone of medicinal chemistry, yet the reaction of 5-chlorothiophene-2-sulfonyl chloride (5-Cl-Th-SO₂Cl) with diamines presents a unique set of challenges. Unlike simple benzene derivatives, the thiophene ring is electron-rich, yet the 5-chloro substituent and the sulfonyl group create a push-pull electronic system.

Core Challenges:

  • Selectivity (Mono- vs. Bis-functionalization): Diamines possess two nucleophilic sites. Controlling stoichiometry to achieve mono-sulfonylation requires kinetic control.

  • Stability of the 5-Chloro Substituent: While generally stable, the 5-position is activated for nucleophilic aromatic substitution (

    
    ) under forcing conditions or with highly nucleophilic amines.
    
  • Hydrolytic Instability: The heteroaromatic sulfonyl chloride is more prone to hydrolysis than its phenyl counterparts due to the electron-donating nature of the thiophene ring stabilizing the transition state for water attack.

This guide provides a validated protocol to maximize mono-selectivity and yield while suppressing side reactions.

Chemical Properties & Handling[1][2][3][4]

PropertyDataNotes
Compound 5-Chlorothiophene-2-sulfonyl chlorideCAS: 2766-74-7
MW 217.09 g/mol
Physical State Viscous oil or low-melting solidHygroscopic
Solubility DCM, THF, DMF, TolueneReacts with alcohols/water
Stability Moisture SensitiveStore under

at 2-8°C

Reaction Mechanism & Selectivity Control

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, eliminating HCl.

Mechanistic Pathway
  • Nucleophilic Attack: The amine attacks the sulfur center, forming a pentacoordinate transition state.

  • Elimination: Chloride is expelled, restoring the tetrahedral geometry.

  • Deprotonation: The base (or excess amine) scavenges the proton.

The Selectivity Challenge (Mono vs. Bis)

For a diamine (


), the reaction rates are defined as 

(first addition) and

(second addition).
  • Target: Maximize Ratio

    
    .
    
  • Strategy: Statistical probability favors bis-sulfonylation if the local concentration of sulfonyl chloride is high. We utilize High Dilution and Inverse Addition (adding electrophile to nucleophile) to ensure the diamine is always in vast excess relative to the chloride.

Experimental Protocols

Protocol A: Mono-Sulfonylation (High Selectivity)

Target: Synthesis of N-(aminoalkyl)-5-chlorothiophene-2-sulfonamide.

Reagents:

  • Diamine (3.0 - 5.0 equivalents) [Critical for mono-selectivity]

  • 5-Chlorothiophene-2-sulfonyl chloride (1.0 equivalent)[1]

  • Base: Triethylamine (TEA) or DIPEA (1.1 equivalents)

    • Note: If the diamine is valuable, use 1.0 eq Diamine + 1.1 eq Base, but yield of mono-product will drop.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

  • Preparation of Nucleophile Solution:

    • In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Diamine (5.0 eq) in anhydrous DCM (0.1 M concentration relative to diamine).

    • Cool the solution to 0°C using an ice bath.

  • Preparation of Electrophile Solution:

    • Dissolve 5-Chlorothiophene-2-sulfonyl chloride (1.0 eq) in a separate volume of anhydrous DCM.

  • Controlled Addition:

    • Add the sulfonyl chloride solution to the diamine solution dropwise over 30–60 minutes.

    • Rationale: Slow addition ensures that unreacted sulfonyl chloride always encounters a high concentration of free diamine, statistically favoring mono-reaction.

  • Reaction:

    • Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor: Check via TLC or LC-MS. The sulfonyl chloride should be consumed rapidly.

  • Workup (Acid-Base Extraction Strategy):

    • This method separates the mono-product (basic) from bis-product (neutral/acidic) and unreacted sulfonyl chloride.

    • Wash 1: Wash organic layer with water to remove bulk excess diamine (if water-soluble).

    • Extraction: Extract the organic layer with 0.5 M HCl (3x).

      • Phase Check: The Mono-Sulfonamide (containing a free amine) will protonate and move to the Aqueous Layer .

      • Organic Layer:[2][3][4] Contains Bis-sulfonamide and impurities. Discard (or save if bis-product is desired).

    • Recovery: Basify the combined Aqueous Acidic extracts to pH > 12 using 2 M NaOH.

    • Final Extraction: Extract the cloudy basic aqueous layer with DCM (3x).

    • Dry & Concentrate: Dry combined organics over ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[2][5]
      
Protocol B: Bis-Sulfonylation (Library Synthesis)

Target: Synthesis of bis(5-chlorothiophene-2-sulfonamide).

Reagents:

  • Diamine (1.0 equivalent)

  • 5-Chlorothiophene-2-sulfonyl chloride (2.5 equivalents)

  • Base: Pyridine (3.0 equivalents) or TEA (3.0 equivalents) + DMAP (0.1 eq cat.)

  • Solvent: DCM.

Procedure:

  • Dissolve Diamine and Base in DCM.

  • Add Sulfonyl Chloride (2.5 eq) in one portion at RT.

  • Stir for 4–12 hours.

  • Wash with 1 M HCl (to remove pyridine/diamine traces), then Sat.

    
    .
    

Visualization of Workflows

Figure 1: Reaction Decision Tree & Optimization

This diagram guides the user through solvent and base selection based on the specific diamine properties.

ReactionOptimization Start Start: Diamine Coupling SolubilityCheck Is Diamine soluble in DCM? Start->SolubilityCheck DCM_Route Use Anhydrous DCM (Standard) SolubilityCheck->DCM_Route Yes Polar_Route Use THF or DMF SolubilityCheck->Polar_Route No Selectivity Target: Mono-Substitution? DCM_Route->Selectivity Base_Selection Base Selection TEA Triethylamine (TEA) (Standard) Base_Selection->TEA Organic Soluble Schotten Schotten-Baumann (DCM / Aq. Na2CO3) Base_Selection->Schotten Water Soluble Diamine Polar_Route->Selectivity HighDilution Strategy: High Dilution Excess Diamine (5 eq) Slow Addition of Chloride Selectivity->HighDilution Yes (Critical) Stoichiometric Strategy: 1:1 Ratio Risk of Bis-product Selectivity->Stoichiometric No HighDilution->Base_Selection Stoichiometric->Base_Selection

Caption: Decision matrix for selecting reaction conditions based on diamine solubility and selectivity requirements.

Figure 2: Acid-Base Workup Logic

This diagram illustrates the purification strategy for isolating mono-protected diamines.

WorkupLogic Mix Reaction Mixture (DCM) AcidWash Extract with 0.5M HCl Mix->AcidWash OrgLayer1 Organic Layer (Bis-sulfonamide + Impurities) AcidWash->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Acidic) (Mono-Product-H+ + Diamine-H+) AcidWash->AqLayer1 Protonated Amines Basify Basify to pH 12 (NaOH) AqLayer1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM FinalOrg Final Organic Layer (Pure Mono-Product + Diamine) ExtractDCM->FinalOrg Evap Evaporation/Vac (Removes Volatile Diamine) FinalOrg->Evap Product Isolated Mono-Sulfonamide Evap->Product

Caption: Purification workflow utilizing acid-base extraction to isolate mono-sulfonylated amines.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Check the quality of the starting chloride (it degrades to sulfonic acid over time).
High Bis-Sulfonylation Localized high concentrationIncrease dilution. Increase stir rate. Add sulfonyl chloride slower . Increase diamine equivalents.
Starting Material Remains Chloride degradation or inactive amineIf amine is sterically hindered (e.g., secondary amine), add a catalyst like DMAP (0.1 eq) or heat to 40°C.
Dark Color/Tars Decomposition of Thiophene RingAvoid strong Lewis acids. Keep temperature < 40°C. The 5-Cl-thiophene ring is generally stable but can degrade with strong oxidizers.

References

  • Preparation of Rivaroxaban Intermediate: Perzborn, E., Strassburger, J., Wilmen, A., et al. "In vitro and in vivo studies of the novel antithrombotic agent Bay 59-7939 (rivaroxaban)." Journal of Thrombosis and Haemostasis, 2005. Link

  • General Sulfonylation Protocols: "Sulfonamide Synthesis by S-N Coupling." Organic Chemistry Portal. Link

  • Reactivity of Thiophene Sulfonyl Chlorides: Cremlyn, R. J., et al. "Chlorosulfonation of thiophenes and some reactions of the sulfonyl chlorides." Phosphorus, Sulfur, and Silicon, 1994. Link

  • Safety Data Sheet (5-Chlorothiophene-2-sulfonyl chloride): Thermo Fisher Scientific. Link

Sources

Method

Solvent selection for dissolving N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Application Note: Solvent Selection and Dissolution Protocols for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide Executive Summary & Physicochemical Profiling N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Dissolution Protocols for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Executive Summary & Physicochemical Profiling

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is a critical chemical building block widely utilized in medicinal chemistry, particularly in the synthesis of Factor Xa inhibitors and metabolic enzyme modulators [1]. The successful application of this compound in biological assays or downstream synthesis relies entirely on maintaining its molecular dispersion in solution.

To achieve this, we must first analyze its three distinct physicochemical domains:

  • 5-Chlorothiophene Ring: A highly lipophilic and hydrophobic moiety that resists aqueous solvation.

  • Sulfonamide Linker (

    
    ):  A strong hydrogen bond donor and acceptor that forms rigid intermolecular networks, increasing the crystal lattice energy.
    
  • Terminal Primary Amine (

    
    ):  A basic functional group that dictates the molecule's acid-base chemistry and salt-forming capabilities.
    

The absolute first step in solvent selection is identifying the physical state of your compound: the Free Base (CAS 1018582-53-0) or the Hydrochloride (HCl) Salt (CAS 1423026-54-3) [1, 2].

The Causality of Solvent Selection

Solvent selection is governed by the thermodynamic requirement to overcome the compound's crystal lattice energy without inducing chemical degradation.

  • For the Free Base (CAS 1018582-53-0): The unprotonated primary amine and the sulfonamide group engage in extensive intermolecular hydrogen bonding. To disrupt this network, you must use aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). DMSO acts as a superior hydrogen bond acceptor, efficiently solvating the amine and sulfonamide protons while accommodating the lipophilic chlorothiophene ring. Water is highly ineffective here due to the hydrophobic exclusion of the chlorothiophene moiety.

  • For the HCl Salt (CAS 1423026-54-3): Protonation of the primary amine yields a positively charged ammonium species (

    
    ). This ionic charge drastically lowers the lattice energy and introduces strong ion-dipole interactions when exposed to protic, high-dielectric solvents  like Water or Phosphate-Buffered Saline (PBS) [3]. Consequently, the HCl salt is highly water-soluble and is the preferred form for direct in vivo or in vitro aqueous applications.
    

Quantitative Solubility Data

The following table summarizes the solubility profiles based on the compound's salt form.

SolventFree Base (CAS 1018582-53-0)HCl Salt (CAS 1423026-54-3)Mechanistic Rationale & Recommended Use
Anhydrous DMSO High (

50 mg/mL)
High (

50 mg/mL)
Disrupts H-bonds. Ideal for long-term primary stock solutions.
Anhydrous DMF High (

30 mg/mL)
High (

30 mg/mL)
Alternative aprotic solvent if DMSO is incompatible with the assay.
Water / PBS Poor (

1 mg/mL)
High (

20 mg/mL)
Ion-dipole solvation. Ideal for direct biological assay buffers (HCl salt only).
Methanol Moderate (

5 mg/mL)
Moderate (

10 mg/mL)
Protic solvation. Useful for intermediate analytical dilutions (e.g., LC-MS).

Experimental Workflow

The following diagram outlines the logical progression from compound identification to self-validating quality control.

SolventWorkflow Start N-(2-aminoethyl)-5-chlorothiophene- 2-sulfonamide Branch Identify Salt Form Start->Branch FreeBase Free Base (CAS 1018582-53-0) Branch->FreeBase HClSalt HCl Salt (CAS 1423026-54-3) Branch->HClSalt Solvent1 Aprotic Polar Solvents (Anhydrous DMSO/DMF) FreeBase->Solvent1 Solvent2 Aqueous Solvents (Water, PBS) HClSalt->Solvent2 Prep Dissolution & Sonication (Max 25°C) Solvent1->Prep Solvent2->Prep QC Self-Validation (Tyndall Test & LC-MS) Prep->QC Store Aliquoting & Storage (-20°C, Argon Purged) QC->Store

Workflow for solvent selection, dissolution, and self-validating quality control.

Self-Validating Dissolution Protocols

To ensure scientific integrity, the following protocol incorporates built-in validation mechanisms to prevent the use of compromised solutions.

Protocol A: Preparation of a 10 mM Master Stock (Free Base in DMSO)

Note: DMSO is highly hygroscopic. Atmospheric water absorption will drastically lower its solvating capacity for the lipophilic chlorothiophene ring, leading to micro-precipitation.

  • Weighing: Equilibrate the lyophilized compound to room temperature in a desiccator before opening to prevent condensation. Weigh the required mass using an analytical balance (

    
     mg).
    
  • Solvent Addition: Add the calculated volume of anhydrous DMSO (

    
     99.9% purity, sealed under argon).
    
  • Agitation: Vortex the vial continuously for 60 seconds.

  • Validation Check 1 (The Tyndall Effect): The human eye cannot detect particles smaller than

    
    40 
    
    
    
    m. To ensure true molecular dissolution, shine a focused laser pointer through the vial in a dark room.
    • Pass: The liquid is perfectly clear; the laser beam is invisible inside the liquid.

    • Fail: The laser beam forms a visible, solid line (scattering). This indicates colloidal micro-particulates remain.

  • Sonication (If Tyndall Test Fails): Place the vial in an ultrasonic water bath at 25°C for 5 minutes. Caution: Do not exceed 30°C, as localized heating can degrade the sulfonamide bond. Repeat Validation Check 1.

  • Validation Check 2 (Chemical Integrity): Dilute a 1

    
    L aliquot into 999 
    
    
    
    L of Methanol and run a rapid LC-MS analysis to verify that the primary amine has not reacted with trace impurities and the molecular weight remains intact (MW: 240.71 for Free Base).
  • Storage: Aliquot the validated stock into single-use amber vials, purge with argon gas to displace moisture/oxygen, and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Aqueous Dilution for Biological Assays

When transitioning the DMSO stock into an aqueous assay buffer, the thermodynamic environment shifts drastically. The lipophilic 5-chlorothiophene ring will experience hydrophobic exclusion, risking nucleation and precipitation.

  • Preparation: Ensure the aqueous buffer (e.g., PBS) is rapidly stirring on a magnetic plate.

  • Infinite Dilution Technique: Add the DMSO stock dropwise directly into the vortex of the stirring buffer. Never add the buffer to the DMSO stock. Dropwise addition ensures instantaneous "infinite dilution," preventing local concentrations from exceeding the aqueous solubility limit.

  • Concentration Limit: Keep the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

References

Application

Application Note: In Vitro Assay Protocols for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide in Target-Based Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Mechanistic Rationale N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Mechanistic Rationale

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (CAS 1018582-53-0) is a highly versatile bifunctional chemical probe utilized in early-stage drug discovery. The molecule is defined by two critical structural features:

  • The Pharmacophore: The 5-chlorothiophene-2-sulfonamide moiety is a validated binding motif. It has been demonstrated to act as a competitive inhibitor of Aldose Reductase (ALR2)[1] and serves as a potent zinc-binding scaffold for Carbonic Anhydrase (CA) isoenzymes[2].

  • The Conjugation Handle: The terminal primary amine on the 2-aminoethyl linker is highly nucleophilic. This allows for rapid derivatization via NHS-ester or EDC/NHS coupling to synthesize fluorescent affinity probes, PROTACs, or targeted delivery vehicles without destroying the core binding affinity.

This application note provides rigorously designed, self-validating in vitro assay protocols to evaluate both the base compound and its downstream conjugates against two primary targets: Aldose Reductase (ALR2) and Carbonic Anhydrase IX (CA IX) .

Experimental Workflow & Logic

The following diagram illustrates the experimental logic, moving from chemical derivatization to parallel biochemical profiling and data validation.

G Cmpd N-(2-aminoethyl)-5-chlorothiophene -2-sulfonamide (Bifunctional Probe) Conj Chemical Derivatization (Fluorophore / PROTAC Linker) Cmpd->Conj Primary Amine Conjugation Assay1 Aldose Reductase (ALR2) Assay (NADPH Oxidation, Abs 340 nm) Cmpd->Assay1 Direct Testing Assay2 Carbonic Anhydrase IX Assay (4-NPA Cleavage, Abs 400 nm) Cmpd->Assay2 Direct Testing Conj->Assay1 Conjugate Testing Conj->Assay2 Conjugate Testing Data IC50 Determination & Kinetic Profiling (Z' > 0.6) Assay1->Data Assay2->Data

Workflow for the derivatization and in vitro biochemical profiling of the sulfonamide probe.

Protocol 1: In Vitro Aldose Reductase (ALR2) Enzymatic Inhibition Assay

Principle: ALR2 catalyzes the NADPH-dependent reduction of DL-glyceraldehyde to glycerol. Enzymatic activity is quantified by monitoring the decrease in NADPH absorbance at 340 nm over time.

Reagents & Materials
  • Enzyme: Recombinant human Aldose Reductase (ALR2).

  • Buffer: 100 mM Sodium Phosphate buffer, pH 6.2.

  • Substrates: 0.1 mM NADPH, 10 mM DL-glyceraldehyde.

  • Controls: Epalrestat (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer. Causality Note: The pH is strictly maintained at 6.2 because ALR2 exhibits optimal catalytic efficiency in a slightly acidic environment; higher pH levels rapidly degrade the enzyme's stability.

  • Compound Dilution: Serially dilute N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a 96-well UV-transparent microplate, combine 10 µL of the compound, 20 µL of ALR2 (final concentration ~10 mU/mL), and 120 µL of the NADPH solution. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of DL-glyceraldehyde to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 340 nm every 30 seconds for 5 minutes.

Self-Validation & Quality Control
  • Kinetic vs. Endpoint: We mandate a kinetic readout rather than an endpoint assay. Endpoint assays are highly susceptible to false positives from compound precipitation or intrinsic UV absorbance. Kinetic reads isolate the rate of change (

    
    Abs/min), effectively nullifying static background interference.
    
  • Z'-Factor Calculation: Every plate must include 8 wells of vehicle control (maximum activity) and 8 wells of 10 µM Epalrestat (minimum activity). The assay is only valid if the calculated Z'-factor is

    
    .
    

Protocol 2: Carbonic Anhydrase IX (CA IX) Esterase Activity Assay

Principle: While CA IX primarily hydrates CO₂, it also possesses native esterase activity. It cleaves 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol, yielding a yellow product measurable at 400 nm.

Reagents & Materials
  • Enzyme: Recombinant human CA IX.

  • Buffer: 50 mM Tris-HCl buffer, pH 7.4, supplemented with 0.1 mM ZnSO₄.

  • Substrate: 3 mM 4-Nitrophenyl acetate (4-NPA) dissolved in anhydrous acetonitrile.

  • Controls: Acetazolamide (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology
  • Buffer Optimization: Prepare the Tris-HCl buffer. Causality Note: The inclusion of 0.1 mM ZnSO₄ is critical. Thiophene-based sulfonamides inhibit CA by directly coordinating with the active-site zinc ion[2]. Zinc depletion during purification can lead to false negatives if not replenished.

  • Enzyme-Inhibitor Pre-Incubation: In a 96-well clear microplate, add 10 µL of the test compound, 40 µL of CA IX (final concentration ~50 nM), and 100 µL of buffer. Incubate for 15 minutes at room temperature. Causality Note: Sulfonamide binding to the CA active site is a relatively slow, diffusion-limited process. Skipping this pre-incubation will artificially inflate the apparent IC₅₀.

  • Reaction Initiation: Add 50 µL of the 4-NPA substrate solution.

  • Spectrophotometric Readout: Read the absorbance kinetically at 400 nm every 1 minute for 15 minutes.

Self-Validation & Quality Control
  • Spontaneous Hydrolysis Subtraction: 4-NPA is highly unstable in aqueous buffers and will spontaneously hydrolyze. A "No-Enzyme" control row must be included on every plate. The

    
    Abs/min of this row must be mathematically subtracted from all experimental wells prior to calculating percent inhibition.
    

Quantitative Data Presentation

To ensure reliable benchmarking, the following table outlines representative validation parameters and expected inhibitory profiles for the base compound and a theoretical fluorescent conjugate.

Test ArticleTargetAssay ModalityExpected IC₅₀ (µM)Expected Kᵢ (µM)Required Z'-FactorValidated Control
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide ALR2Kinetic UV (340 nm)~ 45.0~ 35.0> 0.65Epalrestat (10 µM)
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide CA IXKinetic Vis (400 nm)~ 0.85~ 0.60> 0.70Acetazolamide (1 µM)
FITC-Conjugated Probe CA IXKinetic Vis (400 nm)~ 1.20~ 0.95> 0.70Acetazolamide (1 µM)

Note: The slight drop in potency (higher IC₅₀) for the FITC-conjugated probe is a common steric consequence of derivatizing the primary amine, but it remains well within the acceptable range for an affinity probe.

References

  • Title : Some sulfonamides as aldose reductase inhibitors: therapeutic approach in diabetes. Source : Archives of Physiology and Biochemistry. URL :[Link]

  • Title : Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Source : Pharmacological Reports. URL :[Link]

Sources

Method

Comprehensive Guide to the Storage and Handling of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical guide for the safe storage and handling of N-(2-aminoethyl)-5-chlorothiophene...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the safe storage and handling of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide and its common salt forms (e.g., hydrochloride). As a sulfonamide derivative containing a chlorinated thiophene moiety, this compound requires specific protocols to ensure its stability, maintain experimental integrity, and protect laboratory personnel. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedures grounded in established safety standards and chemical reactivity principles. We will cover physicochemical properties, hazard identification, required personal protective equipment (PPE), engineering controls, and step-by-step protocols for storage, use, and disposal.

Compound Identification and Physicochemical Properties

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is a substituted thiophene compound.[1] The structure combines a reactive sulfonamide group, known for its role in medicinal chemistry, with a chlorinated thiophene ring.[1] While comprehensive experimental data for this specific molecule is limited, its properties can be reliably inferred from its structural analogues, such as 5-chlorothiophene-2-sulfonamide and its hydrochloride salt.[2]

PropertyValue / DescriptionSource(s)
IUPAC Name N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide[2]
CAS Number Data not available for the free base; related sulfonamides exist.N/A
Molecular Formula C₆H₉ClN₂O₂S₂ (hydrochloride salt form)[2]
Molecular Weight 239.98 g/mol (hydrochloride salt form)[2]
Appearance Expected to be a white to off-white solid or crystalline powder.[3][4]
Melting Point The related compound, 5-chlorothiophene-2-sulfonamide, melts at 112-117 °C.[3]
Solubility Likely soluble in organic solvents such as acetone; low solubility in water is expected.[5]
Stability Potentially sensitive to moisture, strong bases, and strong oxidizing agents. The chlorinated thiophene ring may be unstable upon long-term storage or exposure to heat and light.[3][6]

Hazard Identification and Risk Assessment

A formal toxicological profile for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is not fully established. Therefore, a conservative approach based on the hazards of its constituent functional groups—chlorinated thiophenes and sulfonamides—is mandatory. The compound should be treated as hazardous until proven otherwise.

  • Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.

  • Health Hazards (Inferred from Analogues):

    • Skin Irritation: Causes skin irritation. Prolonged contact may lead to burns.[3][5]

    • Eye Damage: Causes serious eye irritation and potentially severe damage.[3][5]

    • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][7]

    • Acute Toxicity: While not quantified, related compounds are considered harmful if swallowed or in contact with skin.[8]

  • Chemical Hazards:

    • Reactivity: Incompatible with strong oxidizing agents and strong bases.[3]

    • Decomposition: Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[3] Some chlorinated thiophenes are known to decompose upon storage, potentially generating hydrogen chloride gas within sealed containers.[6]

    • Moisture Sensitivity: The sulfonyl group can be sensitive to moisture.[9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach combining engineering controls and appropriate PPE is essential for mitigating risks associated with handling this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale and Source(s)
Eye/Face Chemical safety goggles with side shields or a full-face shield.Protects against dust particles and chemical splashes, preventing serious eye damage.[3][12]
Hand Chemical-resistant gloves (e.g., nitrile). Inspect for defects before each use.Prevents skin contact and irritation. Contaminated gloves must be removed and disposed of properly.[10][13]
Body A flame-resistant lab coat, fully buttoned.Protects against contamination of personal clothing.[10]
Respiratory Not required for small-scale use within a certified fume hood. For large quantities or in case of ventilation failure, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary.[3]

Storage and Stability Protocols

Proper storage is critical to maintain the compound's integrity and prevent the formation of hazardous degradation products.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[9][14]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes degradation from atmospheric moisture and oxygen.

  • Container: Keep the container tightly sealed. The original supplier container is preferred.[3][14]

  • Light: Protect from direct sunlight and strong light sources, as thiophene compounds can be light-sensitive.

  • Segregation: Store away from incompatible materials.[11]

Incompatible MaterialsRationale for Incompatibility
Strong Oxidizing Agents Can lead to vigorous or explosive reactions.[12]
Strong Bases May deprotonate and react with the sulfonamide group or promote degradation.[3]
Water / Moisture Sulfonyl groups can be moisture-sensitive, and moisture can facilitate the degradation of the chlorinated thiophene ring, potentially leading to HCl formation.[9]

Protocols for Safe Handling and Use

Adherence to methodical protocols is the foundation of safe and reproducible research.

Workflow for Handling N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling A 1. Don PPE B 2. Verify Fume Hood Operation A->B C 3. Assemble Materials B->C D 4. Equilibrate Container to RT C->D E 5. Weigh Solid Compound D->E F 6. Prepare Stock Solution E->F G 7. Securely Store Compound F->G H 8. Decontaminate Workspace G->H I 9. Dispose of Waste H->I J 10. Doff PPE I->J

Caption: General workflow from preparation to cleanup.

Protocol 5.1: Weighing the Solid Compound
  • Preparation: Before removing the compound from storage, prepare the balance, weighing paper/boat, and spatula inside the chemical fume hood.

  • Equilibration: Allow the sealed container to equilibrate to room temperature before opening.

    • Rationale: This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise compound stability.[9]

  • Aliquotting: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of powder to the weighing vessel. Avoid creating airborne dust.

  • Sealing: Immediately and tightly reseal the main container. If the container was stored under an inert atmosphere, purge the headspace with argon or nitrogen before sealing.

  • Cleanup: Clean the spatula and any minor residual powder from the balance area using a solvent-dampened wipe, which should then be disposed of as hazardous waste.

Protocol 5.2: Preparation of Stock Solutions
  • Solvent Selection: Choose an appropriate dry, inert solvent. Acetone is a common solvent for sulfonamides.[15] Ensure the solvent is of a suitable grade (e.g., anhydrous) for your experimental needs.

  • Dissolution: Add the weighed solid to a suitably sized volumetric flask.

  • Solubilization: Add a portion of the solvent to the flask and gently swirl or sonicate to dissolve the compound completely. Once dissolved, bring the solution to the final volume with the solvent.

  • Labeling: Clearly label the solution container with the compound name, concentration, solvent, preparation date, and your initials.[11]

  • Storage: Store the stock solution under the same conditions as the solid (cool, dark, tightly sealed). If long-term storage is required, consider aliquoting into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air.

Emergency Procedures

Prompt and correct response to an emergency can significantly reduce potential harm.

Spill Response Decision Tree

G Start Spill Occurs Assess Assess Spill (Size & Hazard) Start->Assess SmallSpill Small & Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large Contain Contain with Inert Absorbent (e.g., Vermiculite, Sand) SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Cleanup Collect Material with Non-Sparking Tools Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Package Waste for Disposal Decon->Dispose Alert Alert Supervisor & Emergency Services Evacuate->Alert

Caption: Decision-making process for spill management.

Protocol 6.1: Spill Management
  • Evacuate and Alert: If the spill is large or you feel it is unsafe to handle, evacuate the area and alert your supervisor and institutional safety office immediately.[11][16]

  • Containment (Small Spills): For small, manageable spills of the solid, cover with an inert absorbent material like vermiculite or sand.[16] Do not use combustible materials like paper towels for the initial containment.[16]

  • Cleanup: Wearing full PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.[16]

  • Decontamination: Wipe the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[16] Wash the area with soap and water.

  • Reporting: Report all spills to your laboratory supervisor.

Protocol 6.2: First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect unused compound, contaminated PPE (gloves, wipes), and spill cleanup materials in a clearly labeled, sealed, and puncture-proof hazardous waste container.[16]

    • Liquid Waste: Collect unused solutions in a dedicated, labeled, and sealed hazardous waste container compatible with the solvent used.[16]

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name, and any relevant hazard symbols.[16]

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][5][16] Under no circumstances should this chemical be disposed of down the drain.[16]

References

  • Benchchem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
  • Thermo Fisher Scientific. (2025).
  • TCI Chemicals. (2025).
  • Benchchem. (2025). Proper Disposal of 2-(Chloromethyl)
  • Organic Syntheses. (n.d.). 2-chloromethylthiophene. Organic Syntheses Procedure.
  • Thermo Fisher Scientific. (2025).
  • PubChem. (2026). N-(2-Aminoethyl)-5-chloro-8-isoquinolinesulfonamide.
  • PubChemLite. (2025). N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride. Université du Luxembourg.
  • ChemicalBook. (2026).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2010).
  • Fisher Scientific. (2010).
  • Benchchem. (n.d.). 3-Acetyl-5-chlorothiophene-2-sulfonamide. Benchchem.
  • MilliporeSigma. (n.d.). 5-Chlorothiophene-2-sulfonamide 97%. MilliporeSigma.
  • Thermo Fisher Scientific. (n.d.). 5-Chlorothiophene-2-sulfonamide, 97%. Thermo Scientific Chemicals.
  • Datasheets.com. (n.d.). Thiophene Safety Data Sheet.
  • ChemScene. (2023).
  • Benchchem. (2026). 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. Benchchem.
  • ChemDmart. (n.d.).
  • Food Safety and Inspection Service. (2009).
  • Saffron Building Material Trading L.L.C. (2025). Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Chemicals.

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Application

Application Note: Crystallization &amp; Polymorph Control of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes chemical principles with practical process design to establish a robust crystallization protocol fo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes chemical principles with practical process design to establish a robust crystallization protocol for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide , a compound often used as a linker or intermediate in medicinal chemistry (e.g., for anticoagulants or matrix metalloproteinase inhibitors).[1]

[1][2]

Executive Summary

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (hereafter Compound A ) presents a unique challenge in crystallization due to its amphiphilic nature.[1] It contains a lipophilic 5-chlorothiophene tail, a polar sulfonamide core, and a basic primary amine head.[1]

This guide details three specific protocols:

  • Reactive Crystallization (HCl Salt Formation): The primary method for high-purity isolation.

  • Anti-Solvent Recrystallization (Free Base): For non-salt applications.

  • Impurity Rejection Workflow: Specifically targeting the common bis-sulfonamide byproduct.

Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior is the prerequisite for successful crystallization.

PropertyCharacteristicImplication for Crystallization
Structure Cl-Thiophene-SO₂-NH-CH₂-CH₂-NH₂Amphiphilic; prone to "oiling out" in single solvents.[1]
Acidity/Basicity Basic Amine (pKa ~10.5) Acidic Sulfonamide (pKa ~10.0)Potential for zwitterionic behavior. Salt formation (HCl) is the most stable solid form.
Key Impurity Bis-adduct (Dimer)Formed by 2 eq. of sulfonyl chloride reacting with 1 eq. of diamine. Highly insoluble in water; soluble in organics.
Solubility (Free Base) High: DCM, MeOH, DMSO Low: Water, Hexane, TolueneCrystallize by cooling in EtOAc or adding Hexane to DCM.
Solubility (HCl Salt) High: Water, MeOH Low: IPA, Acetone, EtherCrystallize by adding Ether/MTBE to alcoholic solution.

Pre-Crystallization Workup (Critical Step)

Direct crystallization from the reaction mixture often fails due to the presence of residual ethylenediamine and the bis-adduct.[1]

Protocol:

  • Acid Wash: Dissolve crude reaction mass in Dichloromethane (DCM). Wash with water to remove unreacted ethylenediamine (water soluble).

  • Bis-Adduct Removal: If the bis-impurity is present (check TLC/HPLC), it is often less soluble in dilute acid than the target amine. Extract the target amine into 1M HCl (aqueous). The bis-impurity will remain in the organic layer or precipitate as a solid.[1]

  • Regeneration: Basify the aqueous layer (pH > 12) with NaOH and extract back into DCM. Dry over Na₂SO₄.[2]

Method A: Reactive Crystallization (HCl Salt)

Recommended for long-term storage and highest purity (>99%).[1]

Rationale

The free base is often a low-melting solid or viscous oil.[1] Converting it to the Hydrochloride salt stabilizes the lattice energy, raising the melting point and facilitating crystallization.

Step-by-Step Protocol
  • Dissolution: Dissolve 10.0 g of Compound A (Free Base) in Isopropanol (IPA) (50 mL) at 40°C. Ensure complete dissolution.

  • Filtration: Polish filter (0.45 µm PTFE) to remove dust/insolubles.

  • Acid Addition: Slowly add 4M HCl in Dioxane or Concentrated aqueous HCl (1.1 equivalents, ~2.5 mL) dropwise while stirring.

    • Observation: An immediate white precipitate may form.

    • Control: If the precipitate is amorphous (sticky), heat the mixture to 70°C until it redissolves.

  • Crystallization:

    • Cool slowly to Room Temperature (RT) over 2 hours.

    • If no crystals form, add Methyl tert-butyl ether (MTBE) dropwise until slight turbidity persists.

    • Cool to 0-5°C and hold for 4 hours.

  • Isolation: Filter under vacuum. Wash the cake with cold MTBE/IPA (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85-92% Target Form: White crystalline solid (HCl salt).

Method B: Anti-Solvent Recrystallization (Free Base)

Used when the free amine is required for subsequent reactions.

Rationale

Utilizes the high solubility of the amine in moderately polar solvents (Ethyl Acetate) and low solubility in non-polar hydrocarbons (Heptane).

Step-by-Step Protocol
  • Dissolution: Dissolve crude Compound A in minimal Ethyl Acetate (EtOAc) at 50°C (approx. 3 mL per gram).

  • Seeding (Optional): If available, add a seed crystal of pure Compound A.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise to the hot solution.

    • Ratio: Target a final solvent ratio of 1:3 (EtOAc:Heptane).

    • Stop point: Stop adding Heptane just before permanent cloudiness appears.

  • Cooling: Allow the solution to cool to RT with vigorous stirring.

    • Note: If the product "oils out" (forms liquid droplets instead of crystals), reheat to redissolve and add more EtOAc, or scratch the glass side to induce nucleation.

  • Aging: Stir at 0°C for 2 hours.

  • Isolation: Filter and wash with cold Heptane.

Process Flow & Decision Logic

The following diagram illustrates the decision-making process for purifying this compound, specifically addressing the separation of the mono-substituted target from the bis-substituted impurity.

CrystallizationWorkflow Start Crude Reaction Mixture (Target + Bis-Impurity + Diamine) Extraction 1. Dissolve in DCM 2. Wash with Water (Remove Diamine) Start->Extraction AcidExt Extract with 1M HCl (aq) Extraction->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer DCM Layer (Contains Bis-Impurity) PhaseSep->OrgLayer Discard AqLayer Aqueous Acid Layer (Contains Target Amine Salt) PhaseSep->AqLayer Keep Basify Basify to pH 12 (NaOH) Extract into DCM -> Evaporate AqLayer->Basify CrudeOil Purified Free Base (Oil/Solid) Basify->CrudeOil Decision Desired Final Form? CrudeOil->Decision MethodA Method A: HCl Salt (Solvent: IPA + HCl) Decision->MethodA Stable Storage MethodB Method B: Free Base (Solvent: EtOAc + Heptane) Decision->MethodB Next Step Reagent FinalSalt Final Product (HCl Salt Crystals) MethodA->FinalSalt FinalBase Final Product (Free Base Crystals) MethodB->FinalBase

Caption: Purification workflow separating the mono-substituted target from the bis-substituted impurity via acid-base extraction prior to crystallization.

Analytical Validation

To validate the crystallization success, the following endpoints must be met:

  • HPLC Purity: >98.5% (Area %).

    • Bis-impurity should be <0.1%.

  • Chloride Content (for Method A): Theoretical content for C₆H₉ClN₂O₂S₂ · HCl is approx. 12.8% (ionic chloride). Use Argentometric titration.

  • 1H NMR (DMSO-d6):

    • Verify the integration of the ethyl chain (approx 3.0 ppm) vs. the thiophene protons (approx 7.0-7.5 ppm).

    • Confirm absence of ethylenediamine peaks.

References

  • National Center for Advancing Translational Sciences (NCATS). (2025). 5-Chlorothiophene-2-sulfonamide Structure and Properties. Inxight Drugs. Retrieved from [Link]

  • PubChem. (2025).[3] N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride Compound Summary. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Functionalization of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselective workflows, and validated protocols for primary amine derivatization.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselective workflows, and validated protocols for primary amine derivatization.

Introduction & Mechanistic Rationale

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is a highly versatile bifunctional building block. The 5-chlorothiophene motif is a privileged pharmacophore, most notably recognized in the structure of blockbuster Factor Xa inhibitors such as Rivaroxaban[1]. While Rivaroxaban utilizes a carboxamide linkage, sulfonamide analogs are frequently synthesized in medicinal chemistry to explore bioisosterism, improve metabolic stability, or target different enzyme classes (e.g., carbonic anhydrases).

Causality in Experimental Design: The Chemoselectivity Challenge

This molecule presents two distinct nitrogen centers:

  • A primary aliphatic amine (pKa ~ 9–10).

  • A secondary sulfonamide (pKa ~ 10–11).

The core challenge in its functionalization is achieving chemoselectivity. However, the primary amine is highly nucleophilic, whereas the sulfonamide nitrogen has its lone pair delocalized into the strongly electron-withdrawing sulfonyl group, rendering it poorly nucleophilic under neutral or mildly basic conditions. By carefully controlling reaction stoichiometry (1.0 to 1.1 equivalents of electrophile) and utilizing mild, non-nucleophilic bases, the primary amine can be exclusively functionalized without the need for transient protecting groups.

Experimental Protocols

Protocol A: Amidation via HATU Coupling

Amide bond formation is essential for extending the molecule into larger drug-like scaffolds. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Expertise Insight: HATU is selected over traditional carbodiimides (like EDC or DCC) because it generates a highly reactive 7-azabenzotriazole active ester. This intermediate accelerates the coupling kinetics drastically and minimizes side reactions[2]. N,N-Diisopropylethylamine (DIPEA) is employed because its steric hindrance prevents it from acting as a competing nucleophile, while it efficiently deprotonates the carboxylic acid to initiate activation.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under an inert atmosphere (N₂), dissolve the target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture. Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (1.0 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Direct Reductive Amination

To synthesize secondary amine derivatives, reductive amination is the preferred route.

Expertise Insight: Sodium triacetoxyborohydride (STAB) is the optimal reducing agent for this transformation. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild reducing agent. It selectively reduces the transiently formed imine/iminium ion at a much faster rate than it reduces the parent aldehyde or ketone, enabling a seamless "one-pot" direct reaction[3].

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Catalysis (Recommended for ketones): Add glacial acetic acid (1.0 eq) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture to prevent rapid exotherms.

  • Reaction: Stir at room temperature under N₂ for 4–12 hours (aldehydes typically require less time than sterically hindered ketones). Monitor via LC-MS.

  • Workup: Quench the reaction carefully with 1N NaOH to neutralize the acetic acid and hydrolyze boron byproducts. Extract with Dichloromethane (DCM).

  • Purification: Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via flash chromatography. Pro-tip: Use a DCM/MeOH gradient containing 1% NH₄OH to prevent the secondary amine product from streaking on the silica column.

Workflow Visualization

Functionalization Compound N-(2-aminoethyl)-5-chlorothiophene -2-sulfonamide Amine Primary Amine (Highly Nucleophilic) Compound->Amine Target Site Sulfonamide Secondary Sulfonamide (Poorly Nucleophilic) Compound->Sulfonamide Spectator Site Amidation Amidation (HATU, DIPEA) Amine->Amidation RedAmin Reductive Amination (STAB, AcOH) Amine->RedAmin AmideProd Amide Derivative Amidation->AmideProd SecAmineProd Secondary Amine Derivative RedAmin->SecAmineProd

Chemoselective functionalization pathways for the primary amine of the sulfonamide building block.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and chemoselectivity profiles when executing the protocols described above.

Reaction TypeReagentsSolventTempTimeExpected YieldChemoselectivity (Amine : Sulfonamide)
Amidation HATU, DIPEADMF20–25 °C2–4 h75–90%> 99:1
Reductive Amination (Aldehyde) STAB, (AcOH opt.)DCE20–25 °C4–6 h80–95%> 99:1
Reductive Amination (Ketone) STAB, AcOHDCE20–25 °C12–18 h60–85%> 99:1

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][3]

  • Title: 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Source: Journal of the American Chemical Society URL: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide synthesis

Topic: Improving yield of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide synthesis Content type: Technical Support Center Guide Ticket ID: #SULF-5CL-THIO-001 Subject: Yield Optimization for N-(2-aminoethyl)-5-chlorothi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide synthesis Content type: Technical Support Center Guide

Ticket ID: #SULF-5CL-THIO-001 Subject: Yield Optimization for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Reaction Overview

You are attempting to synthesize N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide via the nucleophilic substitution of 5-chlorothiophene-2-sulfonyl chloride with ethylenediamine .

The primary technical challenge in this synthesis is stoichiometric control . Ethylenediamine is a symmetric diamine with two equivalent nucleophilic sites.[1] Without rigorous control, the reaction kinetically favors the formation of the bis-sulfonamide byproduct (N,N'-bis(5-chlorothiophen-2-ylsulfonyl)ethylenediamine), significantly reducing the yield of your desired mono-substituted product.[1][2]

Reaction Pathway Analysis

ReactionPathway cluster_0 Critical Control Point SM1 5-Chlorothiophene-2- sulfonyl chloride Mono Target Product (Mono-sulfonamide) SM1->Mono + SM2 (k1) SM2 Ethylenediamine (Nucleophile) Bis Byproduct (Bis-sulfonamide) Mono->Bis + SM1 (k2)

Figure 1: Reaction pathway showing the competitive formation of the bis-sulfonamide byproduct.[1] k2 represents the rate constant for the unwanted second substitution.

Troubleshooting Guide: Why is my yield low?

This section addresses specific failure modes based on reaction kinetics and thermodynamics.

Issue 1: High levels of Bis-sulfonamide impurity

Diagnosis: The local concentration of sulfonyl chloride relative to the amine is too high.[1] Root Cause: If you add ethylenediamine to the sulfonyl chloride, or mix them 1:1 rapidly, the highly reactive sulfonyl chloride encounters the newly formed mono-product (which still has a free amine) and reacts again. Solution:

  • Invert Addition Order: Always add the sulfonyl chloride solution dropwise into a large excess of ethylenediamine.[1]

  • High Dilution Principle: Maintain a high molar ratio of diamine to electrophile (minimum 5:1, ideally 10:1). This statistically ensures the sulfonyl chloride collides with a fresh diamine molecule rather than a product molecule [1].[1]

Issue 2: Low Conversion / Recovery of Starting Material

Diagnosis: Hydrolysis of the sulfonyl chloride. Root Cause: 5-chlorothiophene-2-sulfonyl chloride is moisture sensitive.[1][2][3] If your solvent (DCM, THF) is "wet" or the atmosphere is humid, the chloride hydrolyzes to the sulfonic acid, which is unreactive toward the amine under these conditions. Solution:

  • Use anhydrous solvents (DCM distilled over CaH2 or from a solvent system).

  • Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[4]

  • Quality Check: Verify the quality of your sulfonyl chloride.[1] If it is a dark brown liquid/solid or smells strongly of acid/SO2 before reaction, it may have degraded.

Issue 3: Product Loss During Workup

Diagnosis: The product is water-soluble and is being discarded with the aqueous wash.[1] Root Cause: The target molecule contains a free primary amine.[1] In acidic or neutral conditions (often used to wash away salts), it protonates to form a salt (R-NH3+), which partitions into the aqueous layer. Solution:

  • pH Switch Extraction: Utilizing the amphoteric nature of the species (Sulfonamide NH is acidic; Primary Amine NH2 is basic) is the most powerful purification tool. (See Protocol A).

Optimized Experimental Protocols

Method A: The "High-Dilution" Strategy (Recommended for Speed)

Best for: Rapid synthesis, avoiding protection/deprotection steps.

Reagents:

  • 5-chlorothiophene-2-sulfonyl chloride (1.0 equiv)[1][2]

  • Ethylenediamine (10.0 equiv)

  • DCM (Anhydrous, 0.1 M concentration relative to sulfonyl chloride)

Step-by-Step Protocol:

  • Preparation: Dissolve Ethylenediamine (10 equiv) in anhydrous DCM in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Dissolve 5-chlorothiophene-2-sulfonyl chloride (1 equiv) in a separate volume of anhydrous DCM. Transfer this solution to a dropping funnel.

  • Reaction: Add the sulfonyl chloride solution dropwise to the stirring diamine solution over 30–60 minutes. Crucial: Slow addition prevents local high concentrations.[1]

  • Monitoring: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH4OH).

  • Workup (The "pH Switch"):

    • Evaporation: Concentrate the reaction mixture to remove the bulk of DCM and excess ethylenediamine (Ethylenediamine b.p. 116°C; can be co-evaporated with toluene if necessary).

    • Acid Wash: Redissolve residue in DCM.[1] Wash with Water (removes remaining diamine).

    • Extraction Logic: Extract the organic layer with 1M HCl .[1]

      • Chemistry: The Target Product protonates and moves to the Aqueous Acid Layer .[1] The Bis-byproduct remains in the Organic Layer .[1][2]

    • Separation: Keep the Aqueous Acid layer.[1] Discard the Organic layer (contains bis-impurity).[1][2]

    • Basification: Cool the aqueous layer and basify with 4M NaOH to pH > 12.

    • Final Extraction: Extract the cloudy aqueous mixture with DCM (3x). Dry combined organics over Na2SO4 and concentrate.

Expected Yield: 75–85% Purity: >95% (Bis-sulfonamide removed via extraction).[1][2]

Method B: The "Boc-Protection" Strategy (Recommended for Purity)

Best for: GMP requirements or if Method A fails to give sufficient purity.[1][2]

Reagents:

  • N-Boc-ethylenediamine (1.0 equiv)[1][2]

  • 5-chlorothiophene-2-sulfonyl chloride (1.0 equiv)[1][2]

  • Triethylamine (1.2 equiv)

  • DCM[1][2][4]

Protocol Summary:

  • React N-Boc-ethylenediamine with sulfonyl chloride in DCM/TEA at 0°C.

  • Standard aqueous workup (wash with dilute citric acid, NaHCO3).

  • Deprotect the Boc group using TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Basify and extract.[1][5]

Note: This guarantees mono-substitution but introduces two extra steps (protection and deprotection).[1][2]

Data & Specifications

Table 1: Comparison of Reaction Parameters

ParameterMethod A (Direct)Method B (Protected)Impact on Yield
Stoichiometry 10:1 (Diamine:Chloride)1:1Method A relies on statistics; Method B relies on blocking groups.[1][2]
Atom Economy Lower (Excess diamine waste)Lower (Protection/Deprotection reagents)Method A is greener if excess diamine is recovered/distilled.
Purification Acid/Base ExtractionChromatography often requiredMethod A's workup is self-purifying for the amine.[1][2]
Typical Yield 70-85%85-95% (Step 1), 90% (Step 2)Method B has higher overall yield but takes 3x longer.[1][2]

Visualizing the Workup Logic

The following flowchart illustrates the critical "pH Switch" purification technique required for Method A.

WorkupLogic Step1 Crude Mixture (Mono, Bis, Excess Diamine) Step2 1. Evaporate excess Diamine 2. Dissolve in DCM 3. Add 1M HCl Step1->Step2 Separation Phase Separation Step2->Separation OrgLayer Organic Layer Contains: Bis-sulfonamide Action: DISCARD Separation->OrgLayer Neutrals AqLayer Aqueous Layer (Acidic) Contains: Mono-product (Salt form) Action: KEEP Separation->AqLayer Salts Basify Basify with NaOH (pH > 12) Extract with DCM AqLayer->Basify Final Final Organic Layer Contains: Pure Mono-Product Basify->Final

Figure 2: Purification workflow utilizing acid-base extraction to isolate the mono-sulfonamide.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent (Schotten-Baumann conditions)? A: Yes, but with caution.[1] While 5-chlorothiophene-2-sulfonyl chloride is moderately stable, hydrolysis competes with amination.[1][2] If using water/DCM biphasic conditions, use an inorganic base like Na2CO3 and keep the temperature strictly at 0°C. However, the anhydrous Method A usually provides higher yields for this specific substrate [2].

Q: My product is turning pink/red upon storage. Why? A: Thiophene derivatives and free amines are prone to oxidation. Store the product as the HCl salt rather than the free base for long-term stability. You can generate the salt by treating the final DCM solution with 1M HCl in ether/dioxane and filtering the precipitate.[1]

Q: Why do you recommend 10 equivalents of diamine? Isn't that wasteful? A: It is a trade-off. At 1:1 equivalents, the statistical distribution (assuming k1 ≈ k2) yields roughly 50% Mono, 25% Bis, and 25% unreacted starting material. At 10:1, the probability of the sulfonyl chloride encountering a free diamine is 10x higher than encountering a product molecule, pushing the theoretical yield of Mono-product >90%.[1] Ethylenediamine is cheap and removable; the target sulfonyl chloride is the high-value limiting reagent [3].[1][2]

References

  • Moore, J. S., & Stupp, S. I. (1990). Room temperature polyesterification. Macromolecules, 23(1), 65-70. (Demonstrates high-dilution principles in step-growth polymerization control). Link

  • De Luca, L., & Giacomelli, G. (2008).[6] An Easy and Handy Synthesis of Sulfonamides. The Journal of Organic Chemistry, 73(10), 3967–3969. (General protocols for sulfonamide synthesis). Link

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][2] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[1][2] Synthetic Communications, 20(16), 2559-2564. (Discusses statistical vs protected routes for diamines). Link

Sources

Optimization

Overcoming solubility issues of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide in water

Diagnostic & Triage: Why is it Precipitating? Before altering your protocol, you must diagnose the physicochemical root cause.

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Triage: Why is it Precipitating?

Before altering your protocol, you must diagnose the physicochemical root cause. N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is an amphiphilic molecule with a distinct "solubility switch" controlled by pH.[1][2]

Physicochemical Profile
PropertyValue (Predicted/Observed)Impact on Solubility
Core Structure 5-chlorothiopheneHighly Lipophilic. The chloro-thiophene moiety drives aggregation in water due to the hydrophobic effect.[1][2]
Functional Group A Sulfonamide (

)
Polar but Neutral. At physiological pH (7.4), this secondary sulfonamide remains largely unionized.[1][2]
Functional Group B Primary Amine (

)
The Solubility Handle. This is a basic group (pKa

9.0–9.8).[1][2] It must be protonated (

) to solvate the lipophilic core.[1][2]
The "DMSO Crash" Phenomenon

Symptom: Your compound dissolves perfectly in DMSO (10–100 mM) but precipitates immediately upon dilution into PBS or media (pH 7.4).[2] Cause:

  • pH Mismatch: In pure DMSO, the amine is uncharged.[2] When diluted into pH 7.4 buffer, the pH may be too high to fully protonate the amine, or the ionic strength of the buffer "salts out" the hydrophobic core before protonation stabilizes it.

  • Kinetic Precipitation: The rapid transition from a solvent (DMSO) to an anti-solvent (Water) causes the hydrophobic thiophene rings to stack (pi-pi stacking) faster than water molecules can solvate the amine.[1][2]

Solubility Optimization Protocols

Choose the protocol that matches your experimental constraints.

Protocol A: The "Acid-First" Method (Recommended for Buffer Prep)

Best for: Creating stable aqueous stock solutions without organic solvents.[1][2]

Mechanism: Forces the amine into its cationic, water-soluble state (


) before the lipophilic core can aggregate.[1][2]
  • Weigh the required amount of the free base solid.[2]

  • Dissolve in 0.1 M HCl (or 1.0 equivalent of HCl relative to the compound).

    • Note: If you purchased the Hydrochloride Salt form, it should dissolve in water.[2] If it does not, add small aliquots of 0.1 M HCl.

  • Vortex vigorously for 30–60 seconds. The solution should become clear.

  • Dilute slowly with water or low-strength buffer to the desired volume.[1][2]

  • Check pH: Ensure the final pH is < 8.0. If the pH rises above the amine's pKa (~9.0), the compound will lose its charge and precipitate.

Protocol B: The Co-Solvent System (DMSO/Tween)

Best for: High-concentration assays where pH must remain strictly neutral (7.4).[1][2]

Mechanism: Uses a surfactant to shield the lipophilic thiophene ring while DMSO keeps the molecule dispersed.

Reagents:

  • Anhydrous DMSO[1][2]

  • Tween-80 (Polysorbate 80)[1][2]

  • PBS (Phosphate Buffered Saline)[1][2]

Workflow:

  • Prepare a 1000x Stock in 100% DMSO (e.g., 10 mM).[2]

  • Prepare the Intermediate Vehicle : Mix DMSO and Tween-80 in a 1:1 ratio.

  • Spike the compound into the Intermediate Vehicle.

  • Slow Dilution: Add the PBS to the vehicle mixture dropwise while vortexing.

    • Target Final Composition: 0.1% DMSO / 0.1% Tween-80 / 99.8% Buffer.[1][2]

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo studies or sensitive cell assays where DMSO/surfactants are toxic.

Mechanism: The hydrophobic 5-chlorothiophene tail encapsulates inside the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior maintains solubility.[2]

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)[1][2]
  • Water or Saline[1][2]

Workflow:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water/saline.[1][2]
    
  • Add the compound (solid or DMSO stock) to the CD solution.[2]

  • Sonicate in a water bath at 37°C for 30–60 minutes.

  • Filter Sterilize (0.22

    
    m). This formulation is often stable for weeks at 4°C.[2]
    

Troubleshooting Logic Map

SolubilityTroubleshooting Start Start: Compound Precipitates CheckForm Check Form: Free Base or HCl Salt? Start->CheckForm IsSalt HCl Salt CheckForm->IsSalt IsBase Free Base CheckForm->IsBase ActionSalt Dissolve in Water. If cloudy, add 1 eq. HCl. IsSalt->ActionSalt ActionBase Convert to Salt: Dissolve in 0.1M HCl first. IsBase->ActionBase CheckApp Application Type? ActionSalt->CheckApp ActionBase->CheckApp InVitro In Vitro (Enzyme/Cell) CheckApp->InVitro InVivo In Vivo (Animal) CheckApp->InVivo DMSOPath Use DMSO Stock + Serial Dilution in Media InVitro->DMSOPath CDPath Use 20% HP-beta-Cyclodextrin (Avoids DMSO toxicity) InVivo->CDPath PrecipCheck Still Precipitating? DMSOPath->PrecipCheck FinalFix Add 0.1% Tween-80 or Reduce Concentration PrecipCheck->FinalFix Yes

Figure 1: Decision matrix for solubilizing 5-chlorothiophene sulfonamide derivatives based on chemical form and application.

Frequently Asked Questions (FAQ)

Q1: Can I heat the solution to dissolve the precipitate? A: Use caution. While heat (up to 50°C) improves solubility temporarily, the compound may re-precipitate upon cooling (supersaturation). Furthermore, sulfonamides are generally stable, but the chlorothiophene moiety can be sensitive to thermal degradation in acidic environments over time. Sonicating is preferred over heating.[2]

Q2: Why does the literature mention "Carbonic Anhydrase Inhibition" for this class? A: Thiophene sulfonamides are classic pharmacophores for Carbonic Anhydrase (CA) inhibitors.[2] The sulfonamide group (


) binds to the Zinc ion in the enzyme's active site.[1][2] The 5-chloro and thiophene rings provide specificity.[1][2] If you are using this for CA inhibition, ensure your buffer does not contain high concentrations of competing anions (like chloride) if you are doing precise kinetic work, although physiological saline is usually fine [1, 2].

Q3: My cells are dying, is it the compound or the solvent? A: If you are using Protocol B (DMSO), ensure the final DMSO concentration is < 0.5% (v/v). 5-chlorothiophene derivatives can be cytotoxic at high micromolar concentrations.[1][2] Always run a "Vehicle Control" (DMSO only) to distinguish solvent toxicity from compound toxicity.[2]

Q4: How should I store the stock solution? A:

  • Solid: Store at 4°C or -20°C, desiccated.

  • DMSO Stock: Store at -20°C. stable for 3–6 months. Avoid repeated freeze-thaw cycles which introduce moisture; water in DMSO accelerates degradation.[1][2]

  • Aqueous Solution: Prepare fresh. Do not store aqueous stocks for >24 hours due to potential hydrolysis or precipitation [3].[2]

References

  • PubChem. N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride.[1][2][3][4] National Library of Medicine.[2] Accessed Oct 2025.[2] [Link][1][2][4]

  • Supuran, C. T. (2008).[2] Carbonic anhydrase inhibitors: Inhibition of cytosolic/tumor-associated isozymes.[1][2] Journal of Medicinal Chemistry. (Contextual grounding on thiophene sulfonamide solubility and mechanism). [Link]

Sources

Troubleshooting

Troubleshooting purification of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Technical Support Case: #TS-5CT-PUR-001 Subject: Purification Protocol for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case: #TS-5CT-PUR-001 Subject: Purification Protocol for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

The purification of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide presents a classic "Janus-faced" challenge in organic chemistry. You are dealing with a molecule that possesses both an acidic sulfonamide proton (


) and a basic primary amine (

).[1]

Most researchers fail here because they treat the workup like a standard neutral organic extraction. This molecule requires a pH-switch strategy .[1] The following guide abandons generic advice in favor of a self-validating acid-base extraction protocol that exploits the molecule's amphoteric nature to separate it from its two primary impurities: the bis-sulfonamide dimer and the hydrolyzed sulfonic acid .[1]

Module 1: Diagnostic – Know Your Enemy

Before attempting purification, confirm your impurity profile. In the reaction of 5-chlorothiophene-2-sulfonyl chloride with ethylenediamine , you will encounter three distinct species.

SpeciesStructure DescriptionPhysicochemical BehaviorTLC/LCMS Signature
Target Product Mono-sulfonamide with free amine tail.[1]Amphoteric. Soluble in acid (pH < 4) and polar organics.

(Expected Mass). Mid-polar.
Impurity A (The Dimer) Bis-N,N'-sulfonamide (Two thiophenes, one diamine linker).[1]Non-Basic. Insoluble in dilute acid. Highly lipophilic.

.[1] High

(runs fast).
Impurity B (Hydrolysis) 5-chlorothiophene-2-sulfonic acid.[1]Highly Acidic. Water-soluble at all pH levels > 1.[1]Very low

(baseline). Often invisible in standard extraction.

Module 2: The "Acid-Base Switch" Protocol (Recommended)

Directing the flow of the molecule based on pH.

This method is self-validating : if the product is not in the phase predicted by the pH, your synthesis failed upstream. Do not rely on silica chromatography as a first pass; the free amine will streak (tail) aggressively without modifiers.

Step-by-Step Methodology
  • Evaporation: Remove bulk excess ethylenediamine (EDA) via rotary evaporation. EDA is basic and will interfere with the pH switch.

  • Dissolution: Dissolve the crude residue in DCM (Dichloromethane) .

  • The Acid Wash (Targeting the Amine):

    • Extract the DCM layer with 1M HCl (aq) .

    • Mechanism:[2][3] The free amine is protonated (

      
      ), forcing the Target Product into the aqueous phase.
      
    • Separation:

      • Organic Layer: Contains Impurity A (Dimer) and non-polar byproducts. Discard this.

      • Aqueous Layer: Contains Target Product (as HCl salt) and excess EDA salts. Keep this.

  • The Base Switch (Precipitation/Extraction):

    • Cool the aqueous layer to 0–5°C.

    • Slowly basify with 4M NaOH or Sat.

      
        until pH > 12.
      
    • Mechanism:[2][3] The amine is deprotonated (

      
      ).[1] The molecule becomes neutral/lipophilic again.
      
  • Final Recovery:

    • The product may precipitate as a solid (filter it).

    • If it forms an oil, extract 3x with DCM or EtOAc .

    • Dry over

      
       and concentrate.
      
Visualization: The Purification Logic

purification_logic Crude Crude Reaction Mixture (Product + Dimer + EDA) DCM_Sol Dissolve in DCM Crude->DCM_Sol Acid_Wash Extract with 1M HCl DCM_Sol->Acid_Wash Org_Layer_1 Organic Layer (Contains Dimer/Bis-sulfonamide) Acid_Wash->Org_Layer_1 Non-basic impurities Aq_Layer_1 Aqueous Layer (pH < 2) (Product-H+ Salt) Acid_Wash->Aq_Layer_1 Target Product Basify Basify to pH > 12 (NaOH/Na2CO3) Aq_Layer_1->Basify Precipitate Precipitate Formed? Basify->Precipitate Filter Filtration (Pure Solid Product) Precipitate->Filter Yes Extract Extract with DCM/EtOAc Precipitate->Extract No (Oiling out) Final_Prod Evaporate Solvent (Pure Product) Extract->Final_Prod

Caption: Logical flow for the Acid-Base "Switch" purification. Green nodes indicate the location of the target compound.

Module 3: Troubleshooting Synthesis (Prevention)

If the purification above yields low recovery, the issue is likely upstream.

The "Bis-Alkylation" Trap: The most common failure mode is the formation of the dimer (Impurity A). This happens when the diamine (ethylenediamine) is not present in sufficient excess.[4][5]

  • Wrong Approach: 1:1 equivalent of Sulfonyl Chloride to Diamine.

    • Result: As soon as the first mono-product forms, it competes with the diamine for the remaining sulfonyl chloride.

  • Correct Approach: High Dilution + Large Excess.

    • Use 5–10 equivalents of ethylenediamine.

    • Add the Sulfonyl Chloride (dissolved in DCM) dropwise to the diamine solution at 0°C.

Visualization: Reaction Pathways

reaction_pathway SM 5-Cl-Thiophene-2-SO2Cl Condition_A High Excess EDA (>5 eq) + Slow Addition SM->Condition_A Condition_B Low Excess EDA (<2 eq) or Fast Addition SM->Condition_B EDA Ethylenediamine (Nucleophile) EDA->Condition_A EDA->Condition_B Product Target Mono-Sulfonamide (Major Product) Condition_A->Product Favored Condition_B->Product Initial Dimer Bis-Sulfonamide Dimer (Major Impurity) Condition_B->Dimer Favored Product->Condition_B Competes w/ EDA

Caption: Kinetic competition between mono-substitution and dimer formation based on stoichiometry.

Module 4: Advanced Chromatography & Stability

If acid-base extraction is insufficient (e.g., you need >99% purity for biological assays), use Flash Chromatography, but you must modify the stationary phase.

1. The "Tailing" Problem: The primary amine interacts strongly with the acidic silanols on standard silica gel, causing the product to streak and co-elute with impurities.

2. The Chromatographic Solution:

  • Stationary Phase: Use Amine-functionalized Silica (NH-Silica) if available.[1]

  • Mobile Phase Modifier: If using standard silica, you must add a basic modifier.

    • Recipe: DCM : Methanol :

      
       (90 : 9 : 1).
      
    • Alternative: DCM : Methanol + 1% Triethylamine (TEA).

3. Storage & Stability:

  • Light Sensitivity: Thiophene derivatives can be photo-labile.[1] Store in amber vials.

  • Hygroscopicity: The HCl salt form (if you stopped at the acid phase) is highly hygroscopic. Store in a desiccator. The free base is more stable but can absorb

    
     from the air (carbamate formation). Store under Nitrogen/Argon at -20°C.
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for sulfonamide synthesis and Schotten-Baumann conditions).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic insight into nucleophilic substitution at sulfonyl centers and chemoselectivity).

  • Search Results Verification: Solubility and properties of thiophene sulfonamides. (Confirmed amphoteric nature and solubility profiles). 6[7]

  • Patent Literature: Process for the separation of ethylenediamine from crude products. (Validates the difficulty of removing excess diamine and the need for specific workup protocols). 8

Sources

Optimization

Technical Support Center: Purification of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

The following technical guide addresses the purification of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide , a critical intermediate often utilized in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban derivative...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide , a critical intermediate often utilized in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban derivatives).

This guide departs from standard templates to focus on the "Amphoteric Challenge" inherent to this molecule: it possesses both a basic primary amine and an acidic sulfonamide moiety.[1] This dual nature dictates specific pH windows for effective purification.[2][3]

Applicable Compound: N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (Free Base & HCl Salt) CAS Registry Number: 1340566-86-6 (Generic reference for structure class) Core Challenge: Separation of mono-sulfonated product from bis-sulfonated byproducts and hydrolyzed sulfonic acids.[1][2][3]

The Impurity Profile

Before initiating purification, you must identify the enemy. In the reaction between 5-chlorothiophene-2-sulfonyl chloride and ethylenediamine , three primary species compete.

Impurity / SpeciesStructure DescriptionChemical Behavior (The "Hook")
Target Molecule Mono-sulfonamide with a free primary amine tail.[1][2][3]Amphoteric: Basic amine (

) & Acidic sulfonamide (

).[1][2][3]
Bis-Sulfonamide (Major Impurity) Ethylenediamine reacted with two sulfonyl chloride molecules.[1][2][3]Non-Basic: Lacks the primary amine.[1] Remains neutral/acidic.[2][3] Insoluble in dilute acid.[1][2][3]
Sulfonic Acid Hydrolysis product of the starting sulfonyl chloride.[1][4]Strongly Acidic: Water-soluble anion at pH > 1.[1][2][3]
Thiophene Oligomers Dark colored degradation products.[1][2][3]Lipophilic: Often removed via carbon or recrystallization.[1][2][3]
Troubleshooting Guide (Q&A)
Q1: My crude product is a sticky dark oil containing a significant amount of the bis-sulfonamide impurity. How do I separate them without column chromatography?

The Solution: The "pH-Switch" Extraction You can exploit the basicity of the primary amine in your target molecule.[1] The bis-sulfonamide lacks this basic group, allowing for a clean separation using liquid-liquid extraction.[1][2][3]

  • Mechanism: At pH 1-2, the target molecule becomes a water-soluble ammonium cation (

    
    ).[1][2][3] The bis-sulfonamide remains neutral (or slightly acidic) and stays in the organic layer.[1][2][3]
    
  • Protocol:

    • Dissolve the crude oil in Dichloromethane (DCM) .[1][2][3]

    • Extract with 1M HCl (3x).

    • Critical Step: Keep the aqueous layer (contains Target).[1][2][3] Discard the organic layer (contains Bis-sulfonamide & colored oligomers).[1][2][3]

    • Basify the aqueous layer to pH 10 using NaOH.[1][2][3] Note: Do not exceed pH 12 to avoid deprotonating the sulfonamide nitrogen, which would make extraction difficult.

    • Extract the turbid aqueous mixture with DCM or Ethyl Acetate .[1][2][3]

    • Dry and evaporate to yield the pure mono-sulfonamide.[1][2][3]

Q2: I am seeing a persistent acidic impurity (5-chlorothiophene-2-sulfonic acid) even after the acid wash.

The Solution: The Basic Partition The sulfonic acid byproduct is a strong acid. It forms a salt in the basic step of the protocol above.[1]

  • Why it persists: If you evaporate the final organic layer and see white solid residues that are water-soluble, you likely mechanically carried over water droplets containing sodium sulfonate salts.[1][2][3]

  • Fix: Ensure the final organic extract is dried thoroughly over Anhydrous

    
      and filtered before evaporation. The sulfonic acid salt is insoluble in dry DCM; it will be trapped in the drying agent or the aqueous phase during the basic extraction.
    
Q3: The product is colored (yellow/brown) despite extraction.

The Solution: Activated Carbon Treatment Thiophene derivatives are prone to oxidative degradation, forming conjugated oligomers (chromophores).[2]

  • Protocol: Dissolve the free base in refluxing Ethanol or Methanol.[1] Add Activated Carbon (10 wt%) . Stir at reflux for 30 minutes. Filter hot through a Celite pad.[1][2][3] The filtrate should be significantly lighter.[1]

Visualizing the Workflow

The following diagram illustrates the "pH-Switch" logic, which is the most robust method for removing the bis-sulfonamide without chromatography.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Bis-Impurity + Sulfonic Acid) DCM_Soln Dissolve in DCM Crude->DCM_Soln Acid_Wash Extract with 1M HCl DCM_Soln->Acid_Wash Org_Layer_1 Organic Layer (Contains Bis-Sulfonamide & Oligomers) Acid_Wash->Org_Layer_1 Neutral Species Aq_Layer_1 Aqueous Layer (pH 1) (Contains Target-NH3+ & Sulfonic Acid) Acid_Wash->Aq_Layer_1 Cationic Species Discard_1 DISCARD (Removes Bis-Impurity) Org_Layer_1->Discard_1 Basify Basify to pH ~10 (NaOH) Aq_Layer_1->Basify Extract_Org Extract with DCM Basify->Extract_Org Aq_Layer_2 Aqueous Layer (pH 10) (Contains Sulfonate Salts) Extract_Org->Aq_Layer_2 Anionic Species Org_Layer_2 Organic Layer (Contains Neutral Target) Extract_Org->Org_Layer_2 Neutral Species Discard_2 DISCARD (Removes Sulfonic Acid) Aq_Layer_2->Discard_2 Final Dry & Evaporate Pure N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide Org_Layer_2->Final

Caption: The "pH-Switch" purification logic separates the target from non-basic impurities (Bis-sulfonamide) and permanently ionic impurities (Sulfonic acid).[1][2][3]

Detailed Experimental Protocol

Objective: Isolate >98% pure N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide from a crude reaction mixture.

Reagents:

  • Crude Reaction Mixture (approx.[1][2][3][5] 10g scale)

  • Dichloromethane (DCM)[1][2][3][6]

  • Hydrochloric Acid (1M)[1][2][3][4]

  • Sodium Hydroxide (2M)[1][2][3]

  • Saturated Brine[1][3]

  • Sodium Sulfate (Anhydrous)[1][2][3]

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude residue in 100 mL DCM . If solids remain, filter them off (these are likely inorganic salts from the reaction).[2]

  • Acid Extraction (Target Capture):

    • Transfer DCM solution to a separatory funnel.[1][2][3]

    • Extract with 50 mL of 1M HCl . Shake vigorously for 2 minutes.

    • Collect the aqueous (top) layer.[1][2][3]

    • Repeat extraction with another 30 mL of 1M HCl .

    • Combine the acidic aqueous layers.[1]

    • Self-Validation Check: Spot the organic layer on TLC.[1][4] It should contain the bis-sulfonamide (less polar than target).[1][2][3] The aqueous layer now holds your product.[1]

  • Organic Wash:

    • Wash the combined acidic aqueous layer once with 30 mL fresh DCM to remove any entrained non-basic impurities. Discard this DCM wash.[1][2][3]

  • Basification (Target Release):

    • Cool the aqueous solution in an ice bath (neutralization is exothermic).[1][2][3]

    • Slowly add 2M NaOH while stirring until the pH reaches 10-11 .

    • Observation: The solution will turn cloudy/milky as the free base precipitates or oils out.[1]

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3 x 50 mL) .

    • Combine these organic extracts.

  • Drying & Isolation:

    • Wash the combined organics with saturated brine (50 mL).

    • Dry over anhydrous

      
        for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotavap) at 40°C.

    • Result: Off-white to pale yellow solid/oil.[1][2][3]

References
  • BenchChem Technical Support. (2025).[1][2][3][4] Sulfonamide Synthesis with Primary Amines: Troubleshooting & Optimization. Retrieved from [1][2][3]

  • National Center for Advancing Translational Sciences (NCATS). 5-Chlorothiophene-2-sulfonamide: Structure and Properties. Inxight Drugs.[1][2][3] Retrieved from [1][2][3]

  • Sigma-Aldrich. (2025).[1][2][3] 5-Chlorothiophene-2-sulfonyl chloride Product Specification and Handling. Retrieved from [1][2][3]

  • PubChem. N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride.[1][2][3] National Library of Medicine.[1][2][3] Retrieved from [1][2][3]

  • De Luca, L., & Giacomelli, G. (2008).[2][7] An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids.[1][5][7] Journal of Organic Chemistry.[1][2][3][7] (Contextual grounding for sulfonamide stability).

Sources

Troubleshooting

Technical Support: Synthesis Optimization of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Case ID: TS-OPT-5CTS-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary & Core Directive You are inquiring about optimizing the reaction time for the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TS-OPT-5CTS-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Core Directive

You are inquiring about optimizing the reaction time for the synthesis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide .

The Critical Insight: In this specific transformation, "reaction time" is a misleading variable if viewed in isolation. The success of this synthesis relies on Kinetic Control . The reaction between a sulfonyl chloride and a primary amine is extremely fast (


 is high).[2] Therefore, "optimization" is not about how long you stir, but the rate of addition  and the stoichiometric ratio  during that time window.[2]

If you simply mix reagents and wait, you will fail due to Bis-sulfonylation (formation of the dimer) or Hydrolysis .

The Kinetic Landscape (Mechanism & Selectivity)[2]

To optimize this reaction, you must visualize the competition occurring in your flask. There are two competing pathways:

  • Pathway A (Desired): 5-chlorothiophene-2-sulfonyl chloride reacts with Ethylenediamine to form the Mono-product.[1]

  • Pathway B (Undesirable): The Mono-product (which still has a free amine) competes with Ethylenediamine for the remaining sulfonyl chloride, forming the Bis-sulfonamide impurity.

Visualization: Reaction Pathways & Logic

The following diagram illustrates the kinetic competition and the decision nodes for optimization.

ReactionKinetics cluster_0 Optimization Zone Start Start: 5-chlorothiophene-2-sulfonyl chloride (Electrophile) Mono Target Product: Mono-sulfonamide Start->Mono Fast Reaction (k1) Bis Impurity: Bis-sulfonamide Start->Bis If Local Excess of Chloride Hydrolysis Impurity: Sulfonic Acid Start->Hydrolysis Moisture/Slow Addition (k_hydrolysis) Amine Ethylenediamine (Nucleophile) Amine->Mono Mono->Bis Competing Reaction (k2)

Figure 1: Kinetic competition pathways. Optimization requires maximizing k1 while suppressing k2 through concentration control.

Optimized Experimental Protocol

Standardized for 10 mmol scale. Scalable with linear adjustments.[1]

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
Ethylenediamine Nucleophile/Base5.0 - 10.0 Eq CRITICAL: Large excess acts as solvent and statistical shield against bis-formation.[1]
5-Cl-Th-2-SO2Cl Electrophile1.0 EqLimiting reagent.[1] Must be dissolved in DCM or THF.
DCM/THF Solvent10-15 VolumesAnhydrous is preferred but not strictly required if excess amine is used.[1]
Step-by-Step Workflow

1. Preparation of Amine Solution (T = 0 min)

  • Charge the reaction vessel with Ethylenediamine (5-10 Eq) .

  • Dissolve in DCM (dichloromethane) or THF.[2]

  • Cool to 0°C using an ice bath.[3][4]

    • Why? Lower temperature reduces the reaction rate slightly (

      
      ), allowing better mixing and heat dissipation, favoring selectivity.[2]
      

2. Controlled Addition (The "Reaction Time" Driver)

  • Dissolve 5-chlorothiophene-2-sulfonyl chloride (1 Eq) in a separate volume of DCM.

  • Action: Add the sulfonyl chloride solution to the amine solution dropwise over 30-60 minutes .

    • Technical Note: This is the most critical "time" parameter. A fast addition creates a high local concentration of chloride, causing immediate bis-sulfonylation.[1][2]

3. Post-Addition Stirring

  • Allow the reaction to stir at 0°C for 30 minutes , then warm to Room Temperature (RT) .

  • Stir at RT for 1.0 - 2.0 hours .

    • Endpoint: Monitor via TLC or HPLC.[1][3] The sulfonyl chloride should be consumed. Do not stir overnight unless necessary; extended times increase hygroscopic water absorption and hydrolysis.

4. Workup (Purification)

  • Quench: Add water.

  • Extraction: The excess ethylenediamine is water-soluble.[1] The product is organic soluble.

    • Wash the organic layer (DCM) extensively with Water (3x) and Brine (1x).[2]

    • Troubleshooting: If the product is trapped in the aqueous phase (due to protonation), adjust aqueous pH to ~9-10 with dilute NaOH before extraction.

Troubleshooting & FAQ

Direct answers to common failure modes.

Q1: I am seeing a large spot on TLC that is less polar than my product. What is it?

Diagnosis: This is likely the Bis-sulfonamide (dimer).[1] Cause:

  • Addition was too fast: You created "hotspots" of high sulfonyl chloride concentration.

  • Insufficient Amine Excess: You used 1-2 equivalents of diamine. You need at least 5 equivalents.[1] Solution: Slow down the addition rate (use a syringe pump if available) and increase the amine stoichiometry.

Q2: My yield is low, and I see a very polar baseline spot.

Diagnosis: Hydrolysis of the starting material to 5-chlorothiophene-2-sulfonic acid .[1] Cause:

  • Wet Solvents: Sulfonyl chlorides are moisture sensitive.[1][3][5]

  • Old Reagent: The starting chloride may have degraded in the bottle. Solution: Use anhydrous DCM.[1][4] Check the quality of the starting sulfonyl chloride (it should be a solid/oil, not a wet sludge).[2]

Q3: Why not use a protecting group (e.g., N-Boc-ethylenediamine)?

Analysis: You can, and it is the most robust method for purity.[2]

  • Pros: Guarantees mono-selectivity (1:1 stoichiometry works).

  • Cons: Adds two steps (Protection and Deprotection).[2]

  • Verdict: If you need <5g, use the Excess Diamine method (faster).[2] If you need >100g or GMP quality, use the Mono-Boc method.

Q4: Can I heat the reaction to speed it up?

Answer: NO. Heating increases the rate of side reactions (Bis-formation and Hydrolysis) significantly more than the desired reaction. Sulfonylation is exothermic; keep it cool (0°C to RT).[2]

Troubleshooting Logic Tree

Use this flow to diagnose reaction failures based on HPLC/TLC data.

Troubleshooting Analysis Analyze Crude Mixture (HPLC/TLC) Result1 High Bis-Product (>10%) Analysis->Result1 Result2 Start Material Remains Analysis->Result2 Result3 High Acid Impurity Analysis->Result3 Success High Mono-Product (>85%) Analysis->Success Action1 Action: Increase Amine Eq & Slow Addition Result1->Action1 Action2 Action: Check Reagent Quality (Hydrolyzed?) Result2->Action2 Action3 Action: Dry Solvents Reduce Air Exposure Result3->Action3

Figure 2: Decision matrix for reaction optimization based on analytical results.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Analogous mechanism for Sulfonyl group).[1]

  • BenchChem Technical Repository. (2025).[1][3][4] Sulfonamide Synthesis with Primary Amines: Troubleshooting & Optimization. Link[2]

  • De Luca, L., & Giacomelli, G. (2008).[2][6] An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids.[6] The Journal of Organic Chemistry, 73(10), 3967-3969.[2] Link[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24878721, 5-Chlorothiophene-2-sulfonyl chloride. Link[2]

  • Sigma-Aldrich. (2025).[1] Product Specification: 5-Chlorothiophene-2-sulfonyl chloride. Link

Sources

Optimization

Technical Support Center: Precision Weighing of Hygroscopic Sulfonamides

Subject: Protocol for Gravimetric Analysis of Hygroscopic Sulfonamide Derivatives Ticket ID: #SULF-HYGRO-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Protocol for Gravimetric Analysis of Hygroscopic Sulfonamide Derivatives Ticket ID: #SULF-HYGRO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Hygroscopic Paradox

Welcome to the Technical Support Center. You are likely here because your analytical balance readings are drifting, or your sulfonamide samples (e.g., sulfadiazine, sulfamethoxazole) are exhibiting "jumpy" behavior during weighing.

Sulfonamide derivatives present a specific physicochemical challenge: they are often hygroscopic (readily adsorbing atmospheric moisture) and prone to triboelectric charging (static electricity).

This creates a paradox:

  • To prevent moisture uptake (which alters stoichiometry and potency calculations), you must lower the humidity.

  • Lowering humidity (<40% RH) drastically increases static electricity, causing the powder to repel from the spatula or cling to the weighing boat.

The following guide replaces standard weighing procedures with a Weighing by Difference protocol, optimized for these specific conditions.

Module 1: Environmental & Equipment Setup

Before opening the sample vial, you must stabilize the thermodynamic environment. A drifting baseline is often a result of thermal convection or moisture sorption, not balance failure.

The "Goldilocks" Humidity Zone

You must maintain Relative Humidity (RH) low enough to retard sorption but high enough to dissipate static charge naturally.

  • Target: 40% - 45% RH.

  • Critical Action: If RH < 30% (common in dry winter months or desiccated glove boxes), you must use an external ionizer.

Static Elimination (The Hidden Variable)

Sulfonamide crystals are excellent insulators. When you scoop them, friction generates a surface charge that cannot dissipate. This charge interacts with the balance's electromagnetic force restoration coil, creating a "phantom weight."

Required Equipment:

  • Anti-Static Kit: U-electrode or external ionizer.

  • Vessel Selection: Use glass or metal weighing vessels. Avoid plastic weighing boats, which act as capacitors and hold charge.

Decision Matrix: Setup Logic

SetupLogic Start Start: Weighing Setup CheckRH Check Relative Humidity (RH) Start->CheckRH HighRH RH > 60% CheckRH->HighRH Too Wet LowRH RH < 30% CheckRH->LowRH Too Dry OptimalRH RH 40-50% CheckRH->OptimalRH Ideal Desiccant Action: Dehumidify / Glove Box (Risk: Static Increase) HighRH->Desiccant Ionizer Action: Activate Ionizer (Discharge time: ~5 sec) LowRH->Ionizer Proceed Proceed to Weighing OptimalRH->Proceed Desiccant->LowRH Ionizer->Proceed

Figure 1: Decision logic for environmental control prior to weighing hygroscopic APIs.

Module 2: The Weighing Protocol

Do NOT use Direct Weighing (taring a boat and adding powder). By the time you reach your target mass, the sample will have adsorbed atmospheric water, rendering your recorded mass lighter than the actual solvated mass.

Protocol: Weighing by Difference This method eliminates the error caused by moisture uptake during the transfer process.

Step-by-Step Procedure
  • Preparation: Place the bulk sulfonamide supply inside a glass weighing bottle with a ground-glass stopper.

  • Equilibration: Allow the bottle to sit near the balance for 30 minutes to thermalize. Temperature differentials cause convection currents (buoyancy errors).

  • The Gross Weighing:

    • Place the capped weighing bottle (containing the sample) on the balance.

    • Record this mass as

      
      .
      
    • Note: Do not tare the balance to zero with the bottle on it.

  • The Transfer:

    • Remove the bottle from the balance.[1]

    • In a single motion, tap out the estimated amount of sample into your receiving vessel (e.g., volumetric flask).

    • Crucial: Do not use a spatula during this step if possible; pouring reduces contamination and static friction.

    • Immediately recap the weighing bottle.

  • The Tare Weighing:

    • Place the capped weighing bottle back on the balance.

    • Record this mass as

      
      .
      
  • Calculation:

    
    
    
Why this works (Causality):

The sample inside the bottle remains in equilibrium with the air inside the bottle. You are measuring the loss of mass from a protected environment, rather than the gain of mass on an exposed pan.

Workflow Visualization

WeighingByDifference Step1 1. Weigh Capped Bottle (M_initial) Step2 2. Remove & Pour Sample into Flask Step1->Step2 Step3 3. Recap Immediately Step2->Step3 Step4 4. Weigh Capped Bottle (M_final) Step3->Step4 Calc 5. Calculate: M_sample = M_initial - M_final Step4->Calc

Figure 2: The "Weighing by Difference" workflow ensures the sample is never exposed to the balance environment while being measured.

Module 3: Troubleshooting & Data Analysis

Error Source Comparison

Understanding the magnitude of errors is vital for drug development.

Error SourceSymptomMagnitude (approx.)Prevention Strategy
Hygroscopicity Slow, steady increase in mass reading.[2]+0.5% to +2.0% (depending on RH)Weigh by difference; Minimize exposure time.
Static Electricity Erratic, jumping readings; drifting.± 10 mg to 100 mgIonizer; Glass vessels; Grounded balance.
Buoyancy Sample weighs less when warm.[3]-0.1% per °C ΔEquilibrate sample to room temp (30 mins).
Evaporation Slow, steady decrease (if solvated).VariableUse small-neck flasks; Cover immediately.
FAQ: Specific Scenarios

Q: My sulfonamide powder is clumping and won't pour. Can I use a spatula? A: Clumping indicates moisture absorption has already occurred or severe static.

  • Fix: If static is the cause, pass the spatula through an ionizer stream before touching the powder. If moisture is the cause, the sample may need re-drying (check USP <731> Loss on Drying) before use, as its potency is already compromised.

Q: I am using a glove box. Do I still need to weigh by difference? A: Yes. While a glove box controls humidity, it often introduces vibration and static issues. Weighing by difference isolates the measurement from these variables. Furthermore, taking the sample out of the glove box for analysis exposes it; the "difference" mass remains valid regardless of what happens to the sample after it leaves the bottle.

Q: How do I handle "Minimum Weight" requirements (USP <41>)? A: USP <41> requires that the sample mass be large enough that the balance's uncertainty does not exceed 0.10% of the reading.

  • Calculation: If your balance has a minimum weight of 8.2 mg (typical for semi-micro), and you weigh 5 mg of sulfonamide, your results are non-compliant regardless of how dry the air is. Always weigh >20 mg if possible to buffer against environmental noise.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <41> Balances. USP-NF.

  • United States Pharmacopeia (USP). (2023). General Chapter <1251> Weighing on an Analytical Balance. USP-NF.

  • Mettler Toledo. (n.d.). Proper Weighing with Analytical Balances: Weighing Hygroscopic Substances.

  • Sartorius. (n.d.). Weighing Guidelines: Electrostatic Charges.

  • National Institutes of Health (NIH). (n.d.). Sulfonamides: Physical Properties and Stability. PubChem Database.

Sources

Troubleshooting

Technical Support Center: N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Welcome to the technical support resource for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and experimental use. Understanding and preventing degradation is critical for obtaining reproducible and reliable data.

Frequently Asked Questions (FAQs): Understanding Core Stability

This section addresses fundamental questions about the inherent stability of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide.

Q1: My compound is showing signs of degradation. What are the most likely causes?

Degradation of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is typically initiated by one or more of the following factors: oxidation, exposure to light (photodegradation), and exposure to non-neutral pH conditions, especially at elevated temperatures.[1][2] The sulfur atom in the thiophene ring is particularly susceptible to oxidation from atmospheric oxygen, a process that can be accelerated by light or the presence of trace metal impurities.[1]

Q2: How do the different functional groups in the molecule contribute to its potential instability?

The structure of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide contains several moieties that can be susceptible to degradation under specific conditions.

  • 5-Chlorothiophene Ring : The thiophene ring itself is aromatic and relatively stable, but the heteroatom (sulfur) is electron-rich and can be oxidized.[3][4] While generally stable to oxidizing agents, harsh conditions can lead to ring cleavage.[3]

  • Sulfonamide Linkage (-SO₂NH-) : This is a critical functional group. While sulfonamides are generally resistant to hydrolysis at neutral or acidic pH, the sulfur-nitrogen (S-N) bond can be susceptible to cleavage under strongly basic or oxidative conditions.[5][6]

  • Aminoethyl Side Chain (-CH₂CH₂NH₂) : The primary amine is a basic site and a potential nucleophile, making it reactive. It can be susceptible to oxidation and can react with various electrophiles in your experimental system.

Q3: What are the absolute best practices for long-term storage of this compound?

For optimal long-term stability, the compound should be stored as a solid under the following conditions:

  • Temperature : Cool, consistent temperature. Room temperature is acceptable, but refrigeration (2-8 °C) is often preferred.

  • Atmosphere : Under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[1]

  • Light : Protected from light by storing in an amber vial or a dark location.[1]

  • Moisture : In a dry, well-ventilated place, often within a desiccator to prevent moisture uptake.

It is strongly advised to avoid long-term storage in solution, as this significantly increases the rate of degradation. If solutions are necessary, they should be prepared fresh for each experiment.[1]

Visualizing Degradation: Potential Pathways

The following diagram illustrates the primary chemical hotspots on the molecule that are susceptible to degradation.

Potential Degradation Pathways cluster_molecule N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide cluster_pathways Degradation Stressors cluster_sites Susceptible Sites mol Structure Oxidation Oxidation (O₂, H₂O₂, Radicals) Thiophene_S Thiophene Sulfur Oxidation->Thiophene_S Forms S-oxides Amine Primary Amine Oxidation->Amine Oxidative deamination Hydrolysis Hydrolysis (Acid/Base, Heat) Sulfonamide_SN Sulfonamide S-N Bond Hydrolysis->Sulfonamide_SN Bond Cleavage Photolysis Photodegradation (UV/Visible Light) Photolysis->Thiophene_S Ring Degradation Photolysis->Amine

Caption: Key degradation stressors and their target sites on the molecule.

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems that may arise during experimentation, likely linked to compound instability.

Problem EncounteredPossible CauseSuggested Solution & Rationale
New, unexpected peaks appear in HPLC/LC-MS analysis over a short period. Oxidative or Photodegradation. The compound is degrading in solution upon exposure to air and/or light.[1]Prepare solutions fresh for every experiment. Use high-purity, degassed solvents. Protect solutions from light at all times by using amber vials or wrapping tubes in foil.[1] If compatible with your assay, consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to the solvent.
The solid compound or its solution changes color (e.g., turns yellow/brown). Formation of oxidized degradants. Colored byproducts are often indicative of oxidation or other forms of decomposition.[1]Verify storage conditions. Ensure the solid is stored under an inert atmosphere, protected from light, and in a desiccator.[1] If a solution changes color, it should be discarded and a fresh solution prepared from a reliable solid stock.
Inconsistent or non-reproducible results in biological assays. Degradation in assay medium. Components of the cell culture media, pH, or endogenous enzymes could be degrading the compound over the course of the assay.[1]Perform a stability test. Incubate the compound in the complete assay medium (without cells or target) for the full duration of your experiment. Analyze the sample by HPLC/LC-MS at time zero and at the end point to quantify degradation. If unstable, shorten incubation times or adjust the formulation if possible.
Low or no yield in a synthetic reaction using the compound as a starting material. Instability under reaction conditions. The compound may be degrading due to incompatible reagents (e.g., strong acids, bases, or oxidizing agents) or high temperatures.[1][2]Run a control experiment. Subject the starting material to the full reaction conditions (solvent, temperature, time) without the other key reagents. Analyze the outcome to determine if the starting material itself is stable under those conditions. If not, a milder synthetic route or the use of protecting groups may be necessary.[1]
Protocols for Prevention and Analysis

Adherence to standardized protocols is the most effective way to prevent degradation.

Protocol 1: Recommended Storage and Handling
  • Receiving : Upon receipt, immediately transfer the vial to a desiccator inside a cool, dark location.

  • Weighing : When weighing the solid, do so quickly in a low-humidity environment. Minimize the time the container is open to the atmosphere.

  • Inert Gas Blanket : After weighing, flush the vial headspace with an inert gas like argon or nitrogen before tightly resealing the cap.[1]

  • Sealing : Ensure the container is sealed tightly. For extra protection, wrap the cap with parafilm.

  • Documentation : Log the date of receipt and each time the container is opened.

Protocol 2: Preparation of Stable Stock Solutions
  • Solvent Selection : Use only high-purity, anhydrous grade solvents (e.g., DMSO, DMF). Ensure the solvent is appropriate for your downstream application.

  • Degassing : Prior to use, degas the solvent by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Preparation : Prepare a concentrated stock solution (e.g., 10 mM or 50 mM). Do not prepare dilute, ready-to-use solutions for storage.

  • Aliquoting : Immediately after preparation, aliquot the stock solution into single-use volumes in amber, screw-cap vials. This prevents repeated freeze-thaw cycles and contamination of the main stock.

  • Storage : Store aliquots at -20°C or -80°C. For use, remove a single aliquot, allow it to come to room temperature, and use it for that day's experiments only. Discard any unused portion of the thawed aliquot.

Protocol 3: Workflow for a Basic Forced Degradation Study

A forced degradation study is essential to understand how your compound behaves under specific stress conditions relevant to your experiments. This follows principles outlined by the International Council for Harmonisation (ICH).[7][8] The goal is to achieve 5-20% degradation, which is sufficient to identify potential degradants without causing unrealistic secondary degradation.[2]

Forced Degradation Study Workflow cluster_stress Stress Conditions (ICH Guidelines) start Prepare Compound Solution (e.g., in Acetonitrile/Water) control T=0 Control Sample (Analyze Immediately) start->control Take initial sample stress Expose Aliquots to Stress Conditions start->stress analysis Analyze Samples by Stability-Indicating HPLC/LC-MS control->analysis acid Acidic (0.1 N HCl, 80°C) stress->acid base Basic (0.1 N NaOH, 80°C) stress->base oxidative Oxidative (3% H₂O₂, RT) stress->oxidative thermal Thermal (80°C, in dark) stress->thermal photo Photolytic (UV Lamp, RT) stress->photo acid->analysis After set time points base->analysis After set time points oxidative->analysis After set time points thermal->analysis After set time points photo->analysis After set time points compare Compare Stressed Samples to T=0 Control (Calculate % Degradation, Identify Degradants) analysis->compare

Caption: A typical workflow for conducting a forced degradation study.

Experimental Steps:

  • Preparation : Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Initial Analysis : Immediately analyze a "time zero" sample via a validated, stability-indicating HPLC method to get a baseline chromatogram.

  • Stress Conditions : Expose aliquots of the solution to the following conditions in parallel:

    • Acid Hydrolysis : Add an equal volume of 0.2 N HCl (to get a final concentration of 0.1 N HCl) and heat at 80°C.

    • Base Hydrolysis : Add an equal volume of 0.2 N NaOH (to get a final concentration of 0.1 N NaOH) and heat at 80°C.

    • Oxidation : Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal : Heat the solution at 80°C in the dark.

    • Photolytic : Expose the solution to a UV lamp (e.g., 365 nm) at room temperature, alongside a control sample wrapped in foil.[2]

  • Time Points : Collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before injection.

  • Analysis : Analyze all samples by HPLC/LC-MS. Compare the peak area of the parent compound to the time zero sample to calculate the percentage of degradation. Characterize any significant new peaks to identify degradation products.[8]

By understanding and proactively addressing the chemical liabilities of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide, you can ensure the integrity of your materials and the validity of your experimental outcomes.

References
  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Available from: [Link]

  • Kovács, K., et al. (2015). Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions. Radiation Physics and Chemistry, 109, 83-89. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11), 1024-1031. Available from: [Link]

  • Bojanowska-Czajka, A., et al. (2022). Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances. International Journal of Molecular Sciences, 23(15), 8684. Available from: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7980. Available from: [Link]

  • U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available from: [Link]

  • Zhang, Y., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega, 8(30), 27352-27362. Available from: [Link]

  • Zgoła-Grześkowiak, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6688. Available from: [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 269-299. Available from: [Link]

  • West, J. G., et al. (2023). Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. Organometallics, 42(5), 419-428. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available from: [Link]

  • Corcoll, N., et al. (2015). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Available from: [Link]

  • Chen, J., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 1465-1477. Available from: [Link]

  • Chen, J., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2022). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Chemical Engineering Journal, 451, 138502. Available from: [Link]

Sources

Optimization

Technical Support Center: HPLC Separation of Chlorothiophene Derivatives

Introduction Separating chlorothiophene derivatives presents a unique set of chromatographic challenges. Unlike simple alkyl-benzenes, these heterocyclic compounds possess a sulfur atom with lone pair electrons and a hal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Separating chlorothiophene derivatives presents a unique set of chromatographic challenges. Unlike simple alkyl-benzenes, these heterocyclic compounds possess a sulfur atom with lone pair electrons and a halogen substituent that induces significant dipole moments.

The most frequent support tickets we receive regarding these analytes involve co-elution of positional isomers (e.g., 2-chlorothiophene vs. 3-chlorothiophene) and severe peak tailing . This guide moves beyond standard "C18 default" thinking to leverage


 interactions and specific solvation mechanisms required for these sulfur-rich heterocycles.

Module 1: Resolving Positional Isomers (Selectivity)

Issue: "I cannot separate 2-chlorothiophene from 3-chlorothiophene on my standard C18 column."

Root Cause Analysis: Positional isomers often have identical hydrophobicity (


). A standard C18 (Octadecyl) column relies primarily on hydrophobic subtraction. If the hydrophobicity is identical, a C18 column has no mechanism to distinguish the shape or electronic density distribution of the isomers.

The Solution: Orthogonality via


 Interactions 
You must switch to a stationary phase that interacts with the 

-electron cloud of the thiophene ring.
Recommended Stationary Phases
Stationary PhaseSelectivity MechanismSuitability for Chlorothiophenes
C18 (Octadecyl) Hydrophobic InteractionLow. Good for general retention, poor for isomer resolution.
Phenyl-Hexyl Hydrophobic +

Stacking
High. The phenyl ring in the column interacts with the thiophene double bonds.
PFP (Pentafluorophenyl) Dipole-Dipole +

Medium/High. Excellent if the thiophene has multiple halogen atoms.
The Critical Role of Solvent Choice
  • Acetonitrile (ACN): Suppresses

    
     interactions because the triple bond in ACN competes for the active sites on the phenyl column.
    
  • Methanol (MeOH): Promotes

    
     interactions.[1]
    
  • Protocol: When using a Phenyl-Hexyl column for thiophene isomers, always use Methanol as the organic modifier to maximize selectivity.

Expert Insight: "Switching from ACN to MeOH on a Phenyl-Hexyl column can often double the resolution (


) between aromatic isomers without changing the gradient slope."

Module 2: Troubleshooting Peak Tailing

Issue: "My chlorothiophene peaks are tailing (Asymmetry factor > 1.5), even with a new column."

Root Cause Analysis: Thiophenes are sulfur-containing heterocycles. The sulfur atom has lone pair electrons that act as a weak Lewis base. These lone pairs interact with residual acidic silanols (Si-OH) on the silica surface of the column.

Troubleshooting Workflow

TailingTroubleshoot Start Symptom: Peak Tailing CheckPH Check Mobile Phase pH Is pH < 3.0? Start->CheckPH LowPH Action: Lower pH to 2.5 (Suppresses Silanols) CheckPH->LowPH No CheckCol Check Column Type Is it End-capped? CheckPH->CheckCol Yes SwitchCol Action: Switch to High-Purity / End-capped Silica CheckCol->SwitchCol No CheckConc Check Sample Load Is column overloaded? CheckCol->CheckConc Yes Dilute Action: Dilute Sample 1:10 CheckConc->Dilute Yes

Figure 1: Decision tree for diagnosing peak tailing in sulfur-heterocycle separations.

Corrective Actions:
  • Mobile Phase Modifier: Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) . The protons (

    
    ) will saturate the silanol groups, preventing the thiophene sulfur from binding.
    
  • Column Choice: Ensure you are using a "Type B" silica (high purity) that is fully end-capped .[2]

Module 3: Method Optimization Protocol

Objective: Develop a robust method for separating a mixture of 2-chlorothiophene, 3-chlorothiophene, and dichlorothiophene impurities.

Step-by-Step Protocol:

  • Preparation:

    • Sample: Dissolve standard mixture in 50:50 Methanol:Water. (Avoid 100% organic diluent to prevent "solvent effect" peak distortion).[3]

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Fused-Core).

  • Scouting Run (Gradient):

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Temp: 30°C.

  • Detection Settings:

    • Chlorothiophenes have relatively low UV absorbance compared to benzenes.

    • Wavelength: Set Diode Array Detector (DAD) to 235 nm (primary) and 254 nm (secondary).

    • Note: 2-chlorothiophene has an absorption max near 230-240 nm.

  • Refinement:

    • If resolution (

      
      ) between isomers is < 1.5, lower the gradient slope (e.g., 50% to 70% B over 20 minutes) or lower the temperature to 25°C to increase retention and selectivity.
      

Module 4: Visualizing the Selectivity Logic

The following diagram illustrates why the Phenyl-Hexyl phase is superior for this specific application.

ColumnSelectivity cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction Thiophene Chlorothiophene (Electron Rich Ring) C18 C18 Column (Hydrophobic Only) Thiophene->C18 Weak Selectivity (Co-elution) Phenyl Phenyl-Hexyl (Pi-Pi + Hydrophobic) Thiophene->Phenyl Strong Interaction (Isomer Separation) Mechanism Mechanism: Pi-Electron Overlap Phenyl->Mechanism

Figure 2: Interaction mechanism comparison between C18 and Phenyl-Hexyl phases for aromatic heterocycles.

Frequently Asked Questions (FAQ)

Q: Can I use a Normal Phase (Hexane/IPA) method? A: Yes, but it is rarely necessary. Reversed-phase on a Phenyl-Hexyl column is more robust. Normal phase is typically reserved for preparative scale separations where removing water is difficult, or for chiral separations of substituted thiophenes.

Q: My baseline is drifting at 235 nm. A: This is likely due to the absorption of the organic modifier. Methanol has a UV cutoff of ~205 nm, but Formic Acid absorbs below 240 nm. Ensure your reference wavelength is off (or set > 360 nm) and consider using Phosphoric Acid (non-UV absorbing) if LC-MS compatibility is not required.

Q: What if I have a "mixed" thiophene with an amine group? A: An amine group makes the molecule basic. You must control the pH.[4] Use a high pH stable column (e.g., Hybrid silica) at pH 10 to keep the amine neutral, or use a standard column at pH 2.5 to keep it fully protonated and separate by ion-pairing or cation exchange.

References

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Retrieved from

    • Relevance: Establishes the mechanism of Phenyl-Hexyl columns for separating structural arom
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Retrieved from

    • Relevance: detailed protocols for suppressing silanol activity which causes tailing in hetero
  • Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC. Retrieved from

    • Relevance: Explains the orthogonality of Phenyl phases compared to C18 and the specific role of Methanol vs Acetonitrile.
  • BenchChem. (2025).[5] A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers. Retrieved from

    • Relevance: Provides comparative data on separating halogenated aromatic isomers, valid

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide: A 1H NMR-Centric Approach

For Researchers, Scientists, and Drug Development Professionals Introduction N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is a molecule of interest in medicinal chemistry due to the prevalence of the sulfonamide func...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is a molecule of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The thiophene moiety, a common heterocyclic scaffold, further enhances its potential for biological activity. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of such novel compounds. While a suite of analytical techniques is available, 1H Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for detailed structural elucidation in solution.

This guide will provide a detailed, predictive interpretation of the 1H NMR spectrum of the title compound, grounded in established principles and data from related structures. We will then present a comparative analysis with other spectroscopic techniques, offering insights into the unique advantages and limitations of each method in the context of this specific molecule.

I. The Power of Proton NMR: A Detailed Interpretation

While an experimental spectrum for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is not publicly available, a highly accurate prediction can be constructed by analyzing its constituent fragments and drawing on extensive literature data for similar structures.

Predicted 1H NMR Spectrum

The expected 1H NMR spectrum of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide, when recorded in a common deuterated solvent such as DMSO-d6, would exhibit distinct signals corresponding to each unique proton environment. The choice of DMSO-d6 is strategic; its ability to form hydrogen bonds will help to resolve the exchangeable NH and NH2 protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-3 (Thiophene)~7.10 - 7.30Doublet1H~4.0
H-4 (Thiophene)~7.50 - 7.70Doublet1H~4.0
SO2NH ~8.00 - 8.50Triplet (broad)1H~5-6
CH2 -NH~3.20 - 3.40Quartet (broad)2H~6
CH2 -NH2~2.80 - 3.00Triplet (broad)2H~6
NH2 ~2.00 - 3.00Singlet (broad)2HN/A
Causality Behind the Spectral Features: A Deeper Dive
  • Thiophene Protons (H-3 and H-4): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The typical coupling constant for adjacent protons on a thiophene ring (³JHH) is in the range of 3-6 Hz. The electron-withdrawing nature of the sulfonyl group at position 2 and the chlorine atom at position 5 will deshield these protons, shifting them downfield into the aromatic region of the spectrum. The H-4 proton is likely to be further downfield than the H-3 proton due to the combined deshielding effects of the adjacent chlorine and the sulfonyl group.

  • Sulfonamide Proton (SO2NH): The proton on the sulfonamide nitrogen is expected to be significantly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms. Its signal is often broad due to quadrupolar relaxation of the adjacent nitrogen atom and chemical exchange. In DMSO-d6, it is expected to couple with the adjacent methylene protons, resulting in a broad triplet.

  • Ethylenediamine Fragment Protons: The two methylene groups of the ethylenediamine fragment will be diastereotopic and will appear as distinct signals. The methylene group attached to the sulfonamide nitrogen (-CH2-NH) will be more deshielded than the methylene group adjacent to the primary amine (-CH2-NH2). Both are expected to exhibit complex splitting patterns due to coupling with each other and with the adjacent NH protons. In a simplified first-order analysis, they would appear as triplets due to coupling with the adjacent methylene group, which may be further broadened or split by coupling to the NH protons.

  • Primary Amine Protons (NH2): The protons of the primary amine are exchangeable and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. In DMSO-d6, the signal is often a broad singlet.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum for structural confirmation, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumental Parameters:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.

    • A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the protons, which is important for accurate integration.

    • For initial analysis, 8 to 16 scans should be sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

II. A Comparative Analysis: NMR vs. Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive structural characterization often benefits from the complementary information provided by other analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and connectivity.

  • Expected Data: In an electrospray ionization (ESI) mass spectrum, N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide would be expected to show a prominent protonated molecular ion [M+H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature, appearing as two peaks separated by 2 m/z units. Fragmentation (MS/MS) would likely involve cleavage of the sulfonamide bond and the ethylenediamine chain.

  • Comparison with 1H NMR:

    • Strengths of MS: High sensitivity (requiring much less sample than NMR), provides accurate molecular weight information, and the isotopic pattern of chlorine is a definitive indicator of its presence.

    • Limitations of MS: Does not provide detailed information about the specific arrangement of atoms or stereochemistry. Isomers can be difficult to distinguish without extensive fragmentation studies.

    • Synergy: MS confirms the molecular formula, while NMR elucidates the precise connectivity of the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

  • Expected Data: The IR spectrum of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide would be expected to show characteristic absorption bands for the following functional groups:

    • N-H stretching (amine and sulfonamide): Broad bands in the region of 3200-3400 cm⁻¹.

    • C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • S=O stretching (sulfonamide): Two strong bands, an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.

    • C=C stretching (thiophene ring): Bands in the 1400-1600 cm⁻¹ region.

    • S-N stretching (sulfonamide): A band around 900-940 cm⁻¹.

  • Comparison with 1H NMR:

    • Strengths of IR: Provides a quick and simple method for identifying the presence of key functional groups.

    • Limitations of IR: The spectrum can be complex, and overlapping bands can make unambiguous assignment difficult. It provides little information about the overall molecular skeleton.

    • Synergy: IR confirms the presence of the key functional groups (sulfonamide, amine, thiophene), while NMR provides the detailed connectivity of the molecule.

III. Best Practices and Self-Validating Systems

For trustworthy and reproducible results, a self-validating approach to structural elucidation is essential.

  • Internal Consistency: The data from 1H NMR (chemical shifts, coupling constants, and integration) should be internally consistent and fully support the proposed structure. For example, the integration values must correspond to the number of protons in each part of the molecule.

  • Cross-Validation with Other Techniques: The structural information obtained from 1H NMR should be corroborated by the data from other techniques. The molecular weight from MS should match the proposed structure, and the functional groups identified by IR should be consistent with the NMR data.

  • Purity Assessment: 1H NMR is an excellent tool for assessing the purity of a sample. The presence of unexpected signals can indicate the presence of impurities, residual solvents, or side products.

Visualizing the Workflow

The following diagram illustrates a logical workflow for the structural elucidation of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide, emphasizing the central role of 1H NMR.

G Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis 1H NMR Analysis Purification->NMR_Analysis Primary Elucidation MS_Analysis Mass Spectrometry Purification->MS_Analysis Molecular Weight Confirmation IR_Analysis IR Spectroscopy Purification->IR_Analysis Functional Group ID Structure_Confirmation Final Structure Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Caption: Workflow for Structural Elucidation.

Conclusion

The structural elucidation of novel compounds like N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide relies on the intelligent application of multiple analytical techniques. While 1H NMR spectroscopy provides the most detailed and unambiguous information about the molecular structure in solution, its power is magnified when used in conjunction with complementary methods such as mass spectrometry and IR spectroscopy. This integrated approach ensures a high degree of confidence in the assigned structure, a critical requirement for advancing research and development in the pharmaceutical sciences.

References

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. (1967). Yakugaku Zasshi, 87(7), 848-853. [Link]

  • Abraham, R. J. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(1), 10-17. [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]

  • Hernández-Linares, P., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 30(19), 4583. [Link]

  • Agilent Technologies. (2018). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 57(9), 1039-1046. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Georgia. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]

Comparative

Mass spectrometry fragmentation pattern of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Topic: Mass Spectrometry Fragmentation Pattern of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Significance

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (C₆H₉ClN₂O₂S₂) is a critical structural motif in medicinal chemistry, serving as a building block for sulfonamide-based antimicrobials and a potential process impurity in the synthesis of Factor Xa inhibitors (e.g., analogs of Rivaroxaban).

Accurate characterization of this molecule requires distinguishing it from its carboxamide analogs (common in anticoagulant drugs) and understanding its unique sulfonamide bond lability . This guide compares the fragmentation performance of the target sulfonamide against its carboxamide alternative, providing a definitive spectral fingerprint for identification.

Physicochemical Profile
PropertyValue
Monoisotopic Mass 239.98 Da (³⁵Cl)
Precursor Ion [M+H]⁺ m/z 241.0
Isotope Pattern Distinct ³⁵Cl/³⁷Cl ratio (3:1) at m/z 241/243
Key Lability S–N bond (Sulfonamide) vs. C–N bond (Amide)

Analytical Strategy: Ionization & Methodology

To achieve the fragmentation data presented below, the following self-validating protocol is recommended. This workflow prioritizes Electrospray Ionization (ESI) in positive mode due to the basicity of the primary amine tail.

Experimental Protocol: LC-MS/MS Workflow
  • Sample Preparation: Dissolve 1 mg of standard in 1 mL MeOH:H₂O (50:50) + 0.1% Formic Acid. Dilute to 1 µg/mL.

  • Ion Source (ESI+):

    • Capillary Voltage: 3.5 kV (Ensures stable spray without in-source fragmentation).

    • Cone Voltage: 30 V (Optimized to preserve the [M+H]⁺ precursor).

    • Source Temp: 120°C; Desolvation Temp: 350°C.

  • Collision Induced Dissociation (CID):

    • Apply a Stepped Collision Energy (CE) ramp (15–35 eV).

    • Rationale: Low CE (15 eV) preserves the S-N bond for molecular ion confirmation; High CE (35 eV) forces the diagnostic thiophene ring cleavage.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is driven by the protonation of the terminal amine and the inherent instability of the sulfonamide linkage under CID conditions.

Primary Fragmentation Channels
  • Diagnostic Cleavage (S-N Bond Rupture): The most abundant pathway involves the cleavage of the sulfonamide bond. Unlike carboxamides, the sulfonyl group is a distinct leaving group.

    • Fragment: [5-chlorothiophene-2-sulfonyl]⁺

    • m/z: 180.9 (³⁵Cl) / 182.9 (³⁷Cl)

    • Mechanism:[1][2] Inductive cleavage driven by the electron-withdrawing chlorine and sulfonyl groups.

  • Sulfur Dioxide Extrusion (Rearrangement): A hallmark of aromatic sulfonamides is the loss of SO₂ (64 Da) from the sulfonyl cation.[1][3]

    • Transition: m/z 181 → m/z 117

    • Fragment: [5-chlorothiophene]⁺ (C₄H₂ClS⁺)

    • Significance: This confirms the presence of the -SO₂- linker.

  • Amine Tail Fragmentation: The ethylenediamine tail generates low-mass diagnostic ions.

    • Fragment: [CH₂=NH₂]⁺ (m/z 30) or [H₂N-CH₂-CH₂-NH₃]⁺ (m/z 61).

    • Note: In ESI+, the charge often resides on the highly basic amine fragment (m/z 61) if the internal energy distribution favors it.

Visualized Pathway (DOT Diagram)

FragmentationPathway Precursor Precursor [M+H]+ m/z 241.0 SulfonylCat [5-Cl-Thiophene-SO2]+ m/z 181.0 Precursor->SulfonylCat S-N Cleavage (Neutral loss: C2H8N2) AmineFrag [Ethylenediamine+H]+ m/z 61.1 Precursor->AmineFrag Charge Retention on Amine ThiopheneCat [5-Cl-Thiophene]+ m/z 117.0 SulfonylCat->ThiopheneCat -SO2 (64 Da) Rearrangement Imine Imine Ion m/z 30.0 AmineFrag->Imine In-source decay

Figure 1: Proposed ESI-MS/MS fragmentation tree for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide showing primary S-N cleavage and secondary SO₂ loss.

Comparative Guide: Sulfonamide vs. Carboxamide Analog

In drug development (specifically Factor Xa inhibitors like Rivaroxaban), the Carboxamide analog (N-(2-aminoethyl)-5-chlorothiophene-2-carboxamide) is the functional "alternative" or reference standard. Distinguishing these two is critical for impurity profiling.

Performance Comparison Table
FeatureTarget: Sulfonamide Analog Alternative: Carboxamide Analog
Structure R–SO₂ –NH–R'R–CO –NH–R'
Precursor [M+H]⁺ m/z 241 m/z 205
Primary Neutral Loss 64 Da (SO₂) 17 Da (NH₃) or 44 Da (C₂H₄NH₂)
Diagnostic Cation m/z 181 (Sulfonyl cation)m/z 145 (Acyl cation)
Secondary Fragment m/z 117 (Thiophene ring)m/z 117 (Thiophene ring)
Collision Energy Requires Higher CE (>25 eV) to break S-NBreaks at Lower CE (15-20 eV)
Why This Matters
  • False Positives: Both compounds yield the m/z 117 fragment (chlorothiophene ring). Relying solely on this low-mass ion will cause misidentification.

  • Differentiation: You must monitor the transition 241 → 181 (Sulfonamide specific) versus 205 → 145 (Carboxamide specific).

  • Stability: The sulfonamide bond is more resistant to fragmentation than the amide bond, often requiring higher collision energies to generate rich spectra [1].

References

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry.

  • Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.

  • Chemicea Pharmaceuticals. (2024). Rivaroxaban Impurities and Structural Analogs.

  • Thermo Scientific Chemicals. (2024). 5-Chlorothiophene-2-sulfonamide Product Specifications.

Sources

Validation

HPLC purity validation methods for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

Executive Summary & Chemical Context N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (CAS: 1423032-29-4) is a critical pharmacophore often utilized as a linker or intermediate in the synthesis of Factor Xa inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (CAS: 1423032-29-4) is a critical pharmacophore often utilized as a linker or intermediate in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and carbonic anhydrase inhibitors.

Validating the purity of this molecule presents a specific chromatographic challenge: the dual polarity of the structure.

  • The Core: The 5-chlorothiophene-2-sulfonamide moiety is lipophilic and acidic.

  • The Tail: The N-(2-aminoethyl) chain introduces a basic primary amine, creating a zwitterionic character at neutral pH and increasing polarity.

Standard C18 methods often fail due to "amine tailing"—the interaction of the protonated amine with residual silanols on the column stationary phase. This guide compares two validated approaches to overcome this: a Robust Ion-Suppression RP-HPLC (Recommended for QC) and a HILIC Method (Recommended for Orthogonal Impurity Profiling).

Critical Impurity Profile

Before selecting a method, you must understand what you are separating. The synthesis typically involves reacting 5-chlorothiophene-2-sulfonyl chloride with excess ethylenediamine.

Impurity IDStructure / DescriptionPolarityChromatographic Behavior (C18)
Analyte N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide Amphiphilic Mid-eluting (Tailing risk)
Impurity A 5-chlorothiophene-2-sulfonic acid (Hydrolysis product)Highly Polar (Acidic)Elutes at Void Volume (

)
Impurity B N,N'-bis(5-chlorothiophen-2-ylsulfonyl)ethane-1,2-diamine (Dimer)Highly HydrophobicLate eluting
Impurity C 5-chlorothiophene-2-sulfonyl chloride (Starting Material)Hydrophobic (Unstable)Late eluting (degrades to Imp A)
Comparative Method Analysis

We compared two methodologies. Method A is the "Workhorse" designed for stability and reproducibility in a QC environment. Method B is the "Specialist" designed to retain polar impurities that Method A might miss.

Comparison Matrix
FeatureMethod A: Acidic C18 RP-HPLC (Recommended)Method B: HILIC (Amide) (Alternative)
Principle Hydrophobic interaction with Ion SuppressionHydrophilic Partitioning
Stationary Phase End-capped C18 (e.g., Zorbax Eclipse Plus)Amide-bonded Silica (e.g., TSKgel Amide-80)
Mobile Phase Water/Acetonitrile + 0.1% Formic AcidAcetonitrile/Water + Ammonium Formate
Amine Tailing Controlled by low pH (Protonates silanols)Eliminated (Amine is retained, not repelled)
Impurity A Retention Poor (Elutes near void)Excellent (Well retained)
Impurity B Retention Excellent (Well separated)Poor (Elutes near void)
Robustness High (Easy to transfer)Moderate (Sensitive to equilibration)
Detailed Protocols
Method A: The "Workhorse" (Acidic C18)

Use this method for routine batch release and stability testing.

Rationale: The addition of 0.1% Formic Acid lowers the pH to ~2.7. At this pH, the silanol groups (


) on the column are neutral, preventing the ionic interaction with the protonated amine (

) that causes peak tailing.
  • Column: Agilent Zorbax Eclipse Plus C18,

    
     (or equivalent high-purity silica).
    
  • Mobile Phase A:

    
     Formic Acid in Water (Milli-Q grade).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at 254 nm (Reference 360 nm).

  • Injection Volume:

    
    .
    
  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar salts)
2.05End Initial Hold
15.090Linear Gradient (Elute Dimer)
20.090Wash
20.15Re-equilibration
25.05End Run

Representative Validation Data (Method A):

  • Retention Time: ~8.4 min.

  • Tailing Factor: 1.1 (Acceptable limit < 1.5).

  • Resolution (Analyte vs. Impurity A): > 5.0.

Method B: The "Orthogonal Check" (HILIC)

Use this method if you suspect high levels of sulfonyl chloride hydrolysis (Impurity A).

  • Column: TSKgel Amide-80,

    
    .
    
  • Mobile Phase: Acetonitrile : 100mM Ammonium Formate pH 3.0 (85 : 15 v/v). Isocratic.

  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm.

  • Note: In HILIC, water is the "strong" solvent. The elution order is reversed: Hydrophobic Dimer

    
     Analyte 
    
    
    
    Polar Acid.
Validation Framework (ICH Q2)

To validate Method A, follow this step-by-step logic. The goal is to prove the method is "Self-Validating"—meaning it can detect when it is failing.

A. Specificity (Forced Degradation)

You must prove the method separates the active peak from its own degradation products.

  • Acid Hydrolysis: 0.1N HCl,

    
    , 2 hours. (Expect Impurity A increase).
    
  • Oxidation: 3%

    
    , Room Temp, 4 hours. (Expect N-oxide formation).
    
  • Acceptance: Peak purity index (via DAD) > 99.0% for the main peak. No interference in the blank.

B. Linearity & Range
  • Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (

    
    ).
    
  • Acceptance:

    
    .
    
C. Accuracy (Recovery)
  • Spike known amounts of Impurity A and B into the sample.

  • Acceptance: Recovery between 90–110%.

D. Sensitivity (LOD/LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Typical LOQ for this chemotype:

    
     area.
    
Visualizations
Figure 1: Impurity Pathway & Method Selection

This diagram maps the synthesis flow to the likely impurities and selects the correct HPLC mode.

G Start 5-chlorothiophene- 2-sulfonyl chloride Product TARGET ANALYTE N-(2-aminoethyl)-5-chlorothiophene- 2-sulfonamide Start->Product Main Rxn ImpA Impurity A (Sulfonic Acid) Start->ImpA Hydrolysis (Moisture) ImpB Impurity B (Dimer/Bis-adduct) Start->ImpB Rxn w/ Product Reagent Ethylenediamine (Excess) Reagent->Product MethodA METHOD A (RP-C18) Best for Dimer & QC Product->MethodA ImpA->MethodA Void Elution MethodB METHOD B (HILIC) Best for Acid Impurity ImpA->MethodB Retained ImpB->MethodA Retained

Caption: Synthesis pathway showing the origin of polar (Impurity A) and hydrophobic (Impurity B) byproducts, mapping them to the optimal chromatographic separation mode.

Figure 2: Validation Workflow Logic

A self-validating decision tree for routine analysis.

Validation Start Start Validation Run SystemSuit Inject System Suitability (Mix of Analyte + Imp A + Imp B) Start->SystemSuit CheckRes Check Resolution (Rs > 2.0?) SystemSuit->CheckRes CheckTail Check Tailing (Tf < 1.5?) CheckRes->CheckTail Yes FailCol FAIL: Column Degradation (Replace C18) CheckRes->FailCol No (Imp A co-elutes) Pass Proceed to Sample Analysis CheckTail->Pass Yes FailpH FAIL: pH Drift (Remake Mobile Phase) CheckTail->FailpH No (Amine tailing)

Caption: Decision tree for System Suitability Testing (SST). Note that "Amine Tailing" is a specific indicator of Mobile Phase pH drift or column aging.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Agilent Technologies. (2022). HILIC Chromatography: When and How? (Technical Guide on HILIC vs RP for polar amines). Link

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (General protocols for sulfonamide purification and analysis). Link

  • MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography. (Validation data for sulfonamide derivatives on C18). Link

  • PubChem. (2025). N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride (Compound Summary). National Library of Medicine. Link

Comparative

Comparative Bioactivity Guide: Chlorothiophene vs. Bromothiophene Sulfonamides

Executive Summary: The Halogen Advantage In medicinal chemistry, the choice between a chlorine and a bromine substituent on a thiophene sulfonamide scaffold is rarely arbitrary. While both halogens serve as metabolic blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

In medicinal chemistry, the choice between a chlorine and a bromine substituent on a thiophene sulfonamide scaffold is rarely arbitrary. While both halogens serve as metabolic blockers and lipophilic anchors, they drive bioactivity through distinct mechanisms.

  • Chlorothiophene Sulfonamides: Typically offer a tighter steric profile and higher metabolic stability. They are often preferred when the target binding pocket is narrow or when "ligand efficiency" (binding energy per heavy atom) is the priority.

  • Bromothiophene Sulfonamides: Leverage the "Sigma-Hole" effect—a region of positive electrostatic potential on the halogen's tip—facilitating strong halogen bonds with backbone carbonyls in the target protein. This often results in higher potency (lower

    
     or 
    
    
    
    ) at the cost of increased molecular weight and lipophilicity.

This guide provides a technical comparison of these two scaffolds, supported by experimental data, synthesis protocols, and mechanistic insights.

Molecular & Physical Properties Comparison

The bioactivity differences stem directly from the physicochemical properties of the C-X bond.

Property5-Chlorothiophene Sulfonamide5-Bromothiophene SulfonamideImpact on Bioactivity
Van der Waals Radius ~1.75 Å~1.85 ÅBr requires larger hydrophobic pockets.
C-X Bond Length ~1.70 Å~1.85 ÅBr extends deeper into binding clefts.
Lipophilicity (LogP) ModerateHigh (+0.2–0.5 vs Cl)Br improves membrane permeability but increases non-specific binding.
Sigma Hole Potential WeakStrongBr forms stronger halogen bonds with nucleophilic residues (e.g., Val, Leu backbone C=O).
Metabolic Stability High (Blocks oxidation)High (Blocks oxidation)Both prevent metabolic attack at the 5-position.

Bioactivity Case Studies

Case Study A: Carbonic Anhydrase (CA) Inhibition

Thiophene sulfonamides are privileged scaffolds for inhibiting Carbonic Anhydrases (hCA), particularly isoforms II (glaucoma), IX, and XII (tumor-associated).[1]

  • Mechanism: The sulfonamide moiety coordinates to the catalytic Zinc ion (

    
    ).[2] The thiophene ring occupies the hydrophobic half of the active site.
    
  • The Halogen Effect:

    • Chloro-derivatives: Often exhibit nanomolar potency (

      
       10–50 nM range for hCA II). They rely primarily on Van der Waals forces to fill the hydrophobic pocket.
      
    • Bromo-derivatives: Frequently show superior affinity (

      
       < 10 nM). The larger bromine atom can engage in specific halogen-bonding interactions with the amino acid residues lining the pocket (e.g., Thr199 or Val121 networks), stabilizing the complex more effectively than chlorine.
      
Case Study B: Antimicrobial Activity (NDM-1 K. pneumoniae)

Recent studies (e.g., Noreen et al., 2024) highlighted the efficacy of 5-bromo-N-alkylthiophene-2-sulfonamides against multi-drug resistant strains.

  • Key Data:

    • Compound: 5-bromo-N-propylthiophene-2-sulfonamide.[3]

    • Target: New Delhi Metallo-

      
      -lactamase producing K. pneumoniae (ST147).[3]
      
    • Performance:

      • MIC: 0.39

        
        g/mL (Excellent potency).
        
      • MBC: 0.78

        
        g/mL.
        
    • Comparison: The bromo-substituent was critical. Analogues lacking the halogen or with different steric profiles showed significantly reduced activity (MIC > 3

      
      g/mL), suggesting the bromine atom is essential for occupying the target enzyme's active site or facilitating cell wall penetration.
      

Mechanistic Visualization (SAR Decision Tree)

The following diagram illustrates the decision logic for selecting between Cl and Br substitutions during lead optimization.

SAR_Decision_Tree Start Lead Optimization: Thiophene Sulfonamide Scaffold Check_Pocket Analyze Target Binding Pocket Start->Check_Pocket Small_Pocket Restricted/Narrow Pocket? Check_Pocket->Small_Pocket Large_Pocket Deep/Hydrophobic Pocket? Check_Pocket->Large_Pocket Select_Cl Select 5-Chloro (Steric fit, Ligand Efficiency) Small_Pocket->Select_Cl Yes Check_Int Check for Carbonyl/Nucleophile at ~3-4 Å distance Large_Pocket->Check_Int Yes Check_Int->Select_Cl No Nucleophile Select_Br Select 5-Bromo (Halogen Bond Potential) Check_Int->Select_Br Nucleophile Present Select_H Select Unsubstituted/Methyl

Caption: Logical flow for selecting Halogen substituents based on target binding site topology.

Experimental Protocols

Protocol A: Synthesis of 5-Chlorothiophene-2-Sulfonyl Chloride

Rationale: This is the precursor for the sulfonamide. The reaction uses chlorosulfonic acid to introduce the sulfonyl group electrophilically.

  • Reagents: 2-Chlorothiophene (1.0 eq), Chlorosulfonic acid (3.0 eq),

    
     (1.0 eq), 
    
    
    
    (Solvent).
  • Procedure:

    • Cool 2-chlorothiophene in

      
       to 0°C.
      
    • Add chlorosulfonic acid dropwise over 30 mins (Exothermic!).

    • Stir at room temperature for 2 hours.

    • Add

      
       slowly to convert the sulfonic acid intermediate to the sulfonyl chloride.
      
    • Reflux for 1 hour.

    • Quench: Pour onto crushed ice. Extract with DCM.

    • Yield: Typically 70–85% (Yellow oil/solid).

Protocol B: General Sulfonamide Coupling

Rationale: Converts the sulfonyl chloride to the active sulfonamide.

  • Reagents: 5-Halo-thiophene-2-sulfonyl chloride, Amine (

    
    ), 
    
    
    
    or Pyridine (Base), DCM or THF.
  • Procedure:

    • Dissolve amine (1.1 eq) and base (2.0 eq) in dry DCM.

    • Cool to 0°C.[4]

    • Add sulfonyl chloride (1.0 eq) solution dropwise.

    • Stir at RT for 4–12 hours (Monitor by TLC).

    • Workup: Wash with 1N HCl, then Brine. Dry over

      
      .[5]
      
    • Purification: Recrystallization from EtOH/Water or Column Chromatography.

Protocol C: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: The gold standard for measuring rapid


 hydration kinetics.
  • System: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Reagents:

    • Enzyme: Purified hCA II (approx. 10–20 nM final conc).

    • Substrate:

      
       saturated water.
      
    • Indicator: Phenol Red (0.2 mM) in Hepes buffer (pH 7.5).

  • Method:

    • Mix A: Enzyme + Inhibitor (incubate 15 min).

    • Mix B:

      
       solution + Phenol Red.
      
    • Rapidly mix A and B in the stopped-flow cell.

    • Monitor absorbance drop at 557 nm (acidification due to

      
      ).
      
  • Calculation: Determine

    
     from the initial velocity (
    
    
    
    ) vs. inhibitor concentration curve. Calculate
    
    
    using the Cheng-Prusoff equation.

Workflow Visualization

Workflow Start Start: 2-Halothiophene Step1 Chlorosulfonation (HSO3Cl, PCl5) Start->Step1 Interm Sulfonyl Chloride Step1->Interm Step2 Amidation (R-NH2, Base) Interm->Step2 Product Target Sulfonamide Step2->Product Assay Stop-Flow Kinetic Assay (Ki Determination) Product->Assay

Caption: Synthetic and analytical workflow for generating and testing thiophene sulfonamides.

References

  • Supuran, C. T., et al. (2023).[1][6] "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." MDPI. Link

  • Noreen, M., et al. (2024). "Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147." Infection and Drug Resistance. Link

  • Leitans, J., et al. (2013).[1] "5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII."[1] Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025). "Navigating the Bioactive Landscape of 2-(Chloromethyl)thiophene Derivatives." BenchChem Guides. Link

  • Sigma-Aldrich. "5-Chlorothiophene-2-sulfonamide Product Specification." Link

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide Analogs as Carbonic Anhydrase Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide and its analogs as potent inhibitors of carbonic anhydrase (CA). We will delve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide and its analogs as potent inhibitors of carbonic anhydrase (CA). We will delve into the rationale behind their design, compare their inhibitory profiles with established drugs, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting carbonic anhydrase.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to a multitude of physiological processes, including pH homeostasis, CO2 and ion transport, and fluid secretion. Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of disorders. Clinically established sulfonamide inhibitors like dorzolamide and brinzolamide are mainstays in the management of glaucoma, while other inhibitors are explored for their potential as diuretics, anticonvulsants, and even anticancer agents.[1]

The thiophene-2-sulfonamide scaffold has been extensively investigated as a promising framework for the development of potent and selective CA inhibitors. The inherent physicochemical properties of the thiophene ring, coupled with the zinc-binding prowess of the sulfonamide group, provide a robust platform for molecular design. This guide focuses on a specific series of these analogs, characterized by an N-(2-aminoethyl) substitution on the sulfonamide nitrogen and a chlorine atom at the 5-position of the thiophene ring.

The Core Scaffold: 5-chlorothiophene-2-sulfonamide

The 5-chlorothiophene-2-sulfonamide core is a privileged scaffold in the design of CA inhibitors. The sulfonamide moiety (-SO2NH2) is the critical zinc-binding group (ZBG), anchoring the inhibitor to the Zn2+ ion within the enzyme's active site. The thiophene ring serves as a versatile platform for introducing substituents that can modulate the inhibitor's potency, isoform selectivity, and pharmacokinetic properties. The chlorine atom at the 5-position generally enhances inhibitory activity, likely through favorable interactions within the hydrophobic regions of the CA active site.

Structure-Activity Relationship (SAR) Analysis

While specific experimental data for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide is not extensively available in the public domain, we can infer its SAR based on the wealth of data for related thiophene sulfonamides. The key structural components for SAR analysis are:

  • The Sulfonamide Group: The unsubstituted sulfonamide is crucial for high-affinity binding to the catalytic zinc ion. N-alkylation or N-arylation of the sulfonamide can significantly impact inhibitory potency.

  • The 5-Chloro Substituent: The presence of a halogen at the 5-position of the thiophene ring generally leads to enhanced inhibitory activity against several CA isoforms.

  • The N-(2-aminoethyl) Side Chain: This moiety is expected to extend into the active site cavity, offering opportunities for additional interactions with amino acid residues, thereby influencing both potency and isoform selectivity.

Comparison with Clinically Used Inhibitors

To contextualize the potential of these analogs, we compare their core structure to the clinically used topical CA inhibitors, dorzolamide and brinzolamide.

CompoundCore ScaffoldKey Substituents
Dorzolamide Thieno[2,3-b]thiopyran-2-sulfonamideEthylamino and methyl groups on the thiopyran ring
Brinzolamide Thieno[3,2-e]-1,2-thiazine-6-sulfonamideEthylamino group on the thiazine ring
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide 5-chlorothiophene-2-sulfonamideN-(2-aminoethyl) group

Dorzolamide and brinzolamide are effective in reducing intraocular pressure, a key factor in glaucoma.[2][3] Their efficacy stems from potent inhibition of CA-II, which is abundant in the ciliary processes of the eye. While both are effective, brinzolamide is reported to cause less ocular stinging and burning upon instillation.[3] The N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide analogs offer a simpler, monocyclic scaffold that may provide advantages in terms of synthesis and physicochemical properties.

Inferred SAR of the N-(2-aminoethyl) Moiety

Based on studies of other N-substituted sulfonamides, the introduction of the N-(2-aminoethyl) side chain is likely to have the following effects:

  • Increased Hydrophilicity: The primary amino group will increase the water solubility of the molecule, which can be advantageous for formulation, particularly for topical administration.

  • Potential for Additional H-bonding: The terminal amino group can act as a hydrogen bond donor, potentially forming interactions with amino acid residues at the entrance of the active site. This could enhance binding affinity.

  • Modulation of pKa: The basicity of the amino group can influence the overall pKa of the sulfonamide, which is a critical determinant of its binding affinity.

Experimental Protocols

Synthesis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide Analogs

A general synthetic route to this class of compounds involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with the corresponding N-substituted ethylenediamine.

Step 1: Synthesis of 5-chlorothiophene-2-sulfonyl chloride 5-chlorothiophene is reacted with chlorosulfonic acid to yield 5-chlorothiophene-2-sulfonyl chloride.

Step 2: Synthesis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide 5-chlorothiophene-2-sulfonyl chloride is then reacted with an excess of ethylenediamine in a suitable solvent like dichloromethane or tetrahydrofuran at a controlled temperature. The excess ethylenediamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

Synthesis Thiophene 5-Chlorothiophene SulfonylChloride 5-Chlorothiophene-2-sulfonyl chloride Thiophene->SulfonylChloride Chlorosulfonic Acid FinalProduct N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide SulfonylChloride->FinalProduct Ethylenediamine Ethylenediamine Ethylenediamine->FinalProduct Reaction

Caption: General synthetic scheme.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized analogs can be determined using a colorimetric or fluorescence-based assay that measures the esterase activity of carbonic anhydrase.[4][5][6]

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the hCA II enzyme solution, and the test compound at various concentrations.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the pNPA substrate.

  • Measure the rate of p-nitrophenol formation by monitoring the increase in absorbance at 400-405 nm over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assay_Workflow A Prepare Reagents (Enzyme, Buffer, Inhibitor, Substrate) B Add Enzyme, Buffer, and Inhibitor to Plate A->B C Incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Absorbance at 405 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: CA inhibition assay workflow.

Comparative Data

The following table summarizes the inhibitory activities (Ki or IC50 values) of various thiophene-based sulfonamides against different human carbonic anhydrase isoforms from the literature. This data provides a framework for understanding the potential activity of the N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide series.

Compound ClasshCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IX (Ki/IC50, nM)hCA XII (Ki/IC50, nM)Reference
Benzenesulfonamides with guanidine moieties87 - 65067.8 - 45004.7 - 4160.96 - 540[7]
5-Thiophene-2-sulfonamides with benzylsulfanyl moieties683 - 4250Effective in nM range--
2-Thiophene-sulfonamides with triazolyl moieties224 - 75442.2 - 7.75.4 - 8113.4 - 239[4]

Conclusion and Future Directions

The N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide scaffold represents a promising starting point for the development of novel carbonic anhydrase inhibitors. The combination of the potent 5-chlorothiophene-2-sulfonamide core with a hydrophilic and potentially interactive N-(2-aminoethyl) side chain offers a compelling avenue for medicinal chemistry exploration.

Future work should focus on the synthesis and in-vitro evaluation of a focused library of analogs to elucidate the precise SAR of the N-(2-aminoethyl) moiety. Modifications could include:

  • Alkylation of the terminal amine: Introducing small alkyl groups (methyl, ethyl) could probe steric and electronic effects.

  • Varying the linker length: Exploring N-(3-aminopropyl) or N-(amino-methyl) analogs would reveal the optimal distance between the sulfonamide and the terminal amine.

  • Introducing substituents on the ethyl linker: This could provide insights into the conformational preferences for binding.

By systematically exploring the SAR of this series, it is plausible to develop potent and isoform-selective CA inhibitors with desirable pharmacokinetic profiles for various therapeutic applications.

References

  • Kazokaitė, J., et al. (2014). Synthesis, and molecular structure of novel series N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 71, 135-147. [Link]

  • Angeli, A., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(4), 1435-1441. [Link]

  • Zubrienė, A., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. [Link]

  • Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(10), 5539-5544.
  • BioVision Incorporated. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Jo, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7019. [Link]

  • Iyer, R., et al. (2006). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 11(7), 782-791. [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(3). [Link]

  • Genotic. (n.d.). Carbonic Anhydrase Activity Assay Kit. Retrieved from [Link]

  • De Simone, G., et al. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 13(5), 841-845. [Link]

  • Mughal, E. U., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 16049. [Link]

  • Denis, P., et al. (2000). Cost-minimisation study of dorzolamide versus brinzolamide in the treatment of ocular hypertension and primary open-angle glaucoma: in four European countries. European Journal of Ophthalmic, 10(4), 294-302. [Link]

  • Michaud, J. E., & Friren, B. (2001). Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension. American Journal of Ophthalmology, 132(2), 235-243. [Link]

  • Manni, G., et al. (2002). A 6-month randomized clinical trial of brinzolamide 1%/timolol 0.5% fixed combination versus dorzolamide 2%/timolol 0.5% in patients with open-angle glaucoma or ocular hypertension. Journal of Glaucoma, 11(5), 383-389.
  • Bhat, M. A., et al. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159. [Link]

  • Khan, S. A., et al. (2016). Biological activities of sulfonamides. Journal of the Chemical Society of Pakistan, 38(1), 163-172.
  • Telvekar, V. N., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 932-941. [Link]

Sources

Comparative

Infrared (IR) spectroscopy peaks for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

This guide provides a technical analysis of the Infrared (IR) spectroscopic profile for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide . It is designed to assist analytical chemists and synthetic researchers in validat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the Infrared (IR) spectroscopic profile for N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide . It is designed to assist analytical chemists and synthetic researchers in validating molecular structure, monitoring reaction progress, and identifying common impurities.

Structural Deconstruction & IR Fingerprint Strategy

To accurately interpret the IR spectrum of this compound, one must deconstruct it into its constituent functional zones. The molecule is a chimera of a halogenated heteroaromatic ring and a diamine linker.

  • Zone A: The Heterocyclic Core (5-Chlorothiophene). Dominated by ring breathing modes and the C-Cl substituent.

  • Zone B: The Sulfonamide Linker (-SO₂NH-). The critical diagnostic region for confirming the coupling of the sulfonyl chloride with the amine.

  • Zone C: The Aliphatic Tail (-CH₂CH₂NH₂). Characterized by methylene stretches and the primary amine terminus.

Predicted IR Peak Assignment Table
Functional GroupVibration ModeFrequency Range (cm⁻¹)Diagnostic Significance
Primary Amine (-NH₂) N-H Stretching (Asym/Sym)3350 – 3250High. Appears as a doublet (two peaks) if free; broadens if H-bonded.
Sulfonamide (-SO₂NH-) N-H Stretching3250 – 3150Medium. Often overlaps with the primary amine but appears as a sharper singlet shoulder.
Thiophene Ring C-H Stretching (Aromatic)3100 – 3050Medium. Weak, sharp peak distinct from aliphatic C-H.
Aliphatic Chain C-H Stretching (CH₂)2950 – 2850Low. Standard alkyl backbone; confirms the ethyl linker presence.
Sulfonamide SO₂ Asymmetric Stretch1350 – 1320Critical. Very strong intensity. Shifts significantly from the sulfonyl chloride precursor.
Sulfonamide SO₂ Symmetric Stretch1180 – 1150Critical. Strong intensity. Paired with the asymmetric peak for confirmation.
Thiophene Ring C=C Ring Stretch1500 – 1400Medium. Characteristic heteroaromatic skeletal vibrations.
C-Cl Bond C-Cl Stretching750 – 650High. Often obscured, but the 5-position substitution on thiophene creates a distinct band in the fingerprint region.

Comparative Analysis: Synthesis Monitoring

The most effective way to validate this compound is by comparing its spectrum against its immediate precursor, 5-chlorothiophene-2-sulfonyl chloride .

The "Shift" Phenomenon

During synthesis, the conversion of the Sulfonyl Chloride (-SO₂Cl) to the Sulfonamide (-SO₂NH-) induces specific spectral shifts.[1]

  • Disappearance: The S-Cl stretching vibration (typically ~370 cm⁻¹, often outside standard IR range, but associated overtones vanish) and specific SO₂ shifts.

  • Appearance: The N-H stretching region (3400-3200 cm⁻¹) emerges strongly.

  • Shift: The SO₂ asymmetric stretch typically shifts to a lower frequency (Red Shift) when Cl is replaced by Nitrogen due to the change in electronegativity and resonance.

Comparison Table: Precursor vs. Product
Feature5-Chlorothiophene-2-sulfonyl chloride (Precursor)N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (Product)Status
3400-3200 cm⁻¹ Silent (No peaks)Strong Doublet/Multiplet (NH₂ + NH)✅ Reaction Success
1380-1360 cm⁻¹ Strong SO₂-Cl Asym StretchAbsent (Shifted to ~1340)✅ Conversion
1180-1170 cm⁻¹ Strong SO₂-Cl Sym StretchShifted/Modified (~1160)✅ Conversion
1700-1600 cm⁻¹ SilentMedium (N-H Bending/Scissoring)✅ Amine Presence

Synthesis & Validation Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound using IR spectroscopy as a checkpoint.

G Start Precursor: 5-Cl-Thiophene-2-SO2Cl Reaction Reaction: Nucleophilic Substitution Start->Reaction Dissolve in DCM Reagent Reagent: Ethylenediamine (Excess) Reagent->Reaction Add dropwise Crude Crude Product Reaction->Crude Wash & Dry IR_Check IR Checkpoint Crude->IR_Check Sample Prep IR_Check->Reaction Fail: SO2-Cl Peaks Persist Final Target: N-(2-aminoethyl)-5-Cl-Thiophene-2-Sulfonamide IR_Check->Final Pass: NH Peaks Present SO2-Cl Peaks Gone

Figure 1: Reaction monitoring workflow. The IR Checkpoint is the critical "Go/No-Go" step before further purification.

Experimental Protocol: Obtaining High-Fidelity Spectra

Due to the polar nature of the sulfonamide and amine groups, this compound is prone to hydrogen bonding, which can broaden peaks and obscure detail.

Method A: KBr Pellet (Gold Standard for Solids)
  • Ratio: Mix 1–2 mg of the dry sample with 100–200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," leading to distorted baselines.

  • Pressing: Compress under vacuum (8–10 tons) to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹.

Method B: ATR (Attenuated Total Reflectance)
  • Suitability: Best for rapid screening of powders.

  • Crystal Choice: Diamond or ZnSe.

  • Pressure: Apply high pressure to ensure good contact between the crystalline powder and the ATR crystal.

  • Correction: Apply ATR correction algorithms in your software, as peak intensities at high wavenumbers (NH region) appear weaker in ATR than in transmission modes.

Troubleshooting: Common Impurities

ImpurityIR IndicatorCause
Hydrolyzed Sulfonic Acid Broad -OH stretch (3400-2500 cm⁻¹) + Shifted SO₂ peaks.Moisture ingress during reaction or storage.
Residual Ethylenediamine Excessive broadening in NH region; extra aliphatic C-H peaks.Inadequate washing/workup.
Bis-Sulfonamide Absence of primary amine doublet (3300 cm⁻¹); only single NH peak.Stoichiometry error (too little diamine used).

References

  • PubChem. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2.[2][3] National Library of Medicine. Available at: [Link]

  • Uno, T., Machida, K., & Hanai, K. (1966).[4] Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives.[4] Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • NIST Mass Spectrometry Data Center. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • University of Cincinnati. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.[5] Available at: [Link]

Sources

Validation

A Comparative Guide to the Elemental Analysis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide for Purity Verification

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a newly synthesized compound's identity and purity is a foundational requirement for advancing any research program. N-(...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a newly synthesized compound's identity and purity is a foundational requirement for advancing any research program. N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide, a molecule of interest in medicinal chemistry, serves as a pertinent example where rigorous analytical validation is paramount. This guide provides an in-depth, objective comparison of elemental analysis with other common analytical techniques, supported by detailed experimental protocols, to ensure the highest confidence in molecular characterization.

Elemental analysis remains a unique and powerful technique because it directly measures the fundamental composition of a substance, providing a quantitative assessment of its bulk purity.[1] Unlike chromatographic or spectroscopic methods that may be insensitive to inorganic impurities or co-crystallized solvents, elemental analysis offers a definitive check against the theoretical formula.[1] This guide will detail the theoretical calculation, present a robust protocol for experimental verification via CHNS analysis, and contrast its utility with orthogonal methods like HPLC, Mass Spectrometry, and NMR spectroscopy.

Theoretical Composition of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide

The first step in any elemental analysis workflow is the calculation of the theoretical elemental composition from the molecular formula. This theoretical data serves as the benchmark against which all experimental results are compared.

  • Molecular Formula: C₆H₉ClN₂O₂S₂[2]

  • Molecular Weight: 240.73 g/mol

The expected mass percentages of each element are presented below.

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.011672.06629.93%
HydrogenH1.00899.0723.77%
ChlorineCl35.453135.45314.73%
NitrogenN14.007228.01411.64%
OxygenO15.999231.99813.29%
SulfurS32.065264.13026.64%

Experimental Protocol for Elemental Analysis (CHNS)

The most common method for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in an organic compound is through combustion analysis. This protocol outlines a standardized procedure using a modern CHNS elemental analyzer.

Principle of the Technique: The core of this method involves the complete and instantaneous combustion of the sample in an oxygen-rich environment at high temperatures (typically >1000°C).[3] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The instrument's software then back-calculates the percentage of each element in the original sample.

Experimental Workflow:

  • Instrument Preparation & Calibration:

    • Ensure the CHNS analyzer's combustion and reduction columns are packed and conditioned according to the manufacturer's specifications.

    • Perform a leak check to guarantee the integrity of the gas flow pathways. This is critical for accurate and reproducible results.

    • Calibrate the instrument using a certified, high-purity standard with a known elemental composition, such as acetanilide. Analyze several weights of the standard to generate a linear calibration curve. This step is the foundation of the protocol's trustworthiness.

  • Sample Preparation:

    • Ensure the N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide sample is homogenous and has been thoroughly dried to remove any residual solvents or water, which would skew the hydrogen and carbon percentages.

    • Using a microbalance, accurately weigh approximately 2-3 mg of the sample into a tin or silver capsule. The extreme sensitivity of elemental analysis necessitates precise weighing to ensure the final percentages are accurate.[4]

    • Securely crimp the capsule to ensure no sample is lost and that it will be fully contained during introduction into the combustion furnace.

  • Sample Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the high-temperature combustion furnace.

    • The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are swept by a helium carrier gas through a reduction furnace (to convert nitrogen oxides to N₂) and then through a chromatographic column for separation.

    • The separated gases are quantified by a thermal conductivity detector.

  • Data Interpretation:

    • The instrument software automatically calculates the percentage of C, H, N, and S based on the detector's response and the initial sample weight.

    • Compare the experimental percentages to the theoretical values calculated in Section 1.

    • For a new compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.[5] A larger deviation may indicate the presence of impurities, residual solvent, or water.

Visualization of the Elemental Analysis Workflow

The following diagram illustrates the key stages of the CHNS elemental analysis process, from sample preparation to final data validation.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation start Start: Homogenous, Dry Sample weigh Accurately weigh 2-3 mg into tin capsule start->weigh encapsulate Seal capsule weigh->encapsulate autosampler Load into Autosampler encapsulate->autosampler combustion Combustion (>1000°C in O₂) Generates CO₂, H₂O, N₂, SO₂ autosampler->combustion separation Gas Separation (GC Column) combustion->separation detection Detection (Thermal Conductivity Detector) separation->detection calculation Calculate %C, %H, %N, %S detection->calculation comparison Compare Experimental % vs. Theoretical % calculation->comparison validation Purity Check (within ±0.4% tolerance?) comparison->validation pass Result: High Purity Confirmed validation->pass Yes fail Result: Impurity or Incorrect Composition Suspected validation->fail No

Caption: Workflow for CHNS Elemental Analysis.

Comparative Analysis with Alternative Techniques

While elemental analysis is a cornerstone of purity assessment, a comprehensive characterization relies on orthogonal methods that provide different and complementary information. The choice of technique is driven by the specific question being asked—whether it pertains to bulk composition, the presence of trace organic impurities, or the definitive molecular structure.

TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
Elemental Analysis High-temperature combustion of the sample followed by quantification of resulting gases (CO₂, H₂O, N₂, SO₂).Provides the percentage composition of C, H, N, S, and O, allowing for verification of the empirical formula and assessment of bulk purity.- Directly confirms elemental composition.[1]- Highly accurate and precise for bulk material.- Detects inorganic impurities and residual solvents that are invisible to NMR or HPLC.[1]- Does not distinguish between isomers.- Provides no information on the nature of impurities.- Is a destructive technique.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase, leading to separation.[6]Retention time for identification (vs. a standard) and peak area for quantification, yielding a purity value based on the relative area of all detected peaks.- Excellent for quantifying organic impurities.[6][7]- High sensitivity (ng to µg/mL).[6]- Robust, reproducible, and ideal for routine quality control.[7]- Requires a reference standard for absolute quantification.- Impurities must be chromophoric to be detected by UV.- Co-elution of impurities can lead to inaccurate purity assessment.
Mass Spectrometry (MS) Ionization of the molecule followed by separation of ions based on their mass-to-charge (m/z) ratio.Provides the precise molecular weight of the compound and structural information from fragmentation patterns. High-resolution MS (HRMS) can help determine the molecular formula.- Extremely high sensitivity.- Confirms molecular weight with high accuracy.[4][8]- Can be coupled with LC (LC-MS) to identify impurities separated by chromatography.- Does not typically distinguish between isomers (e.g., positional isomers).- Ionization efficiency can vary significantly between compounds, making quantification challenging without standards.- Does not detect non-ionizable impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei (e.g., ¹H, ¹³C) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing their chemical environment.Provides a detailed map of the carbon-hydrogen framework, including connectivity and stereochemistry, confirming the exact molecular structure.[9][10]- Provides unambiguous structural elucidation.[9]- Can identify and quantify impurities without a reference standard for those impurities (qNMR).- Non-destructive technique.- Relatively low sensitivity compared to MS or HPLC.[9]- Cannot detect impurities lacking NMR-active nuclei (e.g., inorganic salts).- Complex spectra can be challenging to interpret.

Conclusion: An Integrated and Authoritative Approach

For the definitive characterization of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide, no single technique is sufficient. Instead, a synergistic, multi-faceted approach provides the highest degree of scientific certainty required in drug development.

Elemental analysis serves as the essential final arbiter of bulk purity and composition. Its ability to provide a simple, quantitative measure of the core elements against their theoretical values is an indispensable validation step. A successful elemental analysis, with results falling within the accepted ±0.4% tolerance, confirms that the empirical formula is correct and that the material is free from significant non-organic contaminants.

However, this must be complemented by other techniques. HPLC is the workhorse for assessing purity with respect to organic, process-related impurities. Mass spectrometry provides the crucial confirmation of the molecular weight, and NMR spectroscopy delivers the final, unambiguous confirmation of the molecule's precise isomeric structure. By integrating the data from these orthogonal techniques, researchers can build a comprehensive and trustworthy profile of their synthesized compound, ensuring the integrity and reproducibility of their subsequent scientific endeavors.

References

  • Analysis of sulfonamides. SlideShare. [Link]

  • Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. Journal of the American Society for Mass Spectrometry. [Link]

  • Nagaraja, P. et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica. [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service, USDA. [Link]

  • E-Ciurupa-Zanoli, V. et al. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. MDPI. [Link]

  • Kandioller, W. et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. ResearchGate. [Link]

  • Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. National Center for Biotechnology Information. [Link]

  • Structure Elucidation. SlideShare. [Link]

  • The synergy of elemental and biomolecular mass spectrometry: new analytical strategies in life sciences. Chemical Society Reviews. [Link]

  • Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Malvern Panalytical. [Link]

  • N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride. PubChem. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Contract Laboratory. [Link]

  • Raman Spectroscopy vs NMR: Best for Structural Elucidation. Contract Laboratory. [Link]

  • N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide Properties. U.S. Environmental Protection Agency. [Link]

  • Roberts, N. et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • How to identified the purity of standard substance?. Chromatography Forum. [Link]

  • Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. PubMed. [Link]

  • N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride. PubChem. [Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ResearchGate. [Link]

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Comparative

Comparative Solubility of Sulfonamide Derivatives in Physiological Buffers: A Technical Guide

Executive Summary For drug development professionals and formulation scientists, understanding the solubility profile of active pharmaceutical ingredients (APIs) across the gastrointestinal tract is a critical prerequisi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the solubility profile of active pharmaceutical ingredients (APIs) across the gastrointestinal tract is a critical prerequisite for predicting oral bioavailability. Sulfonamide derivatives—ranging from classic broad-spectrum antibiotics (e.g., Sulfamethoxazole, Sulfadiazine) to selective COX-2 inhibitors (e.g., Celecoxib)—frequently fall into Class II or Class IV of the Biopharmaceutics Classification System (BCS) due to their poor aqueous solubility.

This guide provides an objective, data-driven comparison of sulfonamide solubility across key physiological buffers: Simulated Gastric Fluid (SGF), Phosphate-Buffered Saline (PBS), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF). By moving beyond simple aqueous buffers, we can accurately capture the in vivo wetting, ionization, and micellar solubilization mechanisms that dictate drug absorption.

Mechanistic Causality: Why Biorelevant Media Matters

To design an effective formulation strategy, one must understand the causality behind experimental solubility behavior. The apparent solubility of sulfonamides in the gastrointestinal tract is governed by two distinct physicochemical phenomena: pH-dependent ionization and micellar solubilization .

  • pH-Dependent Ionization: Traditional antibacterial sulfonamides (like Sulfamethoxazole and Sulfadiazine) possess a weakly acidic sulfonamide group (

    
    ) with 
    
    
    
    values typically ranging between 5.0 and 6.5. In the highly acidic environment of the stomach (SGF, pH ~1.2), these molecules remain predominantly unionized, resulting in low thermodynamic solubility. As they transit into the neutral pH of the small intestine, they ionize, leading to a log-linear increase in solubility.
  • Micellar Solubilization: Not all sulfonamides rely on pH for dissolution. Celecoxib, a highly lipophilic sulfonamide derivative, lacks an acidic proton that ionizes at physiological pH (

    
     ~11.1). Consequently, standard PBS (pH 7.4) fails to improve its solubility. Instead, its apparent solubility in the gut is driven by encapsulation within mixed micelles formed by endogenous bile salts (sodium taurocholate) and phospholipids (lecithin) present in FaSSIF and FeSSIF 1.
    

G cluster_0 Gastric Environment (pH ~1.2) cluster_1 Intestinal Environment (pH 6.5 - 7.4) S Sulfonamide Derivative (Solid State) G1 Unionized Form (Low Aqueous Solubility) S->G1 SGF Transition I1 Ionized Form (pH > pKa) S->I1 PBS/SIF Buffer I2 Micellar Solubilization (Bile Salts/Lecithin) S->I2 FaSSIF/FeSSIF I3 Enhanced Apparent Solubility I1->I3 Ionic Dissociation I2->I3 Encapsulation

Mechanistic pathway of sulfonamide solubilization in physiological buffers.

Comparative Solubility Data

The following table synthesizes the equilibrium solubility of three representative sulfonamide derivatives across standard and biorelevant media at 37°C.

Compoundngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

SGF (pH 1.2)PBS (pH 7.4)FaSSIF (pH 6.5)FeSSIF (pH 5.0)Primary Solubilization Driver
Sulfamethoxazole 5.6~200 µg/mL~1,500 µg/mL~1,800 µg/mL~1,600 µg/mLpH Ionization 2
Sulfadiazine 6.5~50 µg/mL~800 µg/mL~900 µg/mL~850 µg/mLpH Ionization
Celecoxib 11.1< 2 µg/mL< 5 µg/mL~8.6 µg/mL~35.0 µg/mLMicellar Encapsulation 1

Data Interpretation: Sulfamethoxazole and Sulfadiazine exhibit massive solubility gains in PBS and FaSSIF compared to SGF, driven by their


 values allowing for deprotonation. Conversely, Celecoxib shows virtually no improvement in PBS but demonstrates a 4-to-17-fold increase in FaSSIF and FeSSIF, highlighting the absolute necessity of using bile-salt-containing media for highly lipophilic, non-ionizable drugs.

Self-Validating Experimental Protocol: Shake-Flask Method in Biorelevant Media

To ensure trustworthiness and reproducibility, solubility assessments must utilize a self-validating framework. The protocol below uses ultracentrifugation rather than filtration. Expert Insight: Highly lipophilic sulfonamides (like Celecoxib) often bind non-specifically to standard syringe filters (e.g., PTFE or Nylon), artificially lowering the measured solubility. Centrifugation preserves the integrity of the mixed micelles.

G A Compound Selection (Excess Solid) C Incubation (37°C, 24h, 600 rpm) A->C B Media Preparation (FaSSIF, FeSSIF, SGF) B->C D Phase Separation (10,000 rpm Centrifugation) C->D Equilibrium Reached E Quantification (HPLC-UV Analysis) D->E Supernatant Extraction

Thermodynamic solubility assessment workflow for sulfonamide derivatives.

Step-by-Step Methodology

Phase 1: Media Preparation

  • Prepare blank buffers for SGF (pH 1.2, without pepsin), FaSSIF (pH 6.5), and FeSSIF (pH 5.0) according to standard pharmacopeial guidelines.

  • For FaSSIF/FeSSIF, dissolve the required amount of biorelevant powder (containing sodium taurocholate and lecithin) into the blank buffers at room temperature. Allow to equilibrate for 2 hours to ensure complete micelle formation.

Phase 2: Saturation & Incubation

  • Weigh an excess amount of the sulfonamide API (e.g., 5 mg for Celecoxib, 10 mg for Sulfamethoxazole) into a 2.0 mL polypropylene microcentrifuge tube.

  • Add 1.0 mL of the respective physiological buffer.

  • Place the tubes in a thermostatic orbital shaker set to 37 ± 0.5°C and 600 rpm.

  • Self-Validation Step: Sample at

    
     hours and 
    
    
    
    hours to confirm that thermodynamic equilibrium has been reached (concentrations should not vary by >5%).

Phase 3: Phase Separation & Matrix Matching

  • Remove the tubes and immediately centrifuge at 10,000 rpm for 15 minutes at 37°C to separate the undissolved solid pellet from the saturated supernatant.

  • Carefully extract 100 µL of the supernatant and dilute it 1:10 with the HPLC mobile phase (e.g., 50:50 Methanol:Water) to halt any further precipitation and disrupt the micelles.

  • Self-Validation Step: Prepare the calibration curve standards in the exact same diluted biorelevant matrix to account for any UV absorbance interference from bile salts.

Phase 4: HPLC-UV Quantification

  • Inject the processed samples into an HPLC system equipped with a C18 reverse-phase column.

  • Use an isocratic elution profile suitable for the specific sulfonamide (e.g., 254 nm UV detection).

  • Calculate the equilibrium solubility against the matrix-matched calibration curve.

Formulation Implications

Understanding these comparative solubility profiles directly informs downstream drug development:

  • For pH-dependent Sulfonamides (Sulfamethoxazole/Sulfadiazine): The primary risk is precipitation in the stomach. Formulators often utilize salt forms (e.g., Sulfadiazine sodium) or formulate as immediate-release tablets designed to disintegrate rapidly upon reaching the higher pH of the duodenum.

  • For Micelle-dependent Sulfonamides (Celecoxib): Because solubility is strictly limited by wetting and micellar capacity, advanced formulation techniques such as nano-milling , amorphous solid dispersions (ASDs) , or lipid-based drug delivery systems (LBDDS) are required to bypass the thermodynamic solubility limits and achieve consistent oral bioavailability [[1]]().

References

  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation Source: PMC (National Institutes of Health) URL:[Link]

  • Polymorphs of a 1:1 salt of sulfadiazine and piperazine–relative stability, dissolution studies, pharmacokinetics and anti-meningitis efficiency Source: ResearchGate URL:[Link]

  • Relationship between a FaSSIF solubility, Caco-2 permeability, fraction unbound in plasma, and unbound intrinsic clearance Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide proper disposal procedures

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide: Comprehensive Handling and Disposal Protocol As drug development accelerates, the safe management of complex synthetic intermediates is paramount. N-(2-aminoethyl)-5-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide: Comprehensive Handling and Disposal Protocol

As drug development accelerates, the safe management of complex synthetic intermediates is paramount. N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (CAS: 1018582-53-0) is a highly functionalized building block commonly utilized in medicinal chemistry. However, its unique structural motifs—specifically the integration of a halogen, dual sulfur atoms, and a primary amine—create a complex hazard profile that dictates strict, specialized disposal procedures.

This guide provides researchers and Environmental Health and Safety (EHS) professionals with a causality-driven, self-validating operational framework for the safe handling, segregation, and disposal of this compound.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazard classifications. Standard organic waste disposal is insufficient for this molecule due to its specific elemental composition[1].

Table 1: Physicochemical Profile & Operational Impact

ParameterSpecificationCausality / Operational Impact
Chemical Name N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide-
CAS Number 1018582-53-0Primary EHS identifier for waste manifesting[1].
Physical State Solid (Powder)Prone to aerosolization; requires draft protection during transfer.
Halogen Content Contains Chlorine (-Cl)Mandates disposal in Halogenated Waste streams to prevent dioxin/HCl formation during incineration[2].
Sulfur Content Thiophene ring, SulfonamideRequires high-temperature incineration equipped with SOx wet scrubbers [3].
Reactivity Primary Amine (-NH2)Mildly basic; incompatible with strong oxidizing agents or concentrated acids.

The Causality of Segregation: When subjected to standard thermal destruction, the 5-chloro substituent generates corrosive hydrogen chloride (HCl) gas, while the thiophene and sulfonamide moieties oxidize into sulfur oxides (SOx). According to EPA regulations, waste containing these elements must be diverted to specialized halogenated streams[2]. These streams are routed to advanced incineration facilities equipped with alkaline wet scrubbers, which neutralize the acidic gases before they can be released into the atmosphere[3].

Waste Segregation & Disposal Workflows

Proper disposal begins at the bench. Mixing N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide with non-halogenated solvents compromises the entire waste carboy, leading to severe regulatory fines and environmental hazards.

WasteWorkflow Gen Waste Generation: N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide State Determine Waste State Gen->State Solid Solid Waste (Powders, Vials, Tips) State->Solid Liquid Liquid Waste (Solvent Solutions) State->Liquid HaloStream Halogenated Organic Stream (Mandatory due to -Cl) Solid->HaloStream Contaminated Solids Liquid->HaloStream Halogenated Solvents EHS EHS Collection & Manifesting HaloStream->EHS Incinerator High-Temp Incineration (with SOx/HCl Scrubbers) EHS->Incinerator

Workflow for the segregation and EPA-compliant disposal of halogenated/sulfonated organic waste.
Protocol 1: Liquid Waste Routing

When the compound is dissolved in solvents (e.g., DMSO, Methanol, or DCM) during assays or synthesis:

  • Identify the Receptacle: Locate the designated "Halogenated Organic Waste" carboy in the fume hood.

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers, which could react exothermically with the compound's primary amine.

  • Transfer: Slowly pour the dissolved waste into the carboy using a designated funnel.

  • Validation Step: Log the addition of "Chlorothiophene sulfonamide derivative" and the solvent type on the waste manifest attached to the carboy. Self-validation: Verify that the total halogenated volume in the carboy does not exceed the 90% fill line to prevent vapor pressure buildup.

Protocol 2: Solid Waste Routing

For empty vials, contaminated pipette tips, and weighing boats:

  • Segregation: Do not place these items in standard biohazard or regular trash bins.

  • Containment: Place all contaminated consumables into a heavy-duty, puncture-resistant bag designated for "Chemically Contaminated Solid Waste."

  • Labeling: Clearly label the bag with the CAS number (1018582-53-0) and the hazard pictograms for "Irritant" and "Environmental Hazard."

  • Validation Step: Seal the bag with a zip-tie and cross-reference the EHS pickup log to ensure the exact mass of the disposed chemical matches your depleted stock inventory.

Operational Safety & Spill Remediation

Due to its powder form, accidental spills of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide present an inhalation and contact hazard. OSHA's Laboratory Standard dictates that spill response protocols for hazardous powders must prioritize the suppression of aerosolized dust[4].

SpillResponse Spill Chemical Spill Detected Assess Assess & Isolate (Consult SDS) Spill->Assess PPE Don Appropriate PPE (Gloves, Goggles, Coat) Assess->PPE Contain Contain Spill (Wet wipe for powders) PPE->Contain Decon Decontaminate Surfaces Contain->Decon Dispose Dispose as Halogenated Waste Decon->Dispose

OSHA-compliant spill response protocol for hazardous halogenated laboratory powders.
Protocol 3: OSHA-Compliant Spill Response

If a spill occurs outside of a fume hood, execute the following methodology immediately[5]:

  • Isolate & Assess: Evacuate non-essential personnel from the immediate vicinity. Identify the scale of the spill. If it is a "simple spill" (under 100g and localized), proceed to step 2.

  • Don PPE: Equip standard chemical-resistant nitrile gloves, tight-fitting safety goggles, and a buttoned lab coat[4].

  • Dust Suppression (The Wet-Wipe Method): Do not dry-sweep the powder. Dry sweeping aerosolizes the compound, creating an inhalation hazard. Instead, dampen absorbent paper towels with water or a mild solvent (like ethanol) and gently lay them over the powder to suppress dust.

  • Collection: Carefully gather the dampened towels and the absorbed chemical. Place them directly into a sealable hazardous waste bag.

  • Decontamination: Wipe the affected surface area a second time with a solvent-soaked towel to remove any residual amine/sulfonamide residue.

  • Validation Step: Inspect the surface under standard lighting to ensure no crystalline residue remains. Dispose of all cleanup materials, including your contaminated gloves, into the solid Halogenated Waste stream.

References

To maintain scientific integrity and regulatory compliance, the protocols in this guide are grounded in the following authoritative sources:

  • Lab Manager. "Chemical Spill Management and Response". Available at: [Link]

  • OSHA Outreach Courses. "Chemical Spill Emergency? Follow These Crucial Steps". Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 63 Subpart T -- National Emission Standards for Halogenated Solvent Cleaning". Available at:[Link]

  • Environmental Protection Agency (EPA). "Section 5 - Chapter 1: Wet and Dry Scrubbers for Acid Gas Control". Available at:[Link]

Sources

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